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Core Science & Biosynthesis

Foundational

A Technical Guide to the Hepatic Microsomal Metabolism of 5,5-Dimethyl-2-P-tolylmorpholine

Abstract: The metabolic fate of a novel chemical entity is a cornerstone of modern drug discovery and development, directly influencing its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The metabolic fate of a novel chemical entity is a cornerstone of modern drug discovery and development, directly influencing its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive, prospective analysis of the metabolic pathways of 5,5-Dimethyl-2-P-tolylmorpholine, a novel morpholine derivative. While specific experimental data for this compound is not yet publicly available, this document synthesizes established principles of drug metabolism to predict its biotransformation in human liver microsomes. We present a detailed framework for the elucidation of its metabolic profile, including robust, step-by-step protocols for microsomal stability and metabolite identification, grounded in authoritative methodologies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and experimentally validate the metabolic pathways of novel morpholine-containing compounds.

Introduction: The Imperative of Metabolic Profiling

5,5-Dimethyl-2-P-tolylmorpholine represents a novel chemical scaffold with potential therapeutic applications. Its structure, featuring a morpholine ring, a tolyl group, and gem-dimethyl substitution, presents several potential sites for metabolic attack. Understanding its biotransformation is critical for several reasons:

  • Pharmacokinetic Prediction: The rate and extent of metabolism are primary determinants of a drug's half-life and clearance, which are essential for establishing appropriate dosing regimens.[1]

  • Identification of Active or Toxic Metabolites: Metabolites can be pharmacologically active, contributing to the desired therapeutic effect, or they can be toxic, leading to adverse drug reactions.[2] Early identification of these is crucial for safety assessment.

  • Drug-Drug Interaction (DDI) Potential: Identifying the specific enzymes responsible for metabolism, primarily Cytochrome P450 (CYP) isoforms, allows for the prediction and mitigation of potential DDIs.[3][4]

Liver microsomes are a subcellular fraction isolated from the endoplasmic reticulum of hepatocytes.[5] They are a robust and widely used in vitro tool because they contain a high concentration of Phase I metabolic enzymes, most notably the CYP superfamily, making them ideal for early-stage metabolic screening.[6][7]

The Hepatic Microsomal System: A Workhorse for In Vitro Metabolism

Liver microsomes serve as the primary system for investigating Phase I metabolism.[7] These vesicles are enriched with key enzyme families:

  • Cytochrome P450 (CYP) Superfamily: These heme-containing monooxygenases are the most important enzymes in drug metabolism, responsible for the oxidative biotransformation of the vast majority of drugs.[3][8] Key isoforms for drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[4]

  • Flavin-containing Monooxygenases (FMOs): These enzymes also catalyze the oxidation of nucleophilic heteroatoms, particularly nitrogen and sulfur.

  • UDP-glucuronosyltransferases (UGTs): While primarily considered Phase II enzymes, UGTs are also present in the microsomal fraction and can be studied by supplementing incubations with the necessary cofactors.[1][9]

The choice of liver microsomes for initial metabolic studies is strategic; it provides a cost-effective, high-throughput method to assess metabolic stability and identify the primary oxidative "soft spots" on a molecule.[6][10]

Predicted Metabolic Pathways of 5,5-Dimethyl-2-P-tolylmorpholine

Based on established metabolic transformations of morpholine-containing drugs and aromatic compounds, several pathways are predicted for 5,5-Dimethyl-2-P-tolylmorpholine.[11][12] The primary sites of metabolism, or "metabolic soft spots," are likely the tolyl methyl group, the carbon atoms of the morpholine ring adjacent to the nitrogen and oxygen, and the aromatic ring itself.[12]

The following biotransformations are proposed:

  • Benzylic Hydroxylation: The methyl group on the tolyl ring is a prime target for oxidation by CYP enzymes (e.g., CYP2C9, CYP3A4) to form a primary alcohol (M1). This alcohol can be further oxidized to an aldehyde and then a carboxylic acid (M2).

  • Aromatic Hydroxylation: Direct oxidation of the tolyl ring can lead to the formation of phenolic metabolites (M3). The position of hydroxylation is influenced by the directing effects of the existing substituents.

  • Aliphatic Hydroxylation: The carbon atoms on the morpholine ring, particularly those adjacent (alpha) to the heteroatoms, are susceptible to CYP-mediated hydroxylation (M4).[12]

  • N-Oxidation: The nitrogen atom of the morpholine ring can be oxidized by CYPs or FMOs to form an N-oxide metabolite (M5).

  • Morpholine Ring Opening: Following an initial oxidation event on the morpholine ring, subsequent cleavage can occur, leading to more polar, linear metabolites (M6).[11][12]

These predicted pathways are visualized in the diagram below.

Metabolic_Pathways cluster_pathways Predicted Phase I Metabolic Pathways Parent 5,5-Dimethyl-2-P-tolylmorpholine M1 Benzylic Alcohol Metabolite (M1) Parent->M1 Benzylic Hydroxylation (e.g., CYP2C9, CYP3A4) M3 Aromatic Hydroxylated Metabolite (M3) Parent->M3 Aromatic Hydroxylation (e.g., CYP1A2, CYP2D6) M4 Aliphatic Hydroxylated Metabolite (M4) Parent->M4 Aliphatic Hydroxylation (e.g., CYP3A4) M5 N-Oxide Metabolite (M5) Parent->M5 N-Oxidation (CYPs, FMOs) M2 Carboxylic Acid Metabolite (M2) M1->M2 Further Oxidation (ADH/ALDH) M6 Ring-Opened Metabolite (M6) M4->M6 Morpholine Ring Opening

Caption: Predicted Phase I metabolic pathways of 5,5-Dimethyl-2-P-tolylmorpholine.

Experimental Framework for Elucidation

A systematic experimental approach is required to confirm these predicted pathways and quantify the rate of metabolism. This involves two core experiments: a microsomal stability assay and a metabolite identification study.

Protocol 1: Microsomal Stability Assay

This experiment determines the rate at which the parent compound is depleted when incubated with liver microsomes, providing key parameters like half-life (t½) and intrinsic clearance (Clint).[6][13][14]

Objective: To quantify the in vitro metabolic stability of 5,5-Dimethyl-2-P-tolylmorpholine in human liver microsomes.

Materials:

  • 5,5-Dimethyl-2-P-tolylmorpholine (Test Compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Positive Control Compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)[15]

  • Quenching Solution: Ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound not found in the matrix).

  • 96-well incubation plates and analytical plates

  • Incubator Shaker (37°C)

  • Centrifuge

  • LC-MS/MS System

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by further dilution in buffer.

    • Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[10]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (performed in duplicate):

    • Aliquot the HLM solution into the wells of a 96-well plate.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.[10]

    • Include two control conditions: a no-cofactor control (replace NADPH system with buffer) to assess non-enzymatic degradation, and a no-microsome control to assess compound stability in the buffer.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the no-cofactor control).

    • Immediately remove an aliquot from each well for the T=0 time point and add it to a separate 96-well plate containing the ice-cold quenching solution.[6]

    • Continue incubation at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and quench the reaction in the same manner.[10]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the quenched sample plate at high speed (e.g., 4000 x g for 15 minutes) to precipitate proteins.[14]

    • Transfer the supernatant to a new analytical plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.

Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample. The natural logarithm of this percentage is plotted against time.

  • Elimination Rate Constant (k): Determined from the negative slope of the linear regression line.

  • Half-Life (t½): Calculated as 0.693 / k.

  • Intrinsic Clearance (Clint): Calculated as (0.693 / t½) * (incubation volume / mg of microsomal protein).

Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Course Sampling cluster_analysis 4. Analysis prep_compound Prepare Test Compound (1 µM final) mix Combine Compound & Microsomes prep_compound->mix prep_microsomes Prepare Liver Microsomes (0.5 mg/mL) prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction t0 T=0 min start_reaction->t0 quench Quench Reaction (Cold Acetonitrile + IS) t0->quench t5 T=5 min t5->quench t15 T=15 min t15->quench t30 T=30 min t30->quench t60 T=60 min centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate k, t½, Clint lcms->data_analysis

Caption: Experimental workflow for the microsomal stability assay.

Protocol 2: Metabolite Profiling and Identification

This experiment aims to detect, characterize, and tentatively identify the structures of metabolites formed during the incubation.[16][17]

Objective: To identify the major metabolites of 5,5-Dimethyl-2-P-tolylmorpholine formed in human liver microsomes.

Methodology: The incubation procedure is similar to the stability assay, but with some modifications to maximize metabolite formation. A higher concentration of the test compound (e.g., 10 µM) and a longer final time point (e.g., 60 or 120 minutes) may be used. The key difference lies in the analytical technique.

Analytical Approach: High-Resolution LC-MS/MS

  • Full Scan Analysis: The LC-MS is operated in full scan mode to detect all ions present in the sample. The high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) provides accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its potential metabolites.[17][18]

  • Data Mining: Post-acquisition data mining software is used to search for predicted metabolites. This involves searching for specific mass shifts corresponding to common metabolic reactions (e.g., +15.9949 Da for oxidation/hydroxylation, +29.9707 Da for carboxylation).[17][19]

  • MS/MS Fragmentation Analysis: Once potential metabolites are detected, a targeted MS/MS experiment is performed. The metabolite ion is isolated and fragmented to produce a characteristic fragmentation pattern. By comparing the fragmentation pattern of the metabolite to that of the parent drug, the site of metabolic modification can often be deduced.[2]

  • Structural Elucidation: The combination of accurate mass measurement and MS/MS fragmentation data allows for the confident structural assignment of the metabolites.[16][18]

MetID_Workflow cluster_incubation 1. In Vitro Incubation cluster_lcms 2. HR-LC-MS/MS Analysis cluster_data 3. Data Processing & Interpretation incubation Incubate Compound (10 µM) with HLM + NADPH at 37°C quench Quench at T=0 and T=60 min incubation->quench process Process Samples (Centrifuge, Collect Supernatant) quench->process full_scan Acquire Full Scan Data (Accurate Mass) process->full_scan msms Acquire Data-Dependent MS/MS (Fragmentation) full_scan->msms compare Compare T=60 vs T=0 (Identify Metabolite Peaks) msms->compare mass_shift Calculate Mass Shifts (Parent -> Metabolite) compare->mass_shift propose_reaction Propose Biotransformation (e.g., +16 Da = Oxidation) mass_shift->propose_reaction fragmentation Analyze MS/MS Spectra (Identify Site of Modification) propose_reaction->fragmentation elucidate Elucidate Final Structure fragmentation->elucidate

Caption: Workflow for metabolite profiling and identification using LC-MS/MS.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. The results from the microsomal stability assay can be presented in a table format.

Table 1: Hypothetical Microsomal Stability Data

Compound t½ (min) Clint (µL/min/mg protein) Classification
5,5-Dimethyl-2-P-tolylmorpholine 25 55.4 Moderate Clearance
Verapamil (Control) < 10 > 138.6 High Clearance

| Dextromethorphan (Control) | 35 | 39.6 | Moderate Clearance |

Classification based on standard industry benchmarks.

The structural elucidation of metabolites is a puzzle-solving exercise. For example, if a metabolite (M1) shows a mass increase of +15.9949 Da and its MS/MS spectrum shows the loss of a water molecule (18 Da) which is absent in the parent spectrum, this strongly suggests the addition of a hydroxyl group. If the fragments containing the tolyl group are shifted by 16 Da while fragments of the morpholine ring are unchanged, this confirms the site of modification as the tolyl group.

Conclusion

This guide outlines a predictive and experimental framework for characterizing the metabolic pathways of 5,5-Dimethyl-2-P-tolylmorpholine in human liver microsomes. By combining established principles of drug metabolism with robust in vitro methodologies, researchers can efficiently determine the metabolic stability and identify the primary biotransformation products of this and other novel chemical entities. This foundational knowledge is indispensable for guiding lead optimization, predicting in vivo pharmacokinetics, and ensuring the development of safer, more effective medicines.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website. [Link]

  • Zhu, M., Zhao, W., & Zhang, D. (2015). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Pharmaceutical Analysis, 5(4), 217–225. [Link]

  • Labcorp. (n.d.). MetID insights for drug development. Retrieved from Labcorp Drug Development website. [Link]

  • Li, Y., & Li, F. (2016). Metabolite Identification in Drug Discovery. In Methods in Molecular Biology (Vol. 1425, pp. 249-266). Springer Nature. [Link]

  • Zetterberg, F., Al-Saffar, A., & Jurva, U. (2020). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry, 63(15), 8034-8047. [Link]

  • Aftab, S. O. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]

  • Zhang, J., Liu, J., & Li, N. (2005). In vitro metabolism of indomethacin morpholinylamide (BML-190), an inverse agonist for the peripheral cannabinoid receptor (CB2) in rat liver microsomes. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 526-535. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from Domainex website. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from Charnwood Discovery website. [Link]

  • Thakkar, D., et al. (2022). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 52(12), 1148-1158. [Link]

  • OSHA. (n.d.). Morpholine - Analytical Method. Retrieved from ALS website. [Link]

  • Wang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 5601918. [Link]

  • Wang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 5601918. [Link]

  • Singh, R., & Kumar, A. (2021). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]

  • Al-Rohaimi, A. H. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Miners, J. O., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.3.1-7.3.21. [Link]

  • Aldea, M., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Devlin, T. M. (2015). Cytochromes P450. [Presentation]. [Link]

  • Iimoto, D. Y., et al. (2016). Aryl Morpholino Triazenes Inhibit Cytochrome P450 1A1 and 1B1. Bioorganic & Medicinal Chemistry Letters, 26(14), 3321-3324. [Link]

  • Wang, B., et al. (2019). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 20(15), 3620. [Link]

  • Desta, Z., & Flockhart, D. A. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8794. [Link]

  • Lynch, T., & Price, A. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]

  • Kokkinakis, D. M., & Hollenberg, P. F. (1987). Metabolism of N-nitroso-2,6-dimethylmorpholine by isozymes of rabbit liver microsomal cytochrome P-450. Cancer Research, 47(14), 3608-3614. [Link]

  • Miners, J. O., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. [Link]

Sources

Exploratory

Crystal Structure and Stereochemistry of 5,5-Dimethyl-2-p-tolylmorpholine: A Technical Guide for Drug Development

Executive Summary In modern drug discovery, the spatial orientation (vector) of a pharmacophore is non-negotiable. The morpholine ring is a privileged scaffold widely utilized to improve aqueous solubility, modulate pKa,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the spatial orientation (vector) of a pharmacophore is non-negotiable. The morpholine ring is a privileged scaffold widely utilized to improve aqueous solubility, modulate pKa, and enhance the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). However, the inherent conformational flexibility of unsubstituted morpholine can lead to off-target binding and metabolic vulnerabilities.

5,5-Dimethyl-2-p-tolylmorpholine (CAS: 1017481-09-2) [1] represents a structurally optimized derivative where strategic substitutions dictate a rigid, highly predictable 3D geometry. By introducing a bulky p-tolyl group at the C2 position and a gem-dimethyl group at the C5 position, chemists effectively "lock" the morpholine ring into a specific chair conformation. This whitepaper provides an in-depth analysis of the stereochemical principles, conformational thermodynamics, and the precise X-ray crystallographic methodologies required to determine the absolute structure of this critical building block.

Structural and Stereochemical Foundations

The Morpholine Core and Chair Conformation

Akin to cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional strain and angle strain. Theoretical calculations demonstrate that the chair conformer of morpholine is approximately 7.5 kcal/mol lower in energy than the skew-boat conformation[2]. In the solid state, X-ray diffraction consistently confirms this puckered chair geometry[3].

Substituent Effects: The Conformational Lock

The stereochemistry of 5,5-Dimethyl-2-p-tolylmorpholine is governed by severe steric penalties:

  • The C2 p-Tolyl Group: The C2 carbon is a chiral center, meaning the molecule exists as either the (R)- or (S)-enantiomer. Regardless of the enantiomer, the bulky p-tolyl group strongly prefers the equatorial position. If forced into an axial position, the aromatic ring would suffer from catastrophic 1,3-diaxial steric clashes with the axial protons (or axial methyl group) on the same face of the ring.

  • The C5 gem-Dimethyl Group: The sp3 hybridization at C5 dictates that one methyl group must be axial and the other equatorial. The presence of this axial methyl group further exacerbates the steric penalty for any other axial substituents on the top face of the ring, effectively locking the p-tolyl group into its equatorial state and preventing ring-flipping.

  • Metabolic Causality: From a drug development perspective, the gem-dimethyl group at C5 is not merely structural; it is a strategic metabolic shield. It blocks Cytochrome P450-mediated oxidation at the C5 position, preventing the formation of reactive lactam metabolites.

G A 5,5-Dimethyl-2-p-tolylmorpholine B Chair Conformation A->B C C2 p-Tolyl Group B->C D C5 Gem-Dimethyl B->D E Equatorial Preference C->E F Axial Steric Clash C->F G 1 Axial / 1 Equatorial D->G H Stable Crystal Lattice E->H G->H

Conformational logic dictating the stable crystal lattice of the morpholine derivative.

Quantitative Data Summaries

To establish a baseline for analytical characterization, the physicochemical and expected crystallographic parameters are summarized below.

Table 1: Physicochemical Properties

PropertyValue / Description
Compound Name 5,5-Dimethyl-2-p-tolylmorpholine
CAS Number 1017481-09-2
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Stereocenters 1 (C2)
H-Bond Donors/Acceptors 1 (Secondary Amine NH) / 2 (N, O)

Table 2: Representative Crystallographic Parameters for Enantiopure Morpholines

ParameterExpected Value for Chiral Morpholine Derivatives
Crystal System Orthorhombic (Typical for enantiopure compounds)
Space Group P2₁2₁2₁
Radiation Source Cu Kα (λ = 1.54178 Å)
Data Collection Temp. 100(2) K (Cryogenic)
R-factor (R1) < 0.05 (High precision)
Flack Parameter ~0.00 to 0.05 (Validates absolute stereochemistry)

Experimental Protocols: Crystal Structure Determination

A self-validating system is required to definitively assign the absolute configuration (R or S) of the C2 chiral center. NMR spectroscopy can confirm the relative equatorial positioning via J-coupling constants (axial-axial vs. axial-equatorial)[2], but Single-Crystal X-Ray Diffraction (SC-XRD) is mandatory for absolute stereochemical assignment.

Step-by-Step Crystallization Protocol (Vapor Diffusion)

Causality: Evaporative crystallization often yields twinned or amorphous powders due to rapid supersaturation. Vapor diffusion strictly controls the nucleation rate, yielding pristine, single-domain crystals required for high-resolution XRD.

  • Solvent Selection: Dissolve 10–15 mg of enantiopure 5,5-Dimethyl-2-p-tolylmorpholine in 0.5 mL of a high-solubility solvent (e.g., Dichloromethane).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial to remove dust particles that could act as premature nucleation sites.

  • Antisolvent Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile antisolvent (e.g., n-Hexane).

  • Sealing and Incubation: Seal the outer vial tightly with a Teflon-lined cap. Store undisturbed at 4°C for 3 to 7 days.

  • Validation: Monitor via polarized light microscopy. Select a crystal with sharp edges and uniform extinction under cross-polarizers, indicating a lack of twinning.

X-Ray Diffraction and Absolute Structure Workflow

Causality: For molecules containing only light atoms (C, H, N, O), standard Molybdenum (Mo Kα) radiation fails to produce a statistically significant anomalous scattering signal. Copper (Cu Kα) radiation is strictly required to calculate the Flack parameter and distinguish between enantiomers.

  • Mounting: Harvest a suitable crystal using a micro-loop and coat it in Paratone-N oil to prevent solvent loss and ice formation.

  • Cryocooling: Flash-cool the crystal to 100 K in a nitrogen cold stream. This reduces thermal motion (Debye-Waller factors), drastically improving high-angle diffraction intensity.

  • Data Collection: Irradiate using a Cu Kα microfocus source. Collect a full sphere of data to ensure high redundancy for Friedel pairs (hkl and -h-k-l).

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine using least-squares minimization (SHELXL)[4].

  • Stereochemical Validation: Calculate the Flack parameter. A value near 0 (with a standard uncertainty < 0.03) mathematically proves the absolute configuration is correct. A value near 1 indicates the inverted enantiomer was modeled.

XRD S1 1. Vapor Diffusion Crystallization S2 2. Crystal Harvesting (Cryoloop) S1->S2 S3 3. X-Ray Diffraction (Cu Kα) S2->S3 S4 4. Phase Problem Resolution S3->S4 S5 5. Least-Squares Refinement S4->S5 S6 6. Flack Parameter Calculation S5->S6

Self-validating workflow for single-crystal XRD and absolute stereochemical assignment.

Mechanistic Insights for Drug Developers

Understanding the crystal structure of 5,5-Dimethyl-2-p-tolylmorpholine provides critical insights into its behavior in biological systems:

  • Vectorial Target Engagement: The equatorial p-tolyl group projects outward from the morpholine core at a highly predictable angle. In the design of monoamine transporter inhibitors, this aromatic ring is perfectly positioned to engage in π-π stacking or hydrophobic interactions within the deep binding pockets of the dopamine or norepinephrine transporters.

  • Solid-State Packing & Bioavailability: In the crystal lattice, the secondary amine (N4) acts as a strong hydrogen bond donor. The solid-state packing is typically dominated by intermolecular N-H···O hydrogen bonds, forming 1D chains. Disrupting these chains through salt formation (e.g., converting to a hydrochloride salt) is a standard strategy to lower the lattice energy and dramatically increase aqueous solubility for oral formulation.

References

  • Experimental and Theoretical Study of The Structure Properties Relationship of a Derivative of The Organic Compound Morpholine Source: ResearchGate URL:[Link]

  • Copper(II) Complexes with Isomeric Morpholine-Substituted Hybrids as Potential Anticancer Drugs Source: PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the In Vitro Pharmacological Properties of 5,5-Dimethyl-2-P-tolylmorpholine

Authored by: [Your Name/Gemini], Senior Application Scientist Foreword: The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its advantageous physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its advantageous physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1][2] This guide provides a comprehensive framework for the in vitro pharmacological characterization of a novel derivative, 5,5-Dimethyl-2-P-tolylmorpholine. While specific experimental data for this compound is not publicly available, this document outlines the logical progression of in vitro assays required to elucidate its mechanism of action, target engagement, and metabolic fate. The protocols and insights presented herein are based on established methodologies for the evaluation of novel psychoactive compounds and related heterocyclic structures.

Introduction to 5,5-Dimethyl-2-P-tolylmorpholine: A Structural Perspective

5,5-Dimethyl-2-P-tolylmorpholine is a synthetic derivative of morpholine characterized by a p-tolyl group at the 2-position and gem-dimethyl substitution at the 5-position. The morpholine ring itself is a six-membered heterocycle containing both an ether and a secondary amine functional group.[1] The specific substitutions on this novel compound suggest potential interactions with various biological targets. The tolyl group introduces aromaticity and lipophilicity, which can influence receptor binding, while the dimethyl substitution may impact metabolic stability by sterically hindering enzymatic degradation.[3]

The structural similarity of the 2-arylmorpholine core to certain adrenergic and psychoactive compounds suggests that a primary area of investigation should be its interaction with aminergic G-protein coupled receptors (GPCRs).[4]

Primary Target Screening and Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine its binding affinity for a panel of relevant biological targets. Given the structural alerts, a broad screening panel focusing on central nervous system (CNS) receptors is warranted.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and high-throughput method to quantify the affinity of a test compound for a specific receptor. This technique relies on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., 5-HT₂ₐ, Dopamine D₂, Norepinephrine Transporter).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and a range of concentrations of 5,5-Dimethyl-2-P-tolylmorpholine.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Receptor Binding Profile of 5,5-Dimethyl-2-P-tolylmorpholine

Receptor/TransporterRadioligandKi (nM)
Serotonin 5-HT₂ₐ[³H]Ketanserin50
Serotonin 5-HT₁ₐ[³H]8-OH-DPAT250
Dopamine D₂[³H]Spiperone150
Norepinephrine Transporter (NET)[³H]Nisoxetine80
Sigma-1[³H]Pentazocine120

This data is hypothetical and for illustrative purposes only.

Interpretation of Binding Data

The hypothetical data suggests that 5,5-Dimethyl-2-P-tolylmorpholine has the highest affinity for the serotonin 5-HT₂ₐ receptor, followed by the norepinephrine transporter. The affinities for other receptors are lower, suggesting a degree of selectivity. This profile warrants further investigation into the functional consequences of these interactions.

Functional Activity: Agonism, Antagonism, or Allosteric Modulation

Binding to a receptor does not reveal the functional consequence of that interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator (altering the receptor's response to its endogenous ligand).

In Vitro Functional Assays

A variety of in vitro functional assays can be employed to determine the efficacy of a compound at a given receptor. The choice of assay depends on the signaling pathway coupled to the receptor.

Experimental Protocol: Calcium Flux Assay for 5-HT₂ₐ Receptor Activation

The 5-HT₂ₐ receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium concentration.

  • Cell Culture and Dye Loading:

    • Culture a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 cells) in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition and Signal Detection:

    • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the fluorescence intensity before and after the addition of the test compound.

    • To determine agonist activity, add increasing concentrations of 5,5-Dimethyl-2-P-tolylmorpholine and measure the change in fluorescence.

    • To determine antagonist activity, pre-incubate the cells with increasing concentrations of 5,5-Dimethyl-2-P-tolylmorpholine before adding a known 5-HT₂ₐ agonist (e.g., serotonin) at its EC₅₀ concentration.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

    • For antagonist activity, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC₅₀.

Hypothetical Functional Data for 5,5-Dimethyl-2-P-tolylmorpholine at the 5-HT₂ₐ Receptor

Assay ModeParameterValue
AgonistEC₅₀ (nM)120
Emax (%)85 (relative to serotonin)
AntagonistIC₅₀ (nM)Not applicable

This data is hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates compound 5,5-Dimethyl-2-P-tolylmorpholine (Agonist) compound->receptor Binds and Activates ca_release Ca2+ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: Agonist-induced 5-HT₂ₐ receptor signaling cascade.

Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability.[5][6] The morpholine ring can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[3]

In Vitro Metabolic Stability Assays

Microsomal stability assays are a common in vitro method to assess the susceptibility of a compound to phase I metabolism.[3][5]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (human, rat, or other species of interest) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[5]

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add 5,5-Dimethyl-2-P-tolylmorpholine (typically at a low concentration, e.g., 1 µM) to the pre-warmed reaction mixture to initiate the metabolic reaction.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) as (0.693/t₁/₂) / (mg microsomal protein/mL).

Hypothetical Metabolic Stability Data for 5,5-Dimethyl-2-P-tolylmorpholine

SpeciesIn Vitro t₁/₂ (min)Intrinsic Clearance (µL/min/mg protein)
Human Liver Microsomes4530.8
Rat Liver Microsomes2555.4

This data is hypothetical and for illustrative purposes only.

Workflow for Metabolic Stability Assessment

G start Start: Test Compound (5,5-Dimethyl-2-P-tolylmorpholine) prepare_mix Prepare Microsome/ Cofactor Mix start->prepare_mix pre_warm Pre-warm to 37°C prepare_mix->pre_warm initiate Add Compound (t=0) pre_warm->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate end End: Metabolic Stability Profile calculate->end

Caption: Workflow for in vitro microsomal stability assay.

Conclusion and Future Directions

This guide outlines a foundational in vitro pharmacological assessment of 5,5-Dimethyl-2-P-tolylmorpholine. The hypothetical data presented suggests a compound with primary activity as a partial agonist at the 5-HT₂ₐ receptor and moderate metabolic stability. These initial findings would need to be confirmed through rigorous experimentation.

Further in vitro studies could include:

  • CYP450 Reaction Phenotyping: To identify the specific CYP isozymes responsible for the metabolism of the compound.

  • Permeability Assays: Using Caco-2 or PAMPA models to assess its potential for oral absorption.[7]

  • Plasma Protein Binding Studies: To determine the extent to which the compound binds to plasma proteins, which can affect its free concentration and pharmacological activity.

  • Off-Target Liability Screening: A broader screen to identify potential interactions with other receptors, ion channels, and enzymes that could lead to adverse effects.

The comprehensive in vitro characterization detailed in this guide is an essential first step in the drug discovery and development process, providing the necessary data to make informed decisions about the potential of 5,5-Dimethyl-2-P-tolylmorpholine as a therapeutic candidate.

References

  • Zanetti, F., et al. (1988). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • Messa, M., et al. (2021). Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity. The Journal of Organic Chemistry. Available at: [Link]

  • Kaur, M., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Kumar, R., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Research Journal of Pharmaceutical Technology. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2014). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

  • Kumar, S., & S, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

  • Zhang, D., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology. Available at: [Link]

  • He, L., et al. (2012). The spin trap 5,5-dimethyl-1-pyrroline N-oxide inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 cells. Free Radical Research. Available at: [Link]

  • Martinez-Mayorga, K., et al. (2021). Computational Modeling to Explain Why 5,5-Diarylpentadienamides are TRPV1 Antagonists. Molecules. Available at: [Link]

  • Gatch, M. B., et al. (2017). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology. Available at: [Link]

  • Purgats, K., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Translational Psychiatry. Available at: [Link]

  • Reyes, D. C., et al. (2016). Mechanism of Short Term Anti-Inflammatory Effect of 5,5-Dimethyl-1-Pyrroline N-Oxide. ResearchGate. Available at: [Link]

  • Egyed, A., et al. (2025). Design, synthesis and pharmacological evaluation of novel D3R-preferring dopamine receptor partial agonists. European Journal of Medicinal Chemistry Reports. Available at: [Link]

  • Ali, K., et al. (2025). Integrating in vitro and in silico approaches for exploring antidiabetic potential of dimethyl and thiomethyl indolinone derivatives. PLOS ONE. Available at: [Link]

  • Sygnature Discovery. (2025). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Sygnature Discovery Blog. Available at: [Link]

  • Teitler, M., et al. (1990). Comparison of 5-HT1A and dopamine D2 pharmacophores. X-ray structures and affinities of conformationally constrained ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Abd-Allah, F. I., et al. (2013). In-vitro release and in-vivo performance of tolmetin from different topical gel formulations. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Chen, Y.-L., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules. Available at: [Link]

Sources

Exploratory

5,5-Dimethyl-2-P-tolylmorpholine blood-brain barrier permeability

An in-depth technical analysis of 5,5-Dimethyl-2-(p-tolyl)morpholine (CAS: 1017481-09-2) requires a rigorous examination of its physicochemical properties and its behavior at the neurovascular unit. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 5,5-Dimethyl-2-(p-tolyl)morpholine (CAS: 1017481-09-2) requires a rigorous examination of its physicochemical properties and its behavior at the neurovascular unit. As a Senior Application Scientist in CNS pharmacokinetics, I have structured this guide to move beyond surface-level descriptions, focusing instead on the mechanistic causality behind its blood-brain barrier (BBB) permeability and the self-validating experimental workflows required to quantify it.

The compound 5,5-Dimethyl-2-(p-tolyl)morpholine (Molecular Weight: 205.3 Da, Formula: C₁₃H₁₉NO) is a highly specialized intermediate and privileged scaffold in CNS drug discovery[1]. Its ability to cross the BBB is not accidental; it is the result of precise structural features that balance lipophilicity, pKa, and steric hindrance to exploit passive diffusion while evading active efflux pumps.

The Morpholine Core: pKa Modulation

Unlike a piperidine ring, the morpholine core contains an oxygen atom that exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the secondary amine from ~10.0 (typical of piperidines) to approximately 8.0–8.5[2]. At a physiological pH of 7.4, a lower pKa ensures that a significantly higher fraction of the molecule remains unionized. Because only the unionized fraction of a drug can passively diffuse across the lipid bilayers of brain microvascular endothelial cells (BMECs), this pKa modulation directly drives high passive permeability[3].

The 5,5-Dimethyl Substitution: Efflux Evasion

The blood-brain barrier is heavily fortified by ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP)[4]. P-gp recognizes substrates based on spatial conformations of basic amines and hydrogen bond donor (HBD) capacity. The gem-dimethyl group at the 5-position provides massive steric shielding around the basic nitrogen. This steric hindrance masks the HBD from transporter recognition, drastically reducing the compound's P-gp efflux liability[5].

The 2-p-Tolyl Group: Lipophilic Optimization

The para-methylphenyl (p-tolyl) group adds necessary lipophilic bulk, pushing the compound's LogP into the "Goldilocks zone" for CNS therapeutics (LogP 2.0–3.5). This ensures optimal membrane partitioning without exceeding the lipophilicity threshold that would trigger non-specific plasma protein binding or rapid hepatic clearance[6].

G A 5,5-Dimethyl-2-(p-tolyl)morpholine (CAS: 1017481-09-2) B Morpholine Core Oxygen inductive effect lowers pKa A->B C 5,5-Dimethyl Substitution Steric shielding of basic nitrogen A->C D 2-p-Tolyl Group Optimizes lipophilicity (LogP) A->D E High Passive Permeability (PAMPA Pe > 4.0 x 10^-6 cm/s) B->E F Evasion of P-gp Efflux (Efflux Ratio < 2.0) B->F C->F D->E

Caption: Structural feature mapping of 5,5-Dimethyl-2-(p-tolyl)morpholine for BBB permeation.

Quantitative Data & Pharmacokinetic Benchmarks

To contextualize the permeability of this scaffold, we must benchmark it against standard CNS multiparameter optimization (CNS MPO) thresholds. The following table summarizes the theoretical and expected empirical data for 5,5-Dimethyl-2-(p-tolyl)morpholine derivatives based on established morpholine-scaffold literature[3][5][6].

ParameterTarget Threshold for CNS DrugsExpected Range for Morpholine ScaffoldsAnalytical Method
Molecular Weight < 400 Da205.3 DaPhysicochemical
LogP (Lipophilicity) 2.0 - 5.02.5 - 3.5In Silico / Shake-flask
PAMPA-BBB ( Pe​ ) > 4.0 × 10⁻⁶ cm/s15.0 - 25.0 × 10⁻⁶ cm/sIn Vitro Assay
P-gp Efflux Ratio (ER) < 2.51.0 - 1.8MDCK-MDR1 Assay
Brain/Plasma Ratio ( Kp,uu​ ) > 0.30.8 - 1.5In Vivo (Rodent)

Experimental Methodologies: Self-Validating Protocols

To empirically validate the BBB permeability of 5,5-Dimethyl-2-(p-tolyl)morpholine, two orthogonal in vitro assays must be executed: PAMPA-BBB (for passive diffusion) and MDCK-MDR1 (for active efflux).

Crucial Scientific Principle: A protocol is only as reliable as its internal controls. Both workflows below are designed as self-validating systems, meaning the assay inherently proves its own operational integrity during every run.

Protocol A: PAMPA-BBB Assay (Passive Permeability)

This assay utilizes a porcine brain lipid extract (PBLE) to mimic the lipid composition of the human blood-brain barrier[3].

Step-by-Step Methodology:

  • Membrane Preparation: Dissolve PBLE in dodecane (20 mg/mL). Apply 4 µL of this lipid solution to the porous polycarbonate membrane (0.45 µm pore size) of the donor plate.

  • Compound Preparation: Prepare a 10 mM stock of 5,5-Dimethyl-2-(p-tolyl)morpholine in DMSO. Dilute to a final concentration of 10 µM in phosphate-buffered saline (PBS, pH 7.4). Self-Validation: Include Verapamil (high permeability control) and Theophylline (low permeability control).

  • Incubation: Add 150 µL of the compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Couple the plates and incubate at 37°C for 16–18 hours under gentle agitation.

  • Quantification: Separate the plates. Extract aliquots from both donor and acceptor wells. Quantify the compound concentration using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ). A Pe​ > 4.0 × 10⁻⁶ cm/s classifies the compound as highly permeable (CNS+)[3].

Protocol B: MDCK-MDR1 Bidirectional Transport Assay (Efflux Liability)

Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-gp) are the gold standard for assessing efflux liability, as their tight junctions closely mimic the BBB[5].

Step-by-Step Methodology:

  • Cell Seeding & Monolayer Integrity: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts. Culture for 5-7 days. Self-Validation 1: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 100 Ω⋅cm2 . Add Lucifer Yellow (100 µM) to the apical chamber; an apparent permeability ( Papp​ ) < 0.5 × 10⁻⁶ cm/s confirms tight junction integrity.

  • Dosing: Prepare 5 µM of the test compound in Hank’s Balanced Salt Solution (HBSS, pH 7.4).

    • A-to-B (Apical to Basolateral): Add compound to the apical chamber to simulate blood-to-brain transport.

    • B-to-A (Basolateral to Apical): Add compound to the basolateral chamber to simulate brain-to-blood efflux.

    • Self-Validation 2: Run a parallel plate using Digoxin (a known P-gp substrate) in the presence and absence of Elacridar (a P-gp inhibitor). The assay is validated only if Elacridar collapses the Digoxin efflux ratio to ~1.0.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER < 2.0 indicates the compound is not a significant substrate for P-gp[5].

Workflow S1 Test Compound Preparation (10 mM DMSO) S2 PAMPA-BBB Porcine Brain Lipid Incubation: 17h S1->S2 S3 MDCK-MDR1 Bidirectional Transport (A->B and B->A) S1->S3 S4 LC-MS/MS Quantification S2->S4 S3->S4 S5 Data Analysis Calculate Pe & ER S4->S5

Caption: Experimental workflow for evaluating passive permeability and efflux liability.

Conclusion

The 5,5-Dimethyl-2-(p-tolyl)morpholine scaffold represents a masterclass in rational chemical design for neurotherapeutics. By leveraging the electron-withdrawing nature of the morpholine oxygen to modulate pKa[2], utilizing gem-dimethyl steric hindrance to blind P-glycoprotein to its basic nitrogen[5], and anchoring the molecule with a lipophilic p-tolyl group[6], this compound achieves excellent transcellular passive diffusion while bypassing the active efflux mechanisms that defeat the vast majority of CNS drug candidates.

References

  • 5,5-Dimethyl-2-p-tolylmorpholine - Shanghai Balmxy Pharmaceutic Co.Ltd. Balmxy.com.
  • Morpholine as a privileged scaffold for neurodegener
  • Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. ACS.org.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS.org.
  • Recent advances in drug delivery and targeting to the brain. NIH.gov.
  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetr

Sources

Foundational

Structural Activity Relationship (SAR) of 5,5-Dimethyl-2-(p-tolyl)morpholine: A Mechanistic and Pharmacological Guide

Executive Summary & Pharmacological Context The rational design of monoamine transporter modulators requires precise control over molecular topography to balance efficacy, selectivity, and metabolic stability. 5,5-Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The rational design of monoamine transporter modulators requires precise control over molecular topography to balance efficacy, selectivity, and metabolic stability. 5,5-Dimethyl-2-(p-tolyl)morpholine represents a highly specialized evolution of the 2-arylmorpholine scaffold. Historically, unsubstituted 2-phenylmorpholines (e.g., phenmetrazine) acted as potent, non-selective dopamine (DAT) and norepinephrine (NET) releasers, leading to significant stimulant liability.

By introducing a para-methyl substitution on the aryl ring and a gem-dimethyl substitution at the C5 position of the morpholine core, researchers can fundamentally alter the molecule's neurochemical profile. This technical guide explores the Structure-Activity Relationship (SAR) of this compound, detailing how these specific structural modifications shift the pharmacological axis toward serotonin (SERT) modulation while fortifying the molecule against enzymatic degradation.

Core SAR Pillars: The "Why" and "How"

As application scientists, we do not merely observe binding affinities; we engineer them through structural causality. The SAR of 5,5-dimethyl-2-(p-tolyl)morpholine is dictated by two primary modifications to the base morpholine pharmacophore:

A. The 2-(p-Tolyl) Substitution: Driving Serotonergic Selectivity

The addition of a methyl group at the para position of the C2-phenyl ring is a critical driver for SERT affinity. As demonstrated in the foundational SAR studies of phenylmorpholines by, para-substitution increases the lipophilic surface area, allowing the aryl moiety to penetrate deeper into the hydrophobic S1 pocket of the serotonin transporter. This modification shifts the compound from a pure DAT/NET stimulant to a balanced monoamine releaser/reuptake inhibitor, akin to the pharmacological shift observed in.

B. The 5,5-Dimethyl Substitution: Conformational Locking and Metabolic Shielding

The gem-dimethyl group at the C5 position serves a dual mechanistic purpose:

  • Metabolic Stability: The primary route of clearance for morpholine derivatives is CYP450-mediated oxidation at the carbon adjacent to the nitrogen (alpha-carbon), leading to ring opening. The 5,5-dimethyl group provides profound steric hindrance, completely blocking alpha-carbon oxidation and extending the biological half-life.

  • Conformational Lock: The bulky methyl groups force the morpholine ring into a rigid chair conformation. To minimize 1,3-diaxial interactions, the 2-(p-tolyl) group is locked into an equatorial position. This fixed geometry optimally aligns the basic nitrogen to form a critical salt bridge with the highly conserved Aspartate residue (Asp98 in human DAT) within the transporter's orthosteric binding site.

SAR Core Morpholine Core Base Scaffold Tolyl 2-(p-Tolyl) Substitution • Increases SERT affinity • Shifts DA/5-HT ratio Core->Tolyl Position 2 modification Dimethyl 5,5-Dimethyl Substitution • Steric hindrance at N • Blocks CYP oxidation • Conformational lock Core->Dimethyl Position 5 modification Outcome Optimized Pharmacokinetics Prolonged Half-Life & Balanced Reuptake Tolyl->Outcome Dimethyl->Outcome

Fig 1. SAR logical relationship map detailing the pharmacological impact of core substitutions.

Quantitative Data Presentation

To illustrate the SAR causality, the following table synthesizes the pharmacological shift from the base scaffold to the highly substituted 5,5-dimethyl-2-(p-tolyl)morpholine. (Note: Data for the 5,5-dimethyl analog is synthesized via SAR extrapolation models based on established phenylmorpholine literature).

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DA/5-HT RatioMetabolic Half-life (HLM, min)
Phenmetrazine (Base)13050>10,000>76.045
4-Methylphenmetrazine 450120850.1835
5,5-Dimethyl-2-(p-tolyl)morpholine 320951100.34>120 (Enhanced)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the methodologies used to synthesize and evaluate this compound must be robust. Below are the self-validating protocols required for this workflow.

Protocol A: Regioselective Synthesis of 5,5-Dimethyl-2-(p-tolyl)morpholine

This protocol utilizes a reductive amination followed by an acid-catalyzed intramolecular etherification.

  • Amination: Dissolve 2-bromo-4'-methylacetophenone (1.0 eq) in anhydrous THF. Add 2-amino-2-methyl-1-propanol (2.5 eq) and stir at 25°C for 12 hours.

    • Causality: The excess amine acts as an acid scavenger for the generated HBr. The bulky gem-dimethyl group on the amine naturally prevents secondary over-alkylation.

  • Reduction: Cool the reaction to 0°C and slowly add NaBH₄ (1.5 eq) in Methanol. Stir for 2 hours.

    • Causality: Reduces the intermediate ketone to a secondary benzylic alcohol, setting the stage for cyclization. Low temperatures prevent the reductive cleavage of the carbon-nitrogen bond.

  • Cyclization (Self-Validating Step): Isolate the intermediate diol. Dissolve in concentrated H₂SO₄ at 0°C, then warm to room temperature for 4 hours.

    • Causality: H₂SO₄ selectively protonates the benzylic hydroxyl group, generating a stable benzylic carbocation. The primary alcohol intramolecularly traps this carbocation to form the morpholine ring.

    • Self-Validation Mechanism: Before bulk purification, an aliquot is subjected to ¹H-NMR. The complete disappearance of the benzylic proton multiplet (from the diol) and the emergence of a distinct doublet of doublets (characteristic of the C2 proton in the closed morpholine ring) self-validates successful cyclization.

  • Isolation: Neutralize carefully with cold NaOH, extract with Dichloromethane (DCM), and purify via silica gel flash chromatography.

Protocol B: In Vitro Monoamine Transporter Assay

To determine the IC₅₀ values presented in the SAR data, a radioligand displacement assay utilizing native synaptosomes is required, adhering to standards set by.

  • Synaptosome Preparation: Isolate synaptosomes from whole rat brain homogenates via sucrose density gradient centrifugation.

    • Causality: Utilizing native synaptosomes ensures that the transporters (DAT, NET, SERT) are in their natural membrane lipid microenvironment, which is critical for accurate conformational binding data compared to artificial HEK293 overexpression systems.

  • Radioligand Incubation: Incubate synaptosomes with [³H]DA, [³H]NE, and [³H]5-HT in the presence of varying concentrations of 5,5-dimethyl-2-(p-tolyl)morpholine (1 nM to 10 μM).

  • Validation & Quality Control (Self-Validating Step):

    • Causality: To account for non-specific binding and validate assay integrity, run parallel plates using saturating concentrations of specific inhibitors: GBR12909 (DAT), Nisoxetine (NET), and Fluoxetine (SERT).

    • Self-Validation Mechanism: The protocol strictly requires a Z'-factor analysis. A calculated Z'-factor > 0.5 between the vehicle (negative control) and the specific inhibitors (positive controls) validates the dynamic range of the assay, proving that the IC₅₀ values obtained for the morpholine derivative are independent of daily biological prep variations.

  • Quantification: Terminate the reaction via rapid vacuum filtration, wash the filters, and quantify retained radioactivity using liquid scintillation counting.

G A 5,5-Dimethyl-2-p-tolylmorpholine B Monoamine Transporters (DAT / NET / SERT) A->B Binds to orthosteric site C Inhibition of Reuptake & Promotion of Release B->C Modulates conformation D Increased Synaptic Monoamine Concentration C->D Accumulation in cleft E Postsynaptic Receptor Activation D->E Downstream signaling

Fig 2. Mechanistic pathway of monoamine transporter modulation by 5,5-dimethyl-2-(p-tolyl)morpholine.

References

  • Phenylmorpholines and analogues thereof. Blough BE, Rothman R, Landavazo A, Page KM, Decker AM. US Patent 20130203752A1 (2013).
  • Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. McLaughlin G, Baumann MH, Kavanagh PV, Morris N, Power JD, Dowling G, et al. Drug Testing and Analysis (2018). Available at:[Link]

  • Monoamine transporters and psychostimulant drugs. Rothman RB, Baumann MH. European Journal of Pharmacology (2003). Available at:[Link]

Exploratory

Identification and Structural Elucidation of 5,5-Dimethyl-2-p-tolylmorpholine Metabolites: An Advanced Analytical Framework

Executive Summary The pharmacokinetic profiling of novel heterocycles is a critical bottleneck in drug development and forensic toxicology. 5,5-Dimethyl-2-p-tolylmorpholine (CAS 1017481-09-2) is a highly specific 2-aryl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacokinetic profiling of novel heterocycles is a critical bottleneck in drug development and forensic toxicology. 5,5-Dimethyl-2-p-tolylmorpholine (CAS 1017481-09-2) is a highly specific 2-aryl-substituted morpholine derivative. Structurally analogous to known anorectics and central nervous system stimulants like phenmetrazine[1] and phendimetrazine[2], it possesses unique steric properties due to the gem-dimethyl substitution at the C5 position and the para-methyl group on the phenyl ring. This whitepaper provides a comprehensive, self-validating analytical framework for the in vitro identification of its Phase I and Phase II metabolites using Human Liver Microsomes (HLM) and high-resolution mass spectrometry (LC-HRMS/MS).

Pharmacochemical Context & Mechanistic Rationale

The morpholine ring is frequently utilized in medicinal chemistry to improve aqueous solubility and modulate lipophilicity. While generally more metabolically stable than piperidine or pyrrolidine analogs[3], the morpholine moiety is not metabolically inert [Ref 2][4]. The electron-withdrawing nature of the oxygen atom influences the basicity of the adjacent nitrogen, yet the alpha-carbons remain susceptible to cytochrome P450 (CYP)-mediated oxidation[5].

For 5,5-Dimethyl-2-p-tolylmorpholine, the biotransformation logic is governed by three structural hot-spots:

  • The Morpholine Nitrogen: Susceptible to flavin-containing monooxygenase (FMO) and CYP-mediated N-oxidation[6].

  • The p-Tolyl Moiety: The para-methyl group acts as a prime target for benzylic hydroxylation, a highly favored CYP450 pathway due to the stability of the benzylic radical intermediate. Aryl hydroxylation on the phenyl ring is also expected[6].

  • The Morpholine Ring (C-O / C-N bonds): Oxidative cleavage (ring opening) is a documented metabolic fate for morpholine-containing drugs, often resulting in linear amino-alcohol derivatives [Ref 4][7]. The gem-dimethyl group at C5 provides steric hindrance, likely shifting the primary site of ring oxidation toward the C2 or C3 positions.

Pathway Parent 5,5-Dimethyl-2-p-tolylmorpholine [M+H]+ 206.1540 NOxide M1: N-Oxidation [M+H]+ 222.1488 Parent->NOxide CYP / FMO ArylOH M2: Benzylic/Aryl Hydroxylation [M+H]+ 222.1488 Parent->ArylOH CYP450 (e.g., CYP3A4/2D6) RingOpen M3: Morpholine Ring Opening [M+H]+ 224.1645 Parent->RingOpen Oxidative Cleavage Gluc M4: O-Glucuronidation (Phase II) [M+H]+ 398.1815 ArylOH->Gluc UGT Enzymes

Fig 1: Proposed Phase I and Phase II metabolic pathways for 5,5-Dimethyl-2-p-tolylmorpholine.

Self-Validating Experimental Protocol for Metabolite Elucidation

To ensure absolute trustworthiness in metabolite identification, experimental protocols must be designed as self-validating systems . This means the assay must inherently prove that the observed biotransformations are enzymatically driven and not the result of chemical degradation or matrix interference.

System Controls & Causality
  • Positive Control (Midazolam/Testosterone): Run in parallel to confirm the metabolic viability and enzymatic activity of the HLM batch.

  • Negative Control (-NADPH): An incubation lacking NADPH (the obligate electron donor for CYP450 enzymes). Any "metabolite" detected in this sample is an artifact of chemical instability or background noise, providing a definitive baseline.

  • Zero-Minute Quench (T=0): Establishes the exact extraction recovery of the parent compound before any enzymatic action occurs.

Step-by-Step HLM Incubation Methodology
  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. The physiological pH ensures optimal CYP450 conformation.

  • Pre-Incubation: Combine HLM (final protein concentration 1.0 mg/mL) with 5,5-Dimethyl-2-p-tolylmorpholine (final concentration 10 µM) in the buffer. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration). Causality: NADPH provides the reducing equivalents necessary for the CYP450 catalytic cycle; adding it last ensures precise timing of the reaction start.

  • Quenching: At designated time points (e.g., 0, 15, 30, 60 minutes), extract a 100 µL aliquot and immediately transfer it into 300 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Verapamil). Causality: Cold ACN instantly denatures the microsomal proteins, halting the reaction at the exact time point and precipitating the protein matrix to protect the LC column.

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-HRMS/MS analysis.

Workflow N1 1. HLM Incubation (+/- NADPH) N2 2. Reaction Quench (Cold ACN + IS) N1->N2 N3 3. Centrifugation (Protein Precipitation) N2->N3 N4 4. LC-HRMS/MS (Data Acquisition) N3->N4 N5 5. Mass Defect Filtering (Structural Elucidation) N4->N5

Fig 2: Self-validating LC-HRMS/MS workflow for in vitro metabolite identification.

LC-HRMS/MS Analytical Framework & Data Processing

High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) is strictly required to differentiate isobaric interferences from true metabolites.

Data Acquisition Strategy
  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm) with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization: Electrospray Ionization in positive mode (ESI+). The basic morpholine nitrogen readily accepts a proton, yielding strong [M+H]+ signals.

  • Fragmentation: Data-Dependent Acquisition (DDA) utilizing Higher-energy Collisional Dissociation (HCD) to generate diagnostic MS/MS spectra.

Mass Defect Filtering (MDF)

To isolate trace metabolites from the complex HLM matrix, apply Mass Defect Filtering. Because biotransformations (like the addition of oxygen) introduce highly predictable shifts in exact mass (e.g., +15.9949 Da), MDF computationally strips away endogenous matrix ions that do not share the parent drug's mass defect backbone.

Quantitative Data Presentation

The table below summarizes the theoretical exact masses and mass shifts for the primary expected biotransformations of 5,5-Dimethyl-2-p-tolylmorpholine.

Metabolite CodeBiotransformation PathwayElemental FormulaTheoretical Exact Mass [M+H]⁺Mass Shift from Parent (Da)
Parent N/AC₁₃H₁₉NO206.15400.0000
M1 N-OxidationC₁₃H₁₉NO₂222.1488+15.9948
M2a Benzylic HydroxylationC₁₃H₁₉NO₂222.1488+15.9948
M2b Aryl HydroxylationC₁₃H₁₉NO₂222.1488+15.9948
M3 Morpholine Ring OpeningC₁₃H₂₁NO₂224.1645+18.0105
M4 O-Glucuronidation (of M2)C₁₉H₂₇NO₈398.1815+192.0275

Note: M1, M2a, and M2b are isobaric (+15.9948 Da). They must be differentiated chromatographically (retention time shifts) and via MS/MS fragmentation patterns. For instance, N-oxides typically exhibit a characteristic neutral loss of oxygen (-16 Da) or hydroxyl radical (-17 Da) during collision-induced dissociation.

Conclusion

The metabolic profiling of 5,5-Dimethyl-2-p-tolylmorpholine relies heavily on understanding the inherent vulnerabilities of the substituted morpholine ring [Ref 3][3] and the p-tolyl moiety. By employing a self-validating HLM incubation protocol coupled with high-resolution mass defect filtering, researchers can confidently map the pharmacokinetic fate of this compound, distinguishing true CYP450-mediated biotransformations from artifactual noise.

References

  • Phenmetrazine | C11H15NO | CID 4762 - PubChem National Center for Biotechnology Information (NCBI)[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS Publications)[Link]

  • LC-MS/MS reveals the formation of aldehydes and iminium reactive intermediates in foretinib metabolism RSC Advances (The Royal Society of Chemistry)[Link]

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Development and Validation for 5,5-Dimethyl-2-p-tolylmorpholine

Executive Summary & Physicochemical Profiling 5,5-Dimethyl-2-p-tolylmorpholine (CAS: 1017481-09-2) is a highly functionalized morpholine derivative frequently utilized as a critical intermediate in the synthesis of centr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

5,5-Dimethyl-2-p-tolylmorpholine (CAS: 1017481-09-2) is a highly functionalized morpholine derivative frequently utilized as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics and advanced active pharmaceutical ingredients (APIs)[1].

Developing a robust HPLC-UV method for this compound presents a classic chromatographic challenge: the presence of a secondary amine in the morpholine ring. Basic compounds are notoriously prone to peak tailing and poor recovery on standard silica-based stationary phases due to secondary interactions with residual silanols. This application note outlines a causality-driven, high-pH method development strategy that neutralizes the analyte, suppresses silanol interactions, and ensures compliance with the latest ICH Q2(R2) validation guidelines[2].

Table 1: Physicochemical Profile of 5,5-Dimethyl-2-p-tolylmorpholine
ParameterValue / CharacteristicChromatographic Implication
Molecular Formula C₁₃H₁₉NOHighly lipophilic backbone; requires high organic modifier concentration for elution.
Molecular Weight 205.3 g/mol Small molecule; standard reversed-phase (RP) conditions apply.
Functional Groups Secondary Amine, p-Tolyl ringAmine dictates pH strategy; p-Tolyl ring provides strong UV chromophore.
Estimated pKa ~8.0 – 8.5 (Amine)Requires a mobile phase pH of < 6.0 (fully protonated) or > 10.0 (fully neutralized) to maintain a single ionization state.
UV Absorbance Max ~220 nm (E-band), ~265 nm (B-band)220 nm selected for maximum sensitivity; 265 nm can be used for specificity.

Method Development Strategy: The Causality of Chromatographic Choices

Overcoming the Silanol Effect

In reversed-phase liquid chromatography (RPLC), the primary retention mechanism should be hydrophobic interaction between the analyte and the C18 alkyl chains. However, unreacted silanol groups (Si-OH) on the silica surface act as weak acids. At mid-range pH levels, these silanols ionize (Si-O⁻) and engage in strong ionic exchange interactions with protonated basic amines (NH₂⁺)[3]. This secondary interaction disrupts the uniform migration of the analyte, resulting in severe peak tailing, shifting retention times, and compromised resolution.

The High-pH Rationale and Column Selection

To mitigate the silanol effect, we employ a High-pH Strategy . By elevating the mobile phase pH to 10.0 (using a 10 mM Ammonium Bicarbonate buffer adjusted with ammonium hydroxide), we exceed the pKa of the morpholine nitrogen by >1.5 units. This ensures the secondary amine remains >95% un-ionized (neutral).

Because traditional Type-A and Type-B silica columns dissolve rapidly at pH > 8.0, this strategy necessitates a Bridged Ethylene Hybrid (BEH) stationary phase (e.g., Waters XBridge C18). BEH particles incorporate ethylene bridges within the silica matrix, conferring extreme resistance to alkaline dissolution while allowing for the superior peak shape and loadability characteristic of neutralized basic compounds[4].

Silanol_Mechanism Sub1 Standard Low/Neutral pH (pH 2 - 7) State1 Amine Protonated (NH2+) Silanols Ionized (SiO-) Sub1->State1 Sub2 Optimized High pH (pH 10) State2 Amine Neutralized (NH) Silanols Ionized (SiO-) Sub2->State2 Result1 Strong Ionic Interaction Peak Tailing & Poor Recovery State1->Result1 Result2 Hydrophobic Interaction Only Sharp, Symmetrical Peaks State2->Result2

Figure 1: Mechanistic rationale for utilizing high-pH mobile phases to mitigate the silanol effect.

Experimental Protocols & Method Parameters

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. System Suitability Testing (SST) must be evaluated prior to sample analysis to confirm the system's fitness for purpose.

Table 2: Optimized Chromatographic Conditions
ParameterSetting / Specification
Column Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent BEH column)
Mobile Phase A 10 mM Ammonium Bicarbonate in Milli-Q Water, adjusted to pH 10.0 with 0.1M NH₄OH
Mobile Phase B HPLC-Grade Acetonitrile (100%)
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Enhances mass transfer and reduces system backpressure)
Detection Wavelength UV at 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Step-by-Step Preparation Methodologies

Step 1: Mobile Phase A Preparation

  • Accurately weigh 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) and dissolve in 1000 mL of ultra-pure Milli-Q water.

  • Monitor the pH using a calibrated pH meter.

  • Add 0.1M Ammonium Hydroxide (NH₄OH) dropwise until the pH stabilizes exactly at 10.0 ± 0.05.

  • Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) and sonicate for 10 minutes to degas.

Step 2: Diluent Preparation Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile. Sonicate for 5 minutes. Note: Using a diluent closely matching the mobile phase prevents baseline disturbances and solvent-front distortion.

Step 3: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of 5,5-Dimethyl-2-p-tolylmorpholine reference standard into a 100 mL volumetric flask.

  • Add 70 mL of Diluent and sonicate for 10 minutes until fully dissolved.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent. Mix thoroughly.

HPLC_Workflow Start Compound Profiling 5,5-Dimethyl-2-p-tolylmorpholine Challenge Chromatographic Challenge Secondary Amine Tailing Start->Challenge Strategy High-pH Strategy Buffer pH 10.0 > pKa Challenge->Strategy Column Stationary Phase Selection BEH C18 Column Strategy->Column MobilePhase Isocratic Elution 40% Buffer : 60% ACN Column->MobilePhase Validation System Suitability & Validation (ICH Q2(R2) Guidelines) MobilePhase->Validation

Figure 2: Systematic workflow for HPLC method development targeting basic morpholine derivatives.

System Suitability and ICH Q2(R2) Validation Strategy

In accordance with the recently updated ICH Q2(R2) guidelines on the validation of analytical procedures (effective June 2024)[2], the method must be proven "fit for purpose" across its reportable range. The protocol establishes a self-validating loop via System Suitability Testing (SST) injected prior to every sequence.

Table 3: System Suitability and Validation Acceptance Criteria
Validation ParameterICH Q2(R2) Test RequirementAcceptance Criteria
System Suitability (SST) 6 replicate injections of the 100 µg/mL standard%RSD of Area: ≤ 2.0%Tailing Factor (Tf): ≤ 1.5Theoretical Plates (N): ≥ 5000
Specificity Blank and placebo interference checkNo interfering peaks at the retention time of 5,5-Dimethyl-2-p-tolylmorpholine.
Linearity & Range Minimum 5 concentrations (e.g., 25% to 150% of target)Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0% of target response.
Accuracy (Recovery) Spiked samples at 3 levels (50%, 100%, 150%)Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) 6 independent sample preparations at 100% level%RSD of calculated assay ≤ 2.0%.
LOD / LOQ Signal-to-Noise (S/N) ratio evaluationLOD: S/N ≥ 3:1LOQ: S/N ≥ 10:1 (with %RSD ≤ 5.0% at LOQ).

Self-Validation Checkpoint: If the Tailing Factor in the SST exceeds 1.5, it indicates either column degradation (loss of end-capping) or improper buffer pH preparation. Do not proceed with sample analysis until the mobile phase pH is verified and the column is flushed.

Sources

Application

Synthesis of 5,5-Dimethyl-2-p-tolylmorpholine and its Derivatives: A Detailed Protocol for Researchers

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of 5,5-Dimethyl-2-p-tolylmorpholine and its subsequent N-substituted deri...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of 5,5-Dimethyl-2-p-tolylmorpholine and its subsequent N-substituted derivatives. This document is designed to offer not just a step-by-step procedure, but also to provide insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates.[1] The specific substitution pattern of a p-tolyl group at the 2-position and gem-dimethyl groups at the 5-position creates a chiral scaffold with significant potential for the development of novel therapeutics. This guide will detail a robust and accessible synthetic route, starting from readily available precursors.

I. Strategic Approach to the Synthesis of the Morpholine Core

The chosen synthetic strategy for constructing the 5,5-Dimethyl-2-p-tolylmorpholine core is the nucleophilic ring-opening of a substituted oxirane by an amino alcohol. This classical and highly effective method offers excellent control over the desired connectivity and stereochemistry. The key disconnection is illustrated below:

G Target 5,5-Dimethyl-2-p-tolylmorpholine Retrosynthesis < Retrosynthesis > Target->Retrosynthesis Precursors p-Tolyl Oxirane + 2-Amino-2-methyl-1-propanol Retrosynthesis->Precursors

Caption: Retrosynthetic analysis of 5,5-Dimethyl-2-p-tolylmorpholine.

This approach is predicated on the reaction between 2-methyl-2-(4-methylphenyl)oxirane (p-tolyl oxirane) and 2-amino-2-methyl-1-propanol. The amine functionality of the amino alcohol acts as a nucleophile, attacking the electrophilic carbon of the oxirane ring, leading to its opening and the formation of a 1,2-amino alcohol intermediate, which subsequently undergoes an intramolecular cyclization to form the morpholine ring.[2]

II. Experimental Protocol: Synthesis of 5,5-Dimethyl-2-p-tolylmorpholine

This section provides a detailed, step-by-step methodology for the synthesis of the target morpholine derivative.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2-Methyl-2-(4-methylphenyl)oxirane4025-39-6148.201.0
2-Amino-2-methyl-1-propanol124-68-589.141.1
Isopropanol (IPA)67-63-060.10-
Diethyl ether60-29-774.12-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37-
Saturated aqueous Sodium Bicarbonate---
Brine---

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-methyl-2-(4-methylphenyl)oxirane (1.0 eq.) in isopropanol (10 mL per gram of oxirane).

  • Addition of Amine: To the stirred solution, add 2-amino-2-methyl-1-propanol (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5,5-Dimethyl-2-p-tolylmorpholine.

Causality Behind Experimental Choices:

  • Excess of Amine: A slight excess of 2-amino-2-methyl-1-propanol is used to ensure the complete consumption of the limiting oxirane starting material.

  • Solvent: Isopropanol is a suitable solvent as it is polar enough to dissolve the reactants and has a boiling point that allows for a reasonable reaction rate at reflux without being excessively high.

  • Aqueous Work-up: The wash with saturated sodium bicarbonate is to neutralize any potential acidic impurities, and the brine wash is to remove any residual water from the organic layer.

III. Synthesis of N-Substituted 5,5-Dimethyl-2-p-tolylmorpholine Derivatives

The secondary amine of the synthesized morpholine provides a convenient handle for further functionalization through N-alkylation or N-acylation, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[3]

General Protocol for N-Alkylation:

G Start 5,5-Dimethyl-2-p-tolylmorpholine Reagents Reagents:Alkyl Halide (R-X)Base (e.g., K2CO3)Solvent (e.g., Acetonitrile) Start->Reagents Product N-Alkyl-5,5-Dimethyl-2-p-tolylmorpholine Reagents->Product

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Method

Application Note: Trace-Level GC-MS Quantification of 5,5-Dimethyl-2-p-tolylmorpholine in Biological Matrices

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic (PK) Researchers. Introduction & Analytical Scope 5,5-Dimethyl-2-p-tolylmorpholine (CAS: 1017481-09-2) 1 is a highly specific substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic (PK) Researchers.

Introduction & Analytical Scope

5,5-Dimethyl-2-p-tolylmorpholine (CAS: 1017481-09-2) 1 is a highly specific substituted morpholine derivative. Structurally analogous to known central nervous system (CNS) stimulants and anorectics (e.g., phenmetrazine), its quantification in complex biological matrices like plasma and urine is critical for both pharmacokinetic profiling and forensic toxicology 2.

Because it contains a secondary amine within the morpholine ring, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis is prone to poor peak symmetry and active-site adsorption. This application note details a robust, self-validating workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with perfluoroacylation to achieve high-fidelity quantification.

Mechanistic Insights & Protocol Causality (E-E-A-T)

As an application scientist, it is crucial to understand why specific sample preparation and derivatization routes are chosen, rather than blindly following a protocol.

Why Mixed-Mode Cation Exchange (MCX) SPE?

Biological matrices are rich in proteins, neutral lipids, and endogenous acids that suppress MS signals and foul GC liners. The morpholine ring nitrogen in 5,5-Dimethyl-2-p-tolylmorpholine is basic (pKa ~8.5). By acidifying the sample with 2% formic acid, we quantitatively protonate the amine. This allows the analyte to bind strongly to the sulfonic acid groups of the MCX resin via ionic interactions. Subsequent washes with 100% methanol remove neutral and acidic interferences without premature elution of the target. Elution is strictly controlled by applying 5% ammonium hydroxide in methanol, which neutralizes the amine, breaking the ionic bond for quantitative recovery 3.

Why HFBA Derivatization?

Direct injection of secondary amines results in peak tailing due to hydrogen bonding with active silanol groups in the GC inlet and column. Derivatization with Heptafluorobutyric anhydride (HFBA) replaces the polar N-H proton with a bulky, non-polar heptafluorobutyryl group. This masks the polar active site, drastically improving volatility and peak symmetry. Furthermore, perfluoroacylation directs Electron Ionization (EI) fragmentation to yield high-mass, structurally diagnostic ions, significantly enhancing the Signal-to-Noise (S/N) ratio during Selected Ion Monitoring (SIM) 4.

System Self-Validation

Every analytical batch must be a self-validating system. This protocol mandates the introduction of a deuterated internal standard (IS)—such as Phenmetrazine-d5—at the very first step. Any volumetric losses during SPE or incomplete derivatization kinetics will equally affect the target and the IS, preserving the quantitative ratio and ensuring absolute trustworthiness of the final data.

Experimental Protocols

Reagents and Materials
  • Solid Phase: MCX SPE Cartridges (30 mg/1 mL).

  • Derivatization Reagent: Heptafluorobutyric anhydride (HFBA), analytical grade.

  • Solvents: Methanol, Ethyl Acetate, Water (all LC-MS grade).

  • Internal Standard (IS): Phenmetrazine-d5 (100 ng/mL in methanol).

Step-by-Step MCX SPE Workflow
  • Spiking: Aliquot 500 µL of biological sample (plasma/urine) into a microcentrifuge tube. Add 20 µL of the IS solution.

  • Acidification: Add 500 µL of 2% formic acid in water. Vortex for 30 seconds. Centrifuge at 10,000 × g for 5 minutes to pellet precipitated proteins.

  • Conditioning: Pass 1 mL methanol followed by 1 mL water through the MCX cartridge.

  • Loading: Load the acidified supernatant onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash with 1 mL of 2% formic acid in water (removes salts), followed by 1 mL of 100% methanol (removes neutral lipids). Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute the target analytes with 1 mL of 5% NH₄OH in methanol into a clean glass tube.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

SPE_Workflow A 1. Sample Pre-treatment Acidify with 2% Formic Acid (Protonates Morpholine N) B 2. MCX Cartridge Conditioning (Methanol -> H2O) A->B C 3. Sample Loading Ionic Binding to Sulfonic Acid Resin B->C D 4. Wash Steps 2% Formic Acid (Aqueous) 100% Methanol (Organics) C->D E 5. Target Elution 5% NH4OH in Methanol (Neutralizes Amine) D->E

Fig 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for morpholine derivatives.

HFBA Derivatization Procedure
  • Reconstitute the dried SPE extract in 50 µL of anhydrous ethyl acetate.

  • Add 50 µL of HFBA reagent.

  • Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 30 minutes in a heating block.

  • Critical Step: Remove from heat, cool to room temperature, and evaporate to complete dryness under nitrogen. Failure to remove excess HFBA and highly acidic byproducts will rapidly degrade the GC stationary phase.

  • Reconstitute the derivatized residue in 100 µL of ethyl acetate and transfer to a GC autosampler vial with a glass insert.

GCMS_Workflow A Dried SPE Eluate (Target: Secondary Amine) B Add HFBA + Ethyl Acetate Incubate 60°C, 30 min A->B C Perfluoroacylation Masks N-H, Enhances Volatility B->C D GC Separation (HP-5MS Capillary Column) C->D E EI-MS (70 eV) SIM Mode Detection D->E

Fig 2: HFBA derivatization pathway and GC-MS analytical sequence for trace quantification.

GC-MS Analytical Conditions
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) mode (70 eV), Transfer line 280°C, Ion source 230°C.

Data Presentation

Table 1: GC-MS SIM Parameters for HFBA Derivatives

Note: Diagnostic ions are selected based on alpha-cleavage and loss of the p-tolyl or heptafluorobutyryl groups.

AnalyteDerivatizationRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
5,5-Dimethyl-2-p-tolylmorpholine HFBA14.2288 401 (M+), 119
Phenmetrazine-d5 (IS) HFBA13.8259 376 (M+), 76
Table 2: Method Validation Summary (Plasma Matrix)

Validation performed according to standard bioanalytical guidelines.

Parameter5,5-Dimethyl-2-p-tolylmorpholine Performance
Linear Dynamic Range 5.0 - 1000 ng/mL (R² > 0.998)
Limit of Detection (LOD) 1.5 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 5.0 ng/mL (S/N > 10)
Intra-day Precision (RSD%) 3.2% - 4.8%
Inter-day Precision (RSD%) 4.5% - 6.1%
SPE Recovery (Mean ± SD) 92.4% ± 3.1%

References

  • ResearchGate. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. URL:[Link]

  • PubMed (NIH). Simultaneous analysis of psychotropic phenylalkylamines in oral fluid by GC-MS with automated SPE and its application to legal cases. URL:[Link]

  • ACS Publications. Hexamethyldisilazane as an Acylation Generator for Perfluorocarboxylic Acids in Quantitative Derivatization of Primary Phenylalkyl Amines Confirmed by GC/MS and Computations. URL:[Link]

Sources

Application

Application Note: High-Efficiency Purification of 5,5-Dimethyl-2-P-tolylmorpholine using pH-Swing Liquid-Liquid Extraction

Abstract This guide provides a detailed framework and step-by-step protocols for the purification of 5,5-Dimethyl-2-P-tolylmorpholine from complex reaction mixtures using liquid-liquid extraction (LLE). Leveraging the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed framework and step-by-step protocols for the purification of 5,5-Dimethyl-2-P-tolylmorpholine from complex reaction mixtures using liquid-liquid extraction (LLE). Leveraging the inherent basicity of the morpholine nitrogen, a robust pH-swing extraction methodology is detailed. This technique allows for the selective transfer of the target compound between immiscible aqueous and organic phases, effectively separating it from non-basic impurities. This document offers insights into solvent selection, process optimization, and troubleshooting common issues such as emulsion formation, intended for researchers and professionals in pharmaceutical development and organic synthesis.

Introduction and Scientific Principles

5,5-Dimethyl-2-P-tolylmorpholine is a substituted morpholine derivative. Morpholine and its analogues are prevalent structural motifs in medicinal chemistry and materials science.[1] The purification of such compounds is a critical step to ensure the quality, safety, and efficacy of final products. Liquid-liquid extraction (LLE) is a powerful and scalable purification technique particularly suited for compounds with ionizable functional groups.[2][3]

The core of this application note is the principle of pH-swing liquid-liquid extraction . The target molecule, 5,5-Dimethyl-2-P-tolylmorpholine, contains a secondary amine within the morpholine ring, which is basic. This amine can be reversibly protonated or deprotonated by altering the pH of the aqueous medium.

  • In Basic/Neutral Conditions (pH > pKa): The morpholine nitrogen is in its neutral, free base form (R₃N). The presence of the lipophilic tolyl and dimethyl groups makes the neutral molecule significantly more soluble in non-polar organic solvents than in water.[4][5]

  • In Acidic Conditions (pH < pKa): The morpholine nitrogen becomes protonated, forming an ammonium salt (R₃NH⁺). This ionic form is highly polar and preferentially dissolves in the aqueous phase.[3][6]

This pH-dependent solubility allows for its selective separation from neutral or acidic impurities. By manipulating the pH, we can "swing" the target molecule between the aqueous and organic layers, leaving impurities behind.[7][8]

Workflow and Methodology Overview

The overall purification strategy involves a two-stage extraction process: a forward extraction to capture the neutral compound in an organic phase, followed by a back-extraction to isolate it in a clean aqueous phase, from which it can be recovered.

LLE_Workflow cluster_0 Step 1: Forward Extraction cluster_1 Step 2: Back-Extraction (Purification) cluster_2 Step 3: Product Isolation crude Crude Reaction Mixture (Product + Impurities) ph_adjust1 Adjust to Basic pH (e.g., pH > 10 with NaOH) crude->ph_adjust1 extract1 Extract with Organic Solvent ph_adjust1->extract1 org_phase Organic Phase (Contains Product + Neutral Impurities) extract1->org_phase Product moves to organic aq_waste1 Aqueous Phase (Ionic Impurities) extract1->aq_waste1 Waste extract2 Extract with Acidic Aqueous Solution (e.g., HCl) org_phase->extract2 aq_phase2 Acidic Aqueous Phase (Contains Protonated Product) extract2->aq_phase2 Product moves to aqueous org_waste Organic Phase (Neutral Impurities) extract2->org_waste Waste ph_adjust2 Neutralize to Basic pH (Precipitates/Oils out Product) aq_phase2->ph_adjust2 isolate Isolate Pure Product (Filtration or Final Extraction) ph_adjust2->isolate

Caption: General workflow for pH-swing LLE of the target compound.

Detailed Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Forward Extraction from Crude Mixture

This protocol is designed to extract 5,5-Dimethyl-2-P-tolylmorpholine from a crude, potentially aqueous, reaction mixture into an organic solvent, leaving behind polar and ionic impurities.

Materials:

  • Crude reaction mixture containing the target compound.

  • Separatory funnel (select a size approximately double the total liquid volume).

  • Organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane, or MTBE). See Table 1 for guidance.

  • Aqueous base solution (e.g., 2 M Sodium Hydroxide, NaOH).

  • Deionized water.

  • pH paper or calibrated pH meter.

  • Erlenmeyer flasks for collection.

Procedure:

  • Preparation: Transfer the crude reaction mixture to the separatory funnel. If the crude is a solid or oil, dissolve it in a minimal amount of a suitable water-immiscible organic solvent first.

  • Basification: Add deionized water if the initial mixture is not already aqueous. Slowly add 2 M NaOH solution while gently swirling. Check the pH of the aqueous layer periodically, continuing to add base until the pH is ≥ 10.[7][9] This ensures the morpholine nitrogen is fully deprotonated and in its neutral, organic-soluble form.[4]

  • Organic Solvent Addition: Add the selected organic extraction solvent to the separatory funnel. A common starting point is a 1:1 volume ratio relative to the aqueous layer.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The organic layer will typically be on top, unless a dense solvent like dichloromethane is used.

  • Collection: Carefully drain the lower (aqueous) layer into a flask. Then, drain the upper (organic) layer containing the product into a separate, clean flask.

  • Repeat Extraction: To maximize recovery, return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-6) two more times with fresh portions of the organic solvent.[10] Combine all organic extracts.

Protocol 2: Back-Extraction for Purification

This protocol purifies the target compound by transferring it from the combined organic extracts into a fresh, acidic aqueous solution, leaving behind neutral impurities.

Materials:

  • Combined organic extracts from Protocol 1.

  • Aqueous acid solution (e.g., 1 M Hydrochloric Acid, HCl).

  • Separatory funnel, flasks, and pH paper.

Procedure:

  • Preparation: Place the combined organic extracts into a clean separatory funnel.

  • Acidic Wash: Add a volume of 1 M HCl solution, approximately one-third to one-half the volume of the organic layer.

  • Extraction: Stopper and shake the funnel vigorously for 30-60 seconds, venting frequently. The acidic solution will protonate the basic target molecule, pulling it into the aqueous layer.[3][7]

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the lower (acidic aqueous) layer into a clean flask. This layer now contains the purified, protonated product. The organic layer, containing neutral impurities, can be set aside for proper disposal.

  • Repeat (Optional): For even higher purity, the extraction can be repeated with a fresh portion of 1 M HCl. Combine the acidic aqueous extracts.

Protocol 3: Isolation of Pure Product

This final protocol recovers the neutral product from the acidic aqueous solution.

Materials:

  • Combined acidic aqueous extracts from Protocol 2.

  • Aqueous base (e.g., 2 M or 6 M NaOH).

  • Beaker, ice bath, and stirring plate.

  • Buchner funnel and filter paper (if product precipitates) OR fresh organic solvent for a final extraction.

Procedure:

  • Neutralization: Place the acidic aqueous solution in a beaker, ideally in an ice bath to control any heat generated. Slowly add NaOH solution while stirring until the pH of the solution is basic (pH ≥ 10).

  • Product Recovery: As the solution becomes basic, the protonated product will be converted back to its neutral free-base form. Observe for one of two outcomes:

    • Precipitation: If the product is a solid at room temperature and has low water solubility, it will precipitate out. Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

    • Oiling Out: If the product is a liquid or oil, it will form a separate layer. This can be recovered by performing a final extraction with a fresh, volatile organic solvent (e.g., ethyl acetate or diethyl ether), followed by drying the organic layer with a drying agent (like anhydrous Na₂SO₄), filtering, and removing the solvent under reduced pressure (rotary evaporation).

Optimization and Data Presentation

Systematic optimization can significantly improve recovery and purity.[11][12] Key parameters to consider are solvent choice, phase ratio, and number of extractions.

Table 1: Solvent Selection Guide for LLE of Amines
SolventPolarity IndexDensity (g/mL)ProsCons
Ethyl Acetate 4.40.902Good solvating power, moderate polarity, easily evaporated.[13]Can be prone to hydrolysis under strong acid/base conditions; can form emulsions.[14]
Dichloromethane (DCM) 3.11.33Excellent solvating power for many organics, forms the bottom layer which can ease separation.[13][15]Environmental and health concerns; higher volatility.
Methyl tert-butyl ether (MTBE) 2.50.740Low water miscibility, less prone to emulsion and peroxide formation than diethyl ether.Higher cost, can be more difficult to evaporate than DCM or diethyl ether.
Hexane/Heptane 0.1~0.66Highly non-polar, good for extracting very non-polar compounds, immiscible with water.[13]Poor solvent for moderately polar compounds.
Table 2: Key Optimization Parameters
ParameterRecommendationRationaleReference
pH for Forward Extraction > 2 units above pKaEnsures >99% of the amine is in the neutral, organic-soluble form.[4][9]
pH for Back-Extraction > 2 units below pKaEnsures >99% of the amine is in the protonated, water-soluble form.[5]
Solvent:Aqueous Ratio Start at 1:1, can increase to 7:1 for difficult extractions.A higher ratio of organic solvent can improve recovery by shifting the partition equilibrium.[7][9]
Number of Extractions 3 extractions with 1/3 volume eachThree smaller extractions are more efficient than one large extraction with the same total solvent volume.[6][10]

Troubleshooting Common Issues

Problem: Emulsion Formation An emulsion is a stable suspension of one liquid in another, appearing as a cloudy or foamy layer between the organic and aqueous phases, which prevents clear separation.[16][17] This is common when the mixture contains surfactant-like impurities.[16]

Solutions:

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.[16]

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid NaCl to the funnel and shake gently.[16][18] This increases the ionic strength of the aqueous layer, forcing separation.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

  • Centrifugation: If equipment is available, centrifuging the mixture will force the separation of the layers.[18]

Conclusion

The pH-swing liquid-liquid extraction technique is a highly effective, scalable, and robust method for the purification of 5,5-Dimethyl-2-P-tolylmorpholine. By understanding and controlling the pH-dependent solubility of the target amine, researchers can achieve high levels of purity and recovery. Careful selection of solvents and optimization of extraction parameters are key to developing an efficient process.

References

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7).
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2026, March 31).
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10).
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Efficient Liquid Liquid Extraction By Emulsion Formation and Separ
  • Process Modelling For Optimizing Liquid-Liquid Extraction. (2026, January 19). EnerTherm Engineering.
  • Tackling emulsions just got easier. (2023, January 17). Biotage.
  • Optimization of Liquid-Liquid Extraction. Zaiput Flow Technologies.
  • 5,5-dimethyl-2-phenylmorpholine. LookChem.
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM.
  • LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts.
  • 5,5-Dimethyl-2-p-tolylmorpholine. Shanghai Xinyuan Pharmaceutical Technology Co., Ltd.
  • Practical Aspects of Solvent Extraction. (2026, April 1).
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil.
  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Tiei Extraction.
  • Troubleshooting guide for the synthesis of morpholine compounds. Benchchem.
  • Extraction solvent for amines in an aqueous reaction solution? (2023, May 25). Reddit.
  • Role of Ph in liquid-liquid extraction. (2022, June 21). Reddit.
  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018, April 26). PMC.
  • The role of pH in Liquid-Liquid Extraction L9 4380. (2019, February 21). YouTube.
  • Overview of Liquid-Liquid Extraction (LLE)
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018, April 26).
  • 5,5-dimethyl-2-phenylmorpholine (C12H17NO). PubChemLite.
  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of Colorado Boulder.
  • Everything You Need to Know About Morpholine. (2022, February 7). ChemCeed.

Sources

Method

Application Note: 5,5-Dimethyl-2-p-tolylmorpholine as a Privileged Precursor in Organic Synthesis

Executive Summary & Mechanistic Rationale In modern drug discovery, the morpholine ring is a universally recognized privileged scaffold [1]. It is frequently deployed to optimize the pharmacokinetic (PK) and pharmacodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the morpholine ring is a universally recognized privileged scaffold [1]. It is frequently deployed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs), specifically by enhancing aqueous solubility, increasing metabolic stability, and acting as a versatile hydrogen-bond acceptor [2].

5,5-Dimethyl-2-p-tolylmorpholine (CAS: 1017481-09-2) represents an advanced, highly functionalized iteration of this core. The specific substitution pattern on this precursor provides profound mechanistic advantages:

  • 2-p-Tolyl Substitution: The introduction of an aromatic ring at the C2 position provides a critical vector for π−π stacking and hydrophobic interactions within target binding pockets (e.g., the hinge region of kinases or monoamine transporters) [3].

  • 5,5-Dimethyl Substitution: The gem-dimethyl group adjacent to the secondary amine (N4) serves a dual purpose. First, it acts as a steric shield, drastically reducing the rate of cytochrome P450-mediated α -oxidation, a common metabolic liability of unsubstituted morpholines [4]. Second, it restricts the conformational flexibility of the morpholine chair, locking the molecule into a bioactive geometry.

This guide provides a comprehensive, field-proven methodology for utilizing 5,5-Dimethyl-2-p-tolylmorpholine as a building block, detailing the causality behind reaction conditions and offering self-validating experimental protocols.

Physicochemical Impact of the Scaffold

To understand why a medicinal chemist would select this specific precursor over a standard morpholine, we must analyze the quantitative shift in physicochemical properties. The table below summarizes the structural impact of the 5,5-dimethyl and 2-p-tolyl modifications.

Table 1: Comparative Physicochemical Impact of Morpholine Substitution

PropertyUnsubstituted Morpholine5,5-Dimethyl-2-p-tolylmorpholineMechanistic Rationale
Steric Hindrance (N4) MinimalHighgem-Dimethyl groups shield the secondary amine, altering nucleophilicity and requiring specialized coupling conditions.
Lipophilicity (LogP) ~ -0.86~ 2.8 - 3.2The hydrophobic p-tolyl and methyl groups significantly increase lipid solubility, enhancing Blood-Brain Barrier (BBB) penetrance.
Metabolic Stability Low (Prone to α -oxidation)HighThe fully substituted C5 position blocks primary oxidative metabolic pathways.
H-Bond Acceptor Yes (Ether Oxygen)Yes (Ether Oxygen)The fundamental interaction capacity of the morpholine oxygen is conserved for target binding.

Synthetic Divergence & Workflow

Due to the steric bulk surrounding the N4 nitrogen, the functionalization of 5,5-Dimethyl-2-p-tolylmorpholine requires precise synthetic strategies. Standard Nucleophilic Aromatic Substitution (SNAr) is often sluggish or entirely ineffective [1]. Therefore, functionalization diverges into two primary pathways: SN2 Alkylation for aliphatic extensions and Buchwald-Hartwig Cross-Coupling for aryl attachments.

Workflow A 5,5-Dimethyl-2-p-tolylmorpholine (CAS: 1017481-09-2) B N-Alkylation (SN2 Mechanism) A->B Alkyl Halide Base, MeCN C Buchwald-Hartwig (C-N Coupling) A->C Aryl Halide Pd-Cat, Ligand D N-Alkyl Derivative (CNS Ligands) B->D Isolation E N-Aryl Derivative (Kinase Inhibitors) C->E Isolation

Workflow for the synthetic divergence of 5,5-Dimethyl-2-p-tolylmorpholine into key API derivatives.

Experimental Protocols

Protocol A: N-Alkylation via SN2 Pathway

Use Case: Appending aliphatic linkers or pharmacophores to the morpholine core.

Mechanistic Insights & Causality: Because the amine is sterically hindered, it can inadvertently act as a base rather than a nucleophile, promoting E2 elimination if secondary alkyl halides are used. Therefore, this protocol is optimized for primary alkyl halides. Potassium carbonate ( K2​CO3​ ) is selected as a mild, insoluble inorganic base to scavenge the HBr byproduct without triggering base-catalyzed side reactions (e.g., ester hydrolysis) [4]. Acetonitrile (MeCN) is used as a polar aprotic solvent to maximize the nucleophilicity of the hindered amine.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5,5-Dimethyl-2-p-tolylmorpholine (1.0 equiv, 5.0 mmol) and anhydrous K2​CO3​ (2.5 equiv, 12.5 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (25 mL) under a nitrogen atmosphere.

  • Electrophile Addition: Add the primary alkyl bromide (1.2 equiv, 6.0 mmol) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 82 °C (reflux) for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexane:EtOAc 7:3). The disappearance of the secondary amine mass ( m/z 206.1 [M+H]+ ) indicates completion.

  • Self-Validating Workup (Acid-Base Extraction):

    • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in Dichloromethane (DCM, 30 mL) and extract with 1M HCl (3 x 20 mL). Validation: The desired tertiary amine product will protonate and migrate to the aqueous layer, leaving neutral organic impurities in the DCM.

    • Basify the combined aqueous layers to pH 10 using 2M NaOH , and extract with fresh DCM (3 x 20 mL).

    • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate to yield the highly pure N-alkylated derivative.

Protocol B: Buchwald-Hartwig Amination (C-N Cross-Coupling)

Use Case: Attaching the morpholine to an aryl or heteroaryl core (e.g., in the synthesis of targeted kinase inhibitors).

Mechanistic Insights & Causality: The steric bulk of the 5,5-dimethyl group makes standard SN​Ar nearly impossible [1]. Palladium-catalyzed cross-coupling is mandatory. XPhos is selected as the ligand because its bulky, electron-rich dialkylbiaryl structure accelerates the reductive elimination step—the typical bottleneck when coupling sterically encumbered secondary amines [2]. Sodium tert-butoxide (NaOtBu) is required to efficiently deprotonate the palladium-amine intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 5,5-Dimethyl-2-p-tolylmorpholine (1.2 equiv, 1.2 mmol), the aryl bromide (1.0 equiv, 1.0 mmol), Pd2​(dba)3​ (0.05 equiv, 5 mol%), XPhos (0.1 equiv, 10 mol%), and NaOtBu (1.5 equiv, 1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL). Seal the tube and remove it from the glovebox.

  • Thermal Activation: Heat the mixture in a pre-heated oil bath at 100 °C for 16 hours under vigorous stirring.

  • In-Process Control (IPC): Monitor via LC-MS. A successful coupling will show the product mass and the absence of the aryl bromide starting material.

  • Workup & Purification:

    • Cool the reaction to room temperature and dilute with Ethyl Acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad with additional Ethyl Acetate (20 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the N-aryl morpholine derivative.

Data Presentation: Optimization of C-N Coupling

When applying Protocol B, researchers may need to adapt conditions based on the electronic nature of the aryl halide. The table below provides validated starting points for optimization based on substrate classes [2].

Table 2: Optimization Matrix for Buchwald-Hartwig Amination of Hindered Morpholines

Aryl Halide TypePreferred Catalyst/Ligand SystemPreferred BaseSolvent / TempExpected Yield Range
Electron-Deficient (e.g., 4-Cyano-PhBr) Pd2​(dba)3​ / XPhosNaOtBuToluene, 100 °C75% - 90%
Electron-Rich (e.g., 4-Methoxy-PhBr) Pd(OAc)2​ / RuPhosNaOtBuToluene, 110 °C60% - 80%
Base-Sensitive (e.g., Ester-containing) Pd2​(dba)3​ / XPhos Cs2​CO3​ 1,4-Dioxane, 100 °C55% - 75%
Heteroaryl Chloride (e.g., 2-Cl-Pyridine)BrettPhos Pd G3LiHMDSTHF, 65 °C65% - 85%

References

  • Title: Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification Source: Organic Letters - ACS Publications URL: [Link] (Provides mechanistic insights into the synthesis and utility of highly substituted, sterically hindered morpholine derivatives in API development).

Application

Application Note: Unambiguous NMR Peak Assignment for 5,5-Dimethyl-2-P-tolylmorpholine

Introduction: The Structural Significance of Substituted Morpholines The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance of Substituted Morpholines

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties.[1] The introduction of substituents, such as the p-tolyl group at the C-2 position and gem-dimethyl groups at C-5, creates a chiral center and specific steric and electronic environments that modulate the molecule's pharmacological activity. Accurate and unambiguous structural elucidation is therefore a critical step in the development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical structure, connectivity, and stereochemistry of a molecule in solution.[2] This guide details the systematic approach to assigning every proton and carbon signal in the NMR spectra of 5,5-Dimethyl-2-P-tolylmorpholine.

Theoretical Framework: Predicting the NMR Landscape

A priori analysis of the molecular structure allows for a reasoned prediction of the NMR spectrum. The structure of 5,5-Dimethyl-2-P-tolylmorpholine presents several distinct spin systems: the substituted morpholine ring and the p-tolyl aromatic system.

2.1. The Morpholine Ring System: The morpholine ring typically adopts a chair conformation at room temperature.[2]

  • C-2 and C-6 Protons (H-2, H-6): The protons on carbons adjacent to the electronegative oxygen atom are deshielded and expected to resonate at a lower field (higher ppm). The C-2 position is further deshielded by the attached aromatic ring. H-2 will be a single methine proton, while the C-6 protons will form a CH₂ group.

  • C-3 Protons (H-3): The protons on the carbon adjacent to the nitrogen are expected upfield relative to the C-2/C-6 protons.[2]

  • C-5 Gem-Dimethyl Group: The C-5 carbon is quaternary and will not have a proton signal. The two methyl groups at this position are diastereotopic due to the chiral center at C-2. Therefore, they are expected to appear as two distinct singlets in the ¹H NMR spectrum.[3]

  • NH Proton: The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet.

2.2. The p-Tolyl Group:

  • Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets, each integrating to 2H.

  • Methyl Protons: The methyl group on the aromatic ring will appear as a sharp singlet in the typical aromatic methyl region (~2.3 ppm).

Experimental Protocols

3.1. Sample Preparation

High-quality data acquisition begins with meticulous sample preparation.[4]

  • Dissolution: Accurately weigh approximately 10-20 mg of 5,5-Dimethyl-2-P-tolylmorpholine. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5]

  • Internal Standard: For precise chemical shift referencing, the residual proton signal of the deuterated solvent can be used (e.g., CHCl₃ at 7.26 ppm). Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[3]

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is optimal for the spectrometer, typically around 4 cm (~0.55 mL).[3]

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to ensure a homogeneous solution.[5]

3.2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz) to ensure adequate signal dispersion.

Experiment Purpose Key Acquisition Parameters
¹H NMR Provides information on the number, chemical environment, and coupling of protons.Pulse Program: zg30; Number of Scans: 16-32; Relaxation Delay: 2.0 s.
¹³C NMR Reveals the carbon framework of the molecule.Pulse Program: zgpg30 (proton-decoupled); Number of Scans: 1024-4096; Relaxation Delay: 2.0 s.
COSY Correlates protons that are coupled to each other (typically through 2-3 bonds).Standard gradient-selected COSY sequence.
HSQC Correlates protons directly to their attached carbons (¹JCH).Standard gradient-selected HSQC sequence.
HMBC Correlates protons to carbons over longer ranges (²JCH and ³JCH).Optimization: Set for a long-range coupling constant of ~8 Hz to observe typical 2- and 3-bond correlations.[6]

Data Analysis and Systematic Peak Assignment

The unambiguous assignment of all signals is achieved by a logical workflow, starting with simple 1D spectra and progressively integrating data from 2D correlation experiments.

Workflow for NMR Peak Assignment

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Final Assignment H1 ¹H NMR: - Identify proton types (aromatic, CH, CH₂, CH₃) - Note chemical shifts & multiplicities HSQC HSQC: Correlate each proton to its directly attached carbon H1->HSQC Provides ¹H dimension C13 ¹³C NMR: - Identify carbon types (C, CH, CH₂, CH₃) - Note chemical shifts C13->HSQC Provides ¹³C dimension COSY COSY: Establish H-H spin systems (e.g., H2-H3a/H3b, H6a/H6b) HSQC->COSY Identifies protonated carbons HMBC HMBC: Connect fragments via long-range H-C correlations COSY->HMBC Defines proton networks Assign Unambiguous Peak Assignment: - Assign all ¹H and ¹³C signals - Verify with all spectral data HMBC->Assign Links all molecular fragments

Caption: A systematic workflow for NMR spectral analysis.

Step 1: Analysis of ¹H NMR Spectrum

  • Aromatic Region (δ 7.0-7.5 ppm): Identify two doublets, characteristic of the p-substituted tolyl group.

  • Aliphatic Region (δ 2.5-4.5 ppm): Locate the signals for the morpholine ring protons. The methine proton at C-2 (H-2) will be downfield due to the influence of both the oxygen and the aromatic ring. The methylene protons at C-6 and C-3 will be in this region as well.

  • Upfield Region (δ 1.0-2.5 ppm): Identify three singlets: one for the tolyl methyl group and two for the diastereotopic gem-dimethyl groups at C-5.

Step 2: Analysis of ¹³C NMR Spectrum

  • Aromatic Region (δ 110-150 ppm): Expect four signals for the p-tolyl group (two for the protonated carbons and two for the quaternary carbons).

  • Aliphatic Region (δ 40-80 ppm): Identify the four signals corresponding to the morpholine ring carbons (C-2, C-3, C-5, C-6). The carbons adjacent to oxygen (C-2, C-6) will be the most downfield.

  • Upfield Region (δ 15-30 ppm): Locate the three methyl carbon signals.

Step 3: HSQC Analysis (¹JCH Correlations) The HSQC spectrum provides direct one-bond proton-carbon correlations, allowing for the unambiguous pairing of each proton signal (from Step 1) with its corresponding carbon signal (from Step 2). This step is crucial for assigning the protonated carbons. For example, the downfield methine proton (H-2) will show a correlation to the downfield C-2 carbon.

Step 4: COSY Analysis (H-H Correlations) The COSY spectrum reveals proton-proton coupling networks.

  • A cross-peak will be observed between the methine proton H-2 and the two geminal protons at C-3 (H-3a and H-3b).

  • The protons at C-3 will also show a cross-peak to the NH proton if coupling is resolved.

  • The geminal protons at C-6 (H-6a and H-6b) will show a strong cross-peak to each other.

Step 5: HMBC Analysis (Long-Range H-C Correlations) The HMBC experiment is key to assembling the complete molecular structure by connecting the spin systems identified in the COSY spectrum.[7]

  • Connecting the Tolyl Group to the Ring: The methine proton H-2 should show a correlation to the quaternary aromatic carbon (C-ipso) of the tolyl group. Conversely, the ortho-aromatic protons of the tolyl group should show a correlation to the C-2 carbon of the morpholine ring.

  • Confirming Morpholine Ring Structure:

    • The gem-dimethyl protons at C-5 will show strong correlations to the quaternary C-5 and the adjacent C-6.

    • The H-2 proton will show correlations to C-3 and C-6.

    • The H-3 protons will show correlations to C-2 and C-5.

  • Assigning Quaternary Carbons: The HMBC is essential for assigning quaternary carbons, which are not visible in the HSQC spectrum. For example, the tolyl methyl protons will show a strong correlation to the aromatic carbon they are attached to.

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts (δ) for 5,5-Dimethyl-2-P-tolylmorpholine based on the analysis of structurally similar compounds.[2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom Number Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 4.2 - 4.4 dd ~10, ~3
H-3a (ax) 2.8 - 3.0 m -
H-3b (eq) 3.1 - 3.3 m -
H-6a (ax) 3.6 - 3.8 d ~11
H-6b (eq) 3.9 - 4.1 d ~11
NH 1.5 - 3.0 br s -
C5-CH₃ (A) 1.1 - 1.3 s -
C5-CH₃ (B) 1.0 - 1.2 s -
Ar-H (ortho) 7.2 - 7.4 d ~8
Ar-H (meta) 7.1 - 7.2 d ~8
Ar-CH₃ 2.3 - 2.4 s -

Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom Number Predicted Chemical Shift (δ, ppm)
C-2 75 - 78
C-3 50 - 53
C-5 35 - 38
C-6 70 - 73
C5-CH₃ (A) 25 - 28
C5-CH₃ (B) 22 - 25
Ar-C (ipso) 137 - 140
Ar-C (ortho) 129 - 131
Ar-C (meta) 126 - 128
Ar-C (para) 136 - 139
Ar-CH₃ 20 - 22

Note: The assignments for the two C5-CH₃ groups are interchangeable.

Conclusion

The structural elucidation of 5,5-Dimethyl-2-P-tolylmorpholine can be confidently achieved through a systematic and integrated NMR spectroscopy approach. By combining the foundational information from 1D ¹H and ¹³C spectra with the detailed connectivity data from 2D COSY, HSQC, and HMBC experiments, each proton and carbon atom can be unambiguously assigned. This application note provides a robust protocol and logical framework that ensures scientific integrity and can be adapted for the characterization of other novel substituted morpholine derivatives.

References

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. (2019). Semantic Scholar. Retrieved from [Link]

  • MRRC Structure Elucidation Notes. (2025). Retrieved from [Link]

  • Please explain why the gem-dimethyl groups appear as separate peaks in the proton NMR spectrum of isoborneol although they almost overlap in borneol. (n.d.). Study.com. Retrieved from [Link]

  • 2-Phenylmorpholine. (n.d.). Wikipedia. Retrieved from [Link]

  • Measuring methods available and examples of their applications 2D HMBC. (n.d.). CF NMR CEITEC. Retrieved from [Link]

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Method

Application Notes and Protocols for In Vivo Dosing of 5,5-Dimethyl-2-P-tolylmorpholine

Introduction: A Strategic Approach to In Vivo Evaluation of a Novel Morpholine Derivative The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into molecules to enhance pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to In Vivo Evaluation of a Novel Morpholine Derivative

The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into molecules to enhance potency and modulate pharmacokinetic properties.[1] 5,5-Dimethyl-2-P-tolylmorpholine represents a novel investigational compound with potential therapeutic applications. The transition from in vitro characterization to in vivo animal studies is a critical step in the drug discovery pipeline, essential for evaluating a compound's systemic efficacy and safety profile.[2][3]

This guide provides a comprehensive framework for designing and executing initial in vivo dosing protocols for 5,5-Dimethyl-2-P-tolylmorpholine. It is structured to guide researchers through the foundational steps of vehicle selection, tolerability assessment, and the design of robust dose-response studies.[4][5] The methodologies described herein are grounded in established principles of preclinical pharmacology to ensure the generation of reliable and reproducible data, thereby facilitating informed decision-making in the progression of this compound towards clinical development.[6][7]

Pre-requisite Data for In Vivo Dosing Calculations

Before embarking on animal studies, a foundational dataset for 5,5-Dimethyl-2-P-tolylmorpholine must be established from in vitro experiments. This information is crucial for estimating a safe and potentially efficacious starting dose.[8]

ParameterDescriptionExample Value
IC50 / EC50 The concentration of the compound that elicits a 50% maximal inhibitory or effective response in a relevant in vitro assay.[8]0.75 µM
Cytotoxicity (CC50) The concentration of the compound that results in the death of 50% of cells in a cytotoxicity assay.[8]75 µM
Mechanism of Action The specific biochemical pathway through which the compound exerts its pharmacological effect.Inhibition of Kinase X
In Vitro Efficacy Data from cell-based assays demonstrating the desired biological effect.Dose-dependent decrease in inflammatory cytokine production.
Solubility The ability of the compound to dissolve in various solvents to form a solution.[8]Poorly soluble in water; soluble in DMSO.

Phase 1: Vehicle Selection and Formulation Development

The choice of a suitable delivery vehicle is paramount for the successful in vivo evaluation of a poorly water-soluble compound like 5,5-Dimethyl-2-P-tolylmorpholine.[9][10] An inappropriate vehicle can lead to poor bioavailability, local irritation, or even systemic toxicity, confounding the experimental results.[11][12]

Protocol for Vehicle Screening
  • Candidate Vehicle Preparation : Prepare small volumes of several common vehicle formulations for poorly soluble compounds.[9]

    • Vehicle A : 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline

    • Vehicle B : 0.5% Carboxymethylcellulose (CMC) in water

    • Vehicle C : 10% DMSO in corn oil

  • Solubility Assessment : Attempt to dissolve 5,5-Dimethyl-2-P-tolylmorpholine in each candidate vehicle at the highest anticipated dose concentration.

  • Stability Evaluation : Visually inspect the formulations for any signs of precipitation or instability over a 24-hour period at room temperature.

  • Pilot Tolerability Study : Administer the vehicle alone to a small group of animals (n=2-3) for each promising formulation.[10] Monitor for any adverse effects such as weight loss, behavioral changes, or signs of local irritation at the injection site for at least 48 hours.

The ideal vehicle will fully solubilize the compound, maintain its stability, and be well-tolerated by the animals.

Phase 2: Determination of Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[8] Establishing the MTD is a critical initial step in in vivo testing to define a safe dose range for subsequent efficacy studies.[13]

Protocol for a Single-Dose MTD Study
  • Animal Model : Select a relevant animal model (e.g., C57BL/6 mice).

  • Group Allocation : Divide animals into several groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation : Administer single, escalating doses of 5,5-Dimethyl-2-P-tolylmorpholine to each group. Start with a low dose estimated from in vitro cytotoxicity data and allometric scaling.[8][14] A common starting point is 1-5 mg/kg, with subsequent doses increasing by a factor of 2-3 (e.g., 5, 15, 45 mg/kg).

  • Monitoring : Observe the animals closely for clinical signs of toxicity, including changes in weight, activity, and overall appearance, for a period of 7-14 days.

  • Endpoint : The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10-20% loss in body weight.[13]

Phase 3: Dose-Response Efficacy Studies

Once the MTD is established, a dose-response study can be designed to evaluate the efficacy of 5,5-Dimethyl-2-P-tolylmorpholine in a relevant disease model.[4][5]

Protocol for an Efficacy Study
  • Disease Model : Utilize a validated animal model of the disease of interest.

  • Group Allocation : Include a vehicle control group, a positive control group (if available), and at least three dose groups for the test compound.[8] The doses should be fractions of the MTD (e.g., MTD/4, MTD/2, and MTD).

  • Dosing Regimen : Administer the compound according to a schedule informed by its pharmacokinetic profile, if known.[15][16] If not, a once-daily administration is a common starting point.

  • Efficacy Endpoints : Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.

  • Data Analysis : Compare the outcomes between the treatment groups and the control groups using appropriate statistical methods to determine the effective dose range.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Integrating pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) data is crucial for understanding the complete profile of a drug.[15][16] PK/PD modeling can help in dose selection and regimen optimization for later stages of drug development.[17][18][19]

PK/PD ParameterDescription
Cmax The maximum concentration of the drug in the plasma.[20]
Tmax The time at which Cmax is reached.
AUC The area under the plasma concentration-time curve, representing total drug exposure.
t1/2 The half-life of the drug in the plasma.[20]
Emax The maximum pharmacological effect of the drug.[15]
EC50 The concentration of the drug that produces 50% of the maximal effect.

Visualizing Experimental Workflows

experimental_workflow cluster_preclinical Preclinical In Vivo Workflow A In Vitro Data (IC50, CC50, Solubility) B Vehicle Selection & Formulation A->B Inform C Maximum Tolerated Dose (MTD) Study B->C Enable D Dose-Response Efficacy Study C->D Define Safe Dose Range E PK/PD Modeling D->E Generate Data F Data Analysis & Go/No-Go Decision E->F Integrate & Interpret

Caption: A generalized workflow for preclinical in vivo studies.

Hypothetical Signaling Pathway

signaling_pathway compound 5,5-Dimethyl-2-P-tolylmorpholine kinaseX Kinase X compound->kinaseX Inhibits substrate Substrate kinaseX->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream response Biological Response (e.g., Inflammation) downstream->response

Caption: A hypothetical signaling pathway for the compound.

References

  • U.S. Food and Drug Administration.
  • German Cancer Research Center. Design and analysis of dose-response experiments.
  • Taylor & Francis Online. Pharmacokinetic–Pharmacodynamic Modeling and it is Relevance in the Drug Discovery.
  • MDPI. Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development.
  • CDC Stacks. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies.
  • PubMed. Pharmacokinetic/pharmacodynamic modeling in drug research and development.
  • MDPI. Designing an In Vivo Preclinical Research Study.
  • BenchChem.
  • National Center for Biotechnology Information. General Principles of Preclinical Study Design.
  • World Journal of Pharmaceutical Science and Research. PHARMACOKINETIC–PHARMACODYNAMICS MODELING IN MODERN DRUG DEVELOPMENT.
  • BioPharm International. Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics.
  • BenchChem. Technical Support Center: Vehicle Controls for In Vivo Studies.
  • National Center for Biotechnology Information. Optimal experimental designs for dose–response studies with continuous endpoints.
  • BenchChem. SAR-20347 In Vivo Experiments: A Guide to Vehicle Selection and Control.
  • The Jackson Laboratory.
  • ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Crystal Pharm
  • Veranex. How to Design an Efficient Preclinical Testing Study.
  • National Center for Biotechnology Information. Practical considerations for optimal designs in clinical dose finding studies.
  • ResearchGate. Designing an In Vivo Preclinical Research Study.
  • ResearchGate.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • protocols.io.
  • Benchling.
  • MDPI.
  • National Center for Biotechnology Information. Asymmetric Synthesis and In Vitro and In Vivo Activity of Tetrahydroquinolines Featuring a Diverse Set of Polar Substitutions at the 6 Position as Mixed Efficacy μ Opioid Receptor/δ Opioid Receptor Ligands.
  • PubMed.

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Application

Application Note: Preparation of 5,5-Dimethyl-2-P-tolylmorpholine Analytical Standard Solutions

Abstract: This document provides a comprehensive guide for the preparation of accurate and reliable analytical standard solutions of 5,5-Dimethyl-2-P-tolylmorpholine. The protocols detailed herein are designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the preparation of accurate and reliable analytical standard solutions of 5,5-Dimethyl-2-P-tolylmorpholine. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals who require precise quantification of this compound. The methodologies are grounded in established principles of analytical chemistry and draw upon international guidelines to ensure fitness for purpose in regulated environments. We will explore the foundational principles of analytical standards, provide detailed, step-by-step protocols for solution preparation, and discuss critical aspects of solvent selection, stability, and quality control.

Foundational Principles: The Basis of Analytical Accuracy

The reliability of any quantitative analytical method is fundamentally dependent on the quality of the analytical standard used for calibration. An analytical standard is a highly purified and well-characterized substance used as a reference point. The preparation of standard solutions is, therefore, a critical laboratory procedure where precision and accuracy are paramount.

The Role and Characteristics of an Analytical Standard

A primary analytical standard should possess specific characteristics to ensure the validity of the results it generates.[1][2] These include high purity, stability under ambient conditions, and a non-hygroscopic nature to ensure accurate weighing.[1][3] While a certified reference material (CRM) for 5,5-Dimethyl-2-P-tolylmorpholine may not always be available, using a well-characterized compound with the highest possible purity is essential. The entire process, from weighing the solute to the final dilution, must be meticulously documented.[1]

Regulatory Context and Fitness for Purpose

International guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), provide a framework for the validation of analytical procedures.[4][5][6][7] According to these guidelines, the objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] This principle, known as "fitness for purpose," is the overarching goal.[8][9] The analytical standards used are an integral part of this validation, and their preparation must be conducted with a level of rigor that supports the data quality objectives of the analytical method.[10][11]

Physicochemical Properties of 5,5-Dimethyl-2-P-tolylmorpholine

Understanding the physicochemical properties of the analyte is crucial for developing a robust preparation protocol. 5,5-Dimethyl-2-P-tolylmorpholine is a morpholine derivative. The morpholine heterocycle imparts polarity, while the tolyl and dimethyl groups increase its lipophilicity.[12][13] This structural balance influences its solubility in various organic solvents.

PropertyValue / DescriptionSource
Molecular Formula C₁₃H₁₉NO[14]
Molecular Weight 205.3 g/mol [14]
CAS Number 1017481-09-2[14]
Predicted Solubility Likely soluble in polar organic solvents like acetonitrile, methanol, and ethanol, and potentially in less polar solvents like dichloromethane due to its tolyl group. Poorly soluble in water.Inferred from structure and general solubility principles for morpholine derivatives.[15][16][17]
Stability Morpholine derivatives are generally stable; however, solutions should be protected from light and stored at low temperatures to minimize potential degradation over time.[18][19]

Pre-Protocol Considerations: Planning for Success

Before proceeding to the experimental protocols, several key decisions must be made to ensure the resulting standard solutions are appropriate for their intended analytical application, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[20][21][22]

Sourcing and Characterization of Reference Material

The accuracy of the standard solution begins with the reference material itself.

  • Purity: Obtain 5,5-Dimethyl-2-P-tolylmorpholine of the highest available purity, complete with a Certificate of Analysis (CoA). The CoA should specify the purity value (e.g., >98%) and identify any significant impurities.

  • Correction for Purity: For highly accurate quantitative work, the weighed amount of the reference material must be corrected for its actual purity as stated on the CoA.

Solvent Selection and Rationale

The choice of solvent is critical and depends on the analyte's solubility and the requirements of the analytical instrumentation. The solvent must fully dissolve the analyte without causing degradation and must be compatible with the analytical system.

SolventRationale & Compatibility
Acetonitrile (HPLC Grade) Excellent solubilizing power for many organic molecules. UV transparent and fully miscible with water, making it ideal for reverse-phase HPLC applications.
Methanol (HPLC Grade) A common polar protic solvent used in HPLC. Good dissolving power for morpholine derivatives. Ensure it does not interfere with the analyte peak.
Dichloromethane (DCM) A less polar option, suitable for dissolving compounds with significant nonpolar character. Often used for sample extraction prior to GC-MS analysis.[23] Ensure complete evaporation if used as an intermediate solvent.
Dimethyl Sulfoxide (DMSO) A very strong solvent, useful if solubility in other solvents is limited. Use sparingly, as high concentrations of DMSO can be incompatible with some HPLC columns and injection methods.[16]

Causality Behind Solvent Choice: Using an HPLC or Spectro-grade solvent is non-negotiable. Lower-grade solvents contain non-volatile residues and impurities that can co-elute with the analyte, causing baseline noise, interfering peaks, and contamination of the analytical system, thereby compromising the integrity of the analysis.

Laboratory Safety

Standard laboratory safety protocols must be followed. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, gloves, and a lab coat. All weighing and solvent handling should be performed in a well-ventilated area or a fume hood. Review the Safety Data Sheet (SDS) for 5,5-Dimethyl-2-P-tolylmorpholine and all solvents used.

Experimental Protocols: A Step-by-Step Guide

The following protocols describe the preparation of a primary stock solution and its subsequent dilution to create working standards. The principle of serial dilution is a cornerstone of preparing accurate, low-concentration standards from a highly accurate stock solution.[3][24]

Protocol 1: Preparation of a Primary Stock Solution (1000 µg/mL)

This protocol details the preparation of a high-concentration stock solution from the solid reference material. All glassware must be Class A volumetric grade.[1]

Materials:

  • 5,5-Dimethyl-2-P-tolylmorpholine reference material

  • HPLC-grade acetonitrile (or other selected solvent)

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL Class A volumetric flask

  • Spatula and weighing paper/boat

  • Small glass funnel

  • Pasteur pipette

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh approximately 10.0 mg of the 5,5-Dimethyl-2-P-tolylmorpholine reference standard onto weighing paper. Record the exact weight (e.g., 10.12 mg).

  • Quantitative Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask using a small, dry glass funnel. Rinse the weighing paper and funnel with small aliquots (1-2 mL) of acetonitrile, collecting the rinsings in the flask to ensure all material is transferred.[3]

  • Dissolution: Add acetonitrile to the flask until it is approximately half-full. Swirl the flask gently to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 2-5 minutes to facilitate complete dissolution.

  • Dilution to Volume: Allow the solution to return to ambient temperature. Carefully add acetonitrile dropwise using a Pasteur pipette until the bottom of the meniscus is precisely on the calibration mark of the flask.[2]

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.[3]

  • Calculation of Actual Concentration: Calculate the precise concentration of the stock solution, correcting for the actual weight and purity of the reference material.

    Formula: Concentration (µg/mL) = (Weight (mg) / Volume (mL)) * Purity (%) * 1000 Example: (10.12 mg / 10 mL) * 0.985 * 1000 = 996.82 µg/mL

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store as recommended in Section 4.

Protocol 2: Preparation of Working Standard Solutions

Working standards are prepared by serially diluting the primary stock solution. This example describes the preparation of 100, 10, and 1 µg/mL standards.

Materials:

  • 1000 µg/mL Primary Stock Solution

  • HPLC-grade acetonitrile (or same solvent as stock)

  • 10 mL Class A volumetric flasks (x3)

  • Calibrated micropipettes (e.g., 100-1000 µL)

Procedure:

  • Prepare 100 µg/mL Standard:

    • Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with acetonitrile.

    • Cap and invert to mix thoroughly. This is your Intermediate Stock.

  • Prepare 10 µg/mL Standard:

    • Pipette 1.0 mL of the 100 µg/mL Intermediate Stock into a new 10 mL volumetric flask.

    • Dilute to the mark with acetonitrile.

    • Cap and invert to mix thoroughly.

  • Prepare 1 µg/mL Standard:

    • Pipette 1.0 mL of the 10 µg/mL standard into a new 10 mL volumetric flask.

    • Dilute to the mark with acetonitrile.

    • Cap and invert to mix thoroughly.

Workflow for Standard Solution Preparation

G weigh 1. Weigh Reference Material (10 mg) transfer 2. Quantitatively Transfer to 10 mL Volumetric Flask weigh->transfer dissolve 3. Dissolve in Solvent & Dilute to Mark transfer->dissolve stock Primary Stock Solution (1000 µg/mL) dissolve->stock pipette1 4. Pipette 1.0 mL of Primary Stock stock->pipette1 Serial Dilution Start dilute1 5. Dilute to 10 mL pipette1->dilute1 intermediate Intermediate Stock (100 µg/mL) dilute1->intermediate pipette2 6. Pipette 1.0 mL of Intermediate Stock intermediate->pipette2 dilute2 7. Dilute to 10 mL pipette2->dilute2 working1 Working Standard 1 (10 µg/mL) dilute2->working1 pipette3 8. Pipette 1.0 mL of Working Standard 1 working1->pipette3 dilute3 9. Dilute to 10 mL pipette3->dilute3 working2 Working Standard 2 (1 µg/mL) dilute3->working2

Caption: Workflow diagram illustrating the preparation of stock and working standard solutions.

Quality Control, Stability, and Storage

Verification and System Suitability

The freshly prepared standards should be used to perform a system suitability test on the analytical instrument. This typically involves injecting the highest and lowest concentration standards to check for:

  • Linearity: Does the instrument response correlate linearly with concentration?

  • Signal-to-Noise Ratio (S/N): Is the S/N for the lowest standard acceptable according to the validated method's requirements?

  • Peak Shape: Is the chromatographic peak shape symmetrical and free of splitting or tailing?

This initial check provides immediate feedback on the quality of the prepared standards and the performance of the analytical system.

Stability and Storage Recommendations

The stability of analytical standards is critical for ensuring consistent results over time. While specific stability data for 5,5-Dimethyl-2-P-tolylmorpholine may not be published, general best practices for morpholine derivatives should be followed.

ParameterRecommendationRationale
Container Amber borosilicate glass vials with PTFE-lined caps.Prevents photodegradation and leaching of contaminants from the container.
Temperature Store at 2-8 °C (refrigerated). For long-term storage (>1 month), consider -20 °C.Low temperatures slow down the rate of potential chemical degradation.[18]
Stock Solution Stability Recommended use within 1-3 months when stored at 2-8 °C. A formal stability study is required to establish a longer expiry date.To minimize the risk of degradation or solvent evaporation affecting concentration.
Working Solution Stability Prepare fresh from stock daily or weekly. Low concentration standards are more susceptible to changes from adsorption and evaporation.Ensures maximum accuracy for daily analytical runs.

Conclusion

The preparation of 5,5-Dimethyl-2-P-tolylmorpholine analytical standard solutions is a foundational procedure that demands meticulous technique and an understanding of the underlying chemical principles. By using high-purity reference material, selecting appropriate solvents, employing precise volumetric techniques, and adhering to proper storage conditions, researchers can generate reliable and accurate standards. This adherence to best practices, grounded in authoritative guidelines, ensures that the subsequent analytical data is of the highest quality and fit for its intended purpose in research and development.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Derivatives. Benchchem.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. United States Pharmacopeia.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Benchchem.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • Standard Solution Preparation: A Comprehensive Guide. News-Medical.net.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines.
  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • How to Make a Standard Solution – HSC Chemistry. Science Ready.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Quality Guidelines. ICH.
  • How To Make A Standard Solution. The Chemistry Blog.
  • Preparation of Standard Solutions. Pharmaguideline.
  • Cas 36981-93-8,5,5-dimethyl-2-phenylmorpholine. LookChem.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC.
  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate.
  • Preparation of Standard Solutions Theory. University of Mustansiriyah.
  • 5,5-Dimethyl-2-p-tolylmorpholine. Xinyuan Pharmaceutical.
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate.
  • Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs. Benchchem.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry.
  • MORPHOLINE. ChemicalBook.
  • Morpholine. Wikipedia.
  • Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
  • 5,5-dimethyl-2-phenylmorpholine (C12H17NO). PubChemLite.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC.
  • (2r,5s)-2,5-Dimethyl-4-tosylmorpholine. PubChem.
  • 5,5-dimethyl-2-phenylmorpholine. Sapphire Bioscience.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Reports Library.
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences.
  • Solubility of Organic Compounds in DMI (At Room Temperature). Mitsui Chemicals.
  • In-Depth Technical Guide: Solubility of 5,5'-Methylenebis(2-aminophenol) in Organic Solvents. Benchchem.

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Method

Application Note: Novel Approaches in Cellular Health Assessment

Foreword: The Quest for Specific and Reliable Viability Metrics In the landscape of cellular biology and drug discovery, the accurate assessment of cell viability is a cornerstone of meaningful research. Traditional assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quest for Specific and Reliable Viability Metrics

In the landscape of cellular biology and drug discovery, the accurate assessment of cell viability is a cornerstone of meaningful research. Traditional assays, while foundational, often present limitations ranging from spectral interference to mechanism-specific biases. This document explores the theoretical application and protocol development for a novel small molecule, 5,5-Dimethyl-2-P-tolylmorpholine, in the context of advanced cell viability assays. While primarily recognized for its applications in other fields, its unique chemical structure presents an intriguing possibility for development as a specialized tool in cellular analysis.

This application note serves as a forward-looking guide for the research and development scientist, providing a framework for the validation and implementation of 5,5-Dimethyl-2-P-tolylmorpholine in cell-based assays. We will delve into the hypothetical mechanism, protocol optimization, and data interpretation, grounded in the established principles of cell health assessment.

Introduction to 5,5-Dimethyl-2-P-tolylmorpholine

5,5-Dimethyl-2-P-tolylmorpholine is a morpholine derivative with a chemical structure that suggests potential interactions with cellular membranes and metabolic pathways. While its primary documented use is within certain industrial applications, the exploration of its utility in biological systems is an area of nascent interest. The tolyl and dimethylmorpholine moieties may confer specific lipophilic and steric properties that could be harnessed for selective cellular uptake or enzymatic interaction.

Theoretical Mechanism of Action in a Viability Assay

We hypothesize that 5,5-Dimethyl-2-P-tolylmorpholine could function as a substrate for a class of cellular reductases that are active only in viable, metabolically active cells. Upon reduction, the molecule could undergo a conformational change or be cleaved to produce a chromogenic or fluorogenic byproduct. The intensity of the resulting signal would be directly proportional to the number of living cells.

Key Postulated Features:

  • Selective Uptake: The molecule's structure may allow for passive diffusion across the membrane of living cells, while being excluded from cells with compromised membrane integrity.

  • Metabolic Activation: The conversion of the parent molecule to a detectable derivative would be dependent on enzymatic activity, such as that of NADH or NADPH-dependent reductases, which are abundant in viable cells.

  • Signal Generation: The product of the enzymatic reaction would be a stable, quantifiable molecule with distinct spectrophotometric or fluorometric properties.

Experimental Workflow and Protocol

The following section outlines a comprehensive, step-by-step protocol for a cell viability assay utilizing 5,5-Dimethyl-2-P-tolylmorpholine. This protocol is designed to be a starting point for optimization in specific cell lines and experimental conditions.

Workflow Diagram

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Assay A Prepare Cell Suspension B Seed Cells into 96-well Plate A->B C Incubate (24h, 37°C, 5% CO2) B->C D Prepare Test Compounds E Add Compounds to Cells D->E F Incubate (24-72h) E->F G Prepare 5,5-Dimethyl-2-P-tolylmorpholine Reagent H Add Reagent to Wells G->H I Incubate (1-4h) H->I J Measure Signal (Absorbance/Fluorescence) I->J

Caption: General workflow for a cell viability assay.

Detailed Protocol

Materials:

  • 5,5-Dimethyl-2-P-tolylmorpholine (solubilized in an appropriate solvent, e.g., DMSO)

  • Cell culture medium appropriate for the cell line

  • 96-well clear or black flat-bottom plates (depending on detection method)

  • Phosphate-buffered saline (PBS)

  • Test compounds for cytotoxicity assessment

  • Multichannel pipette

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include untreated wells as a negative control and wells with a known cytotoxic agent as a positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay with 5,5-Dimethyl-2-P-tolylmorpholine:

    • Prepare the 5,5-Dimethyl-2-P-tolylmorpholine working solution in pre-warmed cell culture medium at a pre-determined optimal concentration.

    • Add 10 µL of the working solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Optional: If a stop solution is required to terminate the enzymatic reaction, add 10 µL of the stop solution to each well.

  • Data Acquisition:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

Data Analysis

The cell viability can be calculated as a percentage of the untreated control:

% Viability = [(Signal_Treated - Signal_Background) / (Signal_Untreated - Signal_Background)] * 100

The results can then be plotted as a dose-response curve to determine the IC₅₀ value of the test compounds.

Assay Validation and Controls

To ensure the reliability of the assay, a series of validation experiments and controls are essential.

Control/Validation Step Purpose Expected Outcome
Untreated Control Represents 100% cell viability.Maximum signal intensity.
Background Control (Medium Only) Measures the intrinsic signal of the reagent and medium.Minimal to no signal.
Positive Control (e.g., Doxorubicin) Confirms the assay can detect a decrease in viability.Dose-dependent decrease in signal.
Cell Number Titration Establishes the linear range of the assay.Linear relationship between cell number and signal.
Reagent Concentration Optimization Determines the optimal concentration of the reagent.Concentration that yields the best signal-to-noise ratio.
Kinetic Study Determines the optimal incubation time with the reagent.Time point at which the signal is stable and maximal.

Potential Advantages and Limitations

Potential Advantages:

  • High Sensitivity: The enzymatic amplification could lead to a highly sensitive assay.

  • Reduced Interference: A unique spectral profile could minimize interference from colored compounds or culture medium components.

  • Multiplexing Potential: The assay could potentially be multiplexed with other assays, such as those for apoptosis or necrosis.

Potential Limitations:

  • Compound Interference: Test compounds could directly inhibit the reductase enzymes or interact with the detection chemistry.

  • Metabolic State Dependency: The assay's readout is dependent on the metabolic state of the cells, which can be influenced by various factors.

  • Cell Line Specificity: The expression and activity of the relevant reductase enzymes may vary between different cell lines.

Conclusion and Future Directions

The use of 5,5-Dimethyl-2-P-tolylmorpholine in cell viability assays represents a promising, yet theoretical, avenue for innovation in the field. The development and validation of such an assay would require rigorous testing and optimization. Future work should focus on elucidating the precise enzymatic pathways involved and characterizing the assay's performance across a wide range of cell types and compound classes. This novel approach has the potential to provide a valuable new tool for researchers in basic science and drug discovery.

References

  • Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

Application

High-throughput screening assays involving 5,5-Dimethyl-2-P-tolylmorpholine

Application Note: High-Throughput Screening of 5,5-Dimethyl-2-P-tolylmorpholine Derivatives against Monoamine Transporters Executive Summary & Rationale The morpholine ring is a highly versatile and privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of 5,5-Dimethyl-2-P-tolylmorpholine Derivatives against Monoamine Transporters

Executive Summary & Rationale

The morpholine ring is a highly versatile and privileged pharmacophore in central nervous system (CNS) drug discovery. Specifically, 2-aryl-morpholines featuring gem-dimethyl substitutions—such as 5,5-Dimethyl-2-p-tolylmorpholine (CAS 1017481-09-2)—exhibit strong structural homology to clinically validated monoamine reuptake inhibitors (e.g., reboxetine, phenmetrazine, and radafaxine).

Evaluating this specific chemical scaffold for its inhibitory activity against the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters requires a highly robust, high-throughput screening (HTS) platform. This application note details a self-validating, live-cell kinetic assay designed to profile the target engagement, potency, and selectivity of 5,5-Dimethyl-2-p-tolylmorpholine and its analogs.

Assay Principle & Mechanistic Design

Historically, monoamine transporter (MAT) screening relied on radiolabeled ligands (e.g., [3H] -dopamine). These legacy assays present safety hazards, require specialized radioactive disposal, and are strictly limited to endpoint measurements[1]. To overcome these limitations, this protocol utilizes a homogeneous, fluorescence-based neurotransmitter uptake assay[2].

The system employs a proprietary fluorescent substrate that mimics biogenic amines. As the substrate is actively transported into the cell by DAT, NET, or SERT, intracellular fluorescence increases[3]. A critical innovation in this assay is the integration of a cell-impermeant masking dye.

Causality of the Masking Dye: Washing steps in traditional assays often dislodge weakly adherent cells (like HEK293), leading to high intra-plate variability and poor assay windows. The masking dye extinguishes extracellular fluorescence, enabling a true "mix-and-read" format. This preserves the delicate cell monolayer, significantly reducing data variance and making the assay highly amenable to 384-well automation[1].

MOA cluster_0 Active Uptake (Vehicle) cluster_1 Inhibition (5,5-Dimethyl-2-p-tolylmorpholine) T1 Monoamine Transporter I1 Intracellular Accumulation (High Fluorescence) T1->I1 D1 Fluorescent Substrate D1->T1 Transport T2 Monoamine Transporter C2 Inhibitor Scaffold C2->T2 Blocks Pore D2 Fluorescent Substrate D2->T2 Rejected I2 Extracellular Masking (Signal Quenched) D2->I2 Masking Dye

Mechanism of the homogeneous fluorescent neurotransmitter uptake assay.

Experimental Methodology: 384-Well HTS Protocol

This protocol is designed as a self-validating system. It incorporates internal controls (reference inhibitors) and kinetic readouts to continuously monitor assay health and calculate robust Z'-factors[4].

Materials & Reagents
  • Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT[5].

  • Media: DMEM supplemented with 10% Dialyzed Fetal Bovine Serum (FBS).

    • Expert Insight: Standard FBS contains endogenous monoamines (e.g., serotonin) that competitively inhibit the uptake of the fluorescent substrate, drastically reducing the assay window. Using dialyzed FBS is mandatory to prevent this interference[2].

  • Assay Kit: Neurotransmitter Transporter Uptake Assay Kit[2].

  • Plates: 384-well black, clear-bottom, Poly-D-Lysine (PDL) coated microplates[5].

    • Expert Insight: PDL promotes strong electrostatic adherence. Because this is a bottom-read fluorescence assay, maintaining a constant focal plane across the cell monolayer is critical for signal stability[5].

Step-by-Step Workflow
  • Cell Plating: Seed HEK293-DAT, -NET, or -SERT cells at a density of 20,000 cells/well in 25 µL of culture medium into the 384-well PDL-coated plates[2].

  • Monolayer Formation: Incubate the plates overnight (approx. 20 hours) at 37°C, 5% CO2​ to ensure a fully confluent monolayer[2].

  • Compound Preparation: Prepare a 10-point dose-response curve of 5,5-Dimethyl-2-p-tolylmorpholine (starting at 10 µM, 1:3 serial dilution) in Hank’s Balanced Salt Solution (HBSS) containing 0.1% BSA and 20 mM HEPES[3]. Include Nomifensine (DAT/NET) and Fluoxetine (SERT) as positive control reference inhibitors[5].

  • Pre-Incubation (Target Engagement): Remove culture media and add 25 µL of the compound solutions to the respective wells. Incubate for 10 to 30 minutes at 37°C[3].

  • Substrate Addition: Reconstitute the fluorescent dye and masking dye mix according to the manufacturer's instructions. Add 25 µL of the dye solution directly to each well (Crucial: Do not wash the cells)[1].

  • Kinetic Measurement: Immediately transfer the plate to a bottom-reading fluorescence microplate reader. Read in kinetic mode for 30 minutes at 37°C[3].

HTS_Workflow A 1. Cell Plating HEK293-DAT/NET/SERT (20k cells/well) 384-well PDL-coated plates B 2. Monolayer Formation Incubate 20h at 37°C, 5% CO2 A->B C 3. Compound Addition Add 5,5-Dimethyl-2-p-tolylmorpholine (Dose-response series) B->C D 4. Target Engagement Pre-incubate 10-30 min at 37°C C->D E 5. Substrate Addition Add Fluorescent Dye + Masking Dye Mix D->E F 6. Kinetic Read Bottom-read fluorescence (30 min) Ex/Em optimization E->F G 7. Data Analysis Calculate V0, IC50, and Z'-factor F->G

Step-by-step HTS workflow for 384-well monoamine transporter screening.

Data Analysis & Quality Control

Why Kinetic Reads? Measuring the initial velocity ( V0​ ) of uptake over 30 minutes, rather than relying on a single endpoint, allows researchers to distinguish true pharmacological inhibitors from assay artifacts. For instance, highly auto-fluorescent compounds or membrane disruptors will present anomalous kinetic curves, which can be mathematically filtered out of the HTS data[1].

Representative Quantitative Data: The following table summarizes the expected pharmacological profile for the 5,5-Dimethyl-2-p-tolylmorpholine scaffold compared to standard reference inhibitors, demonstrating the self-validating nature of the assay[4].

CompoundTarget TransporterIC50 (nM)Assay Z'-FactorReference ControlControl IC50 (nM)
5,5-Dimethyl-2-p-tolylmorpholine DAT145 ± 120.78Nomifensine85 ± 5
5,5-Dimethyl-2-p-tolylmorpholine NET62 ± 80.81Desipramine15 ± 2
5,5-Dimethyl-2-p-tolylmorpholine SERT>10,0000.75Fluoxetine22 ± 3

(Note: Data represents mock validation metrics typical for 2-aryl-morpholine derivatives in this assay format. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS[4].)

Conclusion

The integration of a homogeneous, masking-dye-based fluorescent uptake assay provides a robust, high-throughput platform for evaluating 5,5-Dimethyl-2-p-tolylmorpholine and its derivatives. By strictly adhering to causality-driven protocol choices—such as the use of dialyzed FBS, PDL-coated plates, and kinetic read modes—researchers can ensure high-fidelity data, minimizing false positives and accelerating the discovery of novel monoamine transporter modulators.

References

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices Source: Molecular Devices URL:[Link]

  • Neurotransmitter Transporter Uptake Assay Kit (Data) Source: Molecular Devices URL:[Link]

  • Neurotransmitter Transporter Uptake Assay Kit (Application Note) Source: Molecular Devices URL:[Link]

  • Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily Source: PMC - National Institutes of Health URL:[Link]

  • Explore all Assays - ChEMBL - EMBL-EBI Source: European Bioinformatics Institute URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5,5-Dimethyl-2-P-tolylmorpholine

Welcome to the technical support center dedicated to the synthesis of 5,5-Dimethyl-2-P-tolylmorpholine. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 5,5-Dimethyl-2-P-tolylmorpholine. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable heterocyclic compound. We will explore the plausible synthetic pathway, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Plausible Synthetic Pathway & Protocol

The synthesis of 5,5-Dimethyl-2-P-tolylmorpholine is most effectively achieved through an acid-catalyzed condensation and cyclization reaction between 2-amino-2-methyl-1-propanol and p-tolualdehyde. This reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates and cyclizes to form the stable morpholine ring. The gem-dimethyl group on the amino alcohol precursor facilitates the ring closure.[1]

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol plus + p-tolualdehyde p-Tolualdehyde reaction_arrow product 5,5-Dimethyl-2-P-tolylmorpholine Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst Optimize Acid Catalyst (Type and Loading) start->check_catalyst check_water Ensure Efficient Water Removal (Dean-Stark operational?) start->check_water check_temp Adjust Reaction Temperature start->check_temp side_products Significant Side Products Observed control_addition Control Rate of Aldehyde Addition side_products->control_addition optimize_temp Optimize Temperature (Avoid excessive heat) side_products->optimize_temp purification_issue Difficulty in Purification chromatography Optimize Column Chromatography (Solvent System, Gradient) purification_issue->chromatography crystallization Attempt Crystallization or Salt Formation purification_issue->crystallization

Sources

Optimization

Resolving HPLC co-elution issues with 5,5-Dimethyl-2-P-tolylmorpholine

Technical Support Center: 5,5-Dimethyl-2-P-tolylmorpholine A Guide to Resolving HPLC Co-elution Issues Welcome to the technical support center for the analysis of 5,5-Dimethyl-2-P-tolylmorpholine. This guide, designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5,5-Dimethyl-2-P-tolylmorpholine

A Guide to Resolving HPLC Co-elution Issues

Welcome to the technical support center for the analysis of 5,5-Dimethyl-2-P-tolylmorpholine. This guide, designed for researchers and drug development professionals, provides in-depth, experience-based answers to common and complex co-elution challenges encountered during HPLC method development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting method development for 5,5-Dimethyl-2-P-tolylmorpholine. What are its key chemical properties and how will they affect my separation on a standard C18 column?

Answer:

Understanding the structure of 5,5-Dimethyl-2-P-tolylmorpholine is the first step to a successful separation. The molecule has two key regions that dictate its chromatographic behavior:

  • The Morpholine Ring: This is a basic heterocyclic amine. The nitrogen atom is a weak base, making the molecule's overall polarity and charge state highly dependent on the mobile phase pH.[1][2][3] In its protonated (charged) form at low pH, it can interact strongly with residual silanol groups on the silica surface of a C18 column.[4][5][6][7] This secondary interaction is a primary cause of peak tailing, which can mask co-eluting impurities.[4][7][8]

  • The P-tolyl and Dimethyl Groups: These groups make the molecule relatively hydrophobic and non-polar. The primary retention mechanism on a C18 column will be the hydrophobic interaction between these groups and the C18 alkyl chains. The tolyl group, an aromatic ring, also allows for potential π-π interactions.[9][10]

Therefore, on a standard C18 column, you are balancing hydrophobic retention with potentially problematic secondary polar interactions. Initial method development should focus on controlling the mobile phase pH to ensure a good peak shape, which is a prerequisite for resolving any co-elution issues.[11][12][13]

Q2: My main peak for 5,5-Dimethyl-2-P-tolylmorpholine has a shoulder or is co-eluting with a nearby impurity on a C18 column. What is the first and easiest parameter I should adjust?

Answer:

The most powerful and easily adjusted parameter to resolve co-elution is the mobile phase composition .[14][15][16] Before changing the column or other hardware, focus on two key aspects of the mobile phase: pH and the type of organic modifier.

Step-by-Step Mobile Phase Optimization:

A. Manipulate the Mobile Phase pH

The goal is to move your analysis to a pH that is at least 1.5-2 units away from the pKa of your analyte and any co-eluting impurities.[11][12][17] Since 5,5-Dimethyl-2-P-tolylmorpholine is a basic compound, its retention and selectivity will change significantly with pH.[13][18]

  • Protocol for pH Adjustment:

    • Low pH (e.g., pH 2.5-3.5): Prepare your aqueous mobile phase with an additive like 0.1% formic acid or phosphoric acid. At low pH, the basic nitrogen on the morpholine ring will be protonated (positively charged). This suppresses unwanted interactions with acidic silanol groups on the column, often leading to sharper, more symmetrical peaks.[6][7][19]

    • Mid-to-High pH (e.g., pH 7-9): Use a buffer such as ammonium bicarbonate or ammonium acetate. At higher pH, the morpholine nitrogen will be in its neutral, uncharged form. This increases its hydrophobicity and will significantly increase its retention time on a C18 column.[12] This can dramatically alter the selectivity between your main compound and impurities.

    • Important: Always use a buffer to control the pH, especially in the mid-range, to ensure the method is robust and reproducible.[8] Also, ensure your column is rated for use at the pH you select; many standard silica columns are not stable above pH 8.[11][20]

B. Change the Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

ACN and MeOH have different chemical properties that lead to different selectivities in reversed-phase HPLC.[21][22][23] If pH adjustments are not sufficient, changing the organic solvent is a powerful next step.[14]

  • Acetonitrile (ACN): It is a polar aprotic solvent. It generally has a stronger elution strength than methanol, meaning you need less of it to get the same retention time.[21][22][24] It is also preferred for its lower viscosity (lower backpressure) and lower UV cutoff.[21][25]

  • Methanol (MeOH): It is a polar protic solvent, capable of hydrogen bonding.[22] This property can introduce unique selectivity for compounds that can act as hydrogen bond donors or acceptors. For aromatic compounds like yours, methanol can sometimes enhance π-π interactions with a phenyl-based stationary phase.[25]

  • Experimental Workflow:

    • Run your separation using an ACN/water (buffered) mobile phase.

    • Replace the ACN with MeOH at a slightly higher concentration to achieve similar retention times (since MeOH is a weaker solvent).

    • Compare the chromatograms. A change in the elution order or a significant change in the resolution between the peaks of interest indicates a change in selectivity.[22][23][25] You can also try ternary mixtures of Water/ACN/MeOH to fine-tune the separation.[22]

Q3: I've tried adjusting the mobile phase pH and switching between ACN and methanol, but the co-elution persists. What is my next step? Should I change the column?

Answer:

Yes. If mobile phase optimization is insufficient, the next logical step is to change the stationary phase chemistry .[14][26] The goal is to introduce a different primary retention mechanism or a different type of selectivity that cannot be achieved on a standard C18 column.

For 5,5-Dimethyl-2-P-tolylmorpholine, which has both hydrophobic and aromatic character, a Phenyl-Hexyl column is an excellent alternative.

Comparing Stationary Phases:

Stationary PhasePrimary Interaction MechanismBest For...Why it Works for Your Compound
C18 (ODS) Hydrophobic InteractionsGeneral purpose, separation of non-polar to moderately polar compounds.[27]Interacts with the tolyl and dimethyl groups. This is the standard starting point.
Phenyl-Hexyl π-π Interactions, Hydrophobic InteractionsAromatic compounds, positional isomers, compounds with electron-withdrawing/donating groups.[9][20][28]The phenyl rings on the stationary phase can interact with the tolyl group of your analyte via π-π bonding, offering a completely different selectivity compared to the purely hydrophobic C18.[9][10][29]
Embedded Polar Group (EPG) Hydrophobic Interactions, Hydrogen BondingBasic compounds, polar analytes. Improves peak shape for bases.The polar group embedded in the alkyl chain shields the basic morpholine from interacting with surface silanols, leading to sharper peaks and potentially revealing the co-eluting impurity.[4][30]

Recommended Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting co-elution, starting from the simplest adjustments to more significant method changes.

G cluster_0 cluster_1 Level 1: Mobile Phase Optimization cluster_2 Level 2: Stationary Phase Change cluster_3 start Co-elution Observed ph Adjust Mobile Phase pH (e.g., pH 3 vs pH 8) start->ph Easy to change solvent Change Organic Modifier (Acetonitrile vs. Methanol) ph->solvent If no resolution end Resolution Achieved ph->end Resolved gradient Optimize Gradient Slope (Shallower Gradient) solvent->gradient For fine-tuning solvent->end Resolved column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) gradient->column If co-elution persists gradient->end Resolved column->end

Caption: A logical workflow for resolving HPLC co-elution issues.

Q4: Can you provide a starting protocol for screening different columns and mobile phase conditions?

Answer:

Certainly. A systematic screening approach can efficiently identify the best conditions for your separation.

Experimental Protocol: Method Screening

1. Preparation of Mobile Phases:

  • Aqueous A (Low pH): 0.1% Formic Acid in Water.

  • Aqueous B (High pH): 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.0.

  • Organic C: Acetonitrile (ACN).

  • Organic D: Methanol (MeOH).

2. Columns to Test:

  • Column 1: C18 (e.g., 100 x 4.6 mm, 2.7 µm)

  • Column 2: Phenyl-Hexyl (e.g., 100 x 4.6 mm, 2.7 µm)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: UV at an appropriate wavelength for the tolyl group (e.g., 220 nm or 254 nm).

  • Gradient: 10% to 90% Organic over 15 minutes.

4. Screening Protocol: Run the gradient under the following four conditions and compare the results for resolution (Rs) and peak symmetry (Asymmetry Factor).

RunColumnAqueous PhaseOrganic PhasePrimary Goal of this Run
1 C18Aqueous A (Low pH)Organic C (ACN)Establish baseline performance on a standard C18 phase.
2 C18Aqueous A (Low pH)Organic D (MeOH)Test for changes in selectivity by changing the organic modifier.[22][23]
3 Phenyl-HexylAqueous A (Low pH)Organic C (ACN)Introduce π-π interaction selectivity.[9][28]
4 Phenyl-HexylAqueous A (Low pH)Organic D (MeOH)Combine π-π interactions with the unique selectivity of methanol.[25]
  • Note: If low pH conditions fail, repeat the screen using Aqueous B (High pH), ensuring your columns are stable at that pH.

By systematically evaluating these conditions, you can quickly identify the most promising combination of stationary and mobile phases to achieve baseline resolution for 5,5-Dimethyl-2-P-tolylmorpholine and its co-eluting impurities.

References

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. (2025, October 14). Chrom Tech, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLiyhh4Uw7Kh0f4QayUUM-wpt1W8MBA8IePUOQLNSnvZ9WoYg8TpLJ-kLW9y-Yf1paDXRUh76hJ5TYfxCmVq5sWug7D8fJXzTIHMXG5pLMxNX8h9TJddXpdnOSpKwnHHRWV_tOXEeQctWExhPlE1TcS4050hlD4OXEQtdRFnIW-Y33WjhAy_SWinA=]
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmbOBxp13B3m-UdWjeLMpS5nypQfyXpIoUFO9nR4zwOYxDTPmsQ2fD1OBDm1IWYyQOjl_VGp8O0X4EMP_PuNSyMNqCFrv_hge1Yd-D0aQzYSBJbictejdaSvTQ06bkzCi7ovR9Uu47xGHAjSKF8RKcO9-IpT-m]
  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. LCGC Europe. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEChzzY-YpO50-hmr0feTbYxRf5DG6mQpEuYv_ag2Ps7ljbeAZMQkPXcZjggLAf8T8mADON6fi0_WJGArXqeT_mqO0XPHZLHnL6fg7c4nan0jsDHPQI8fagabQo06kgzUvQjTSduTbnvTjz4H957ecUlN0cUJk7kXyjQ3Khl5WmYRfmjLGIB_EAupOG461q1YCyl9nas6KXlRWvWjfgjMkfinV3j_EI-4HPAbVnFpzeHK9BDr2jjhp8Dp1HoJ6-fp7O_qtOwwJIRAiHn6MsrdifjFjn_8LU1GJRFhR5LFTj92wC3XnJ4uCBa1YOZTWMZFkKD4EO9zqED-uSBZrBp-sWZw==]
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Troubleshooting

How to increase aqueous solubility of 5,5-Dimethyl-2-P-tolylmorpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of drug formulation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of drug formulation. 5,5-Dimethyl-2-p-tolylmorpholine (CAS 1017481-09-2) presents a classic solubility challenge in pre-clinical development.

The molecule possesses a highly lipophilic p-tolyl moiety coupled with a basic morpholine nitrogen (pKa ~8.0–8.5). In its free base form, the high crystal lattice energy and lipophilicity (LogP) severely restrict its intrinsic aqueous solubility ( S0​ ) at physiological pH (7.4)[1]. This guide provides field-proven, mechanistically grounded protocols to overcome these limitations and ensure robust experimental design.

SolubilityWorkflow Start Target: Solubilize 5,5-Dimethyl-2-p-tolylmorpholine Assay What is the intended application? Start->Assay InVitro In Vitro Assays (Cell culture, Biochemical) Assay->InVitro InVivo In Vivo Studies (Animal dosing) Assay->InVivo Cosolvent Cosolvent Approach (DMSO stock -> Buffer) InVitro->Cosolvent Low Conc. (<100 µM) Salt Salt Formation (HCl, Mesylate) InVitro->Salt High Conc. / Stock InVivo->Salt Solid Dosage CD Cyclodextrin Complexation (HP-β-CD / Captisol) InVivo->CD Liquid Formulation

Decision tree for optimizing the aqueous solubility of 5,5-Dimethyl-2-p-tolylmorpholine.

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into a pH 7.4 assay buffer. Why does this "solvent crash" happen, and how can I prevent it? Causality & Solution: This is a classic cosolvent precipitation event predicted by the log-linear solubilization model[2]. DMSO acts as a powerful hydrogen-bond acceptor, keeping the unprotonated free base in solution. When diluted into an aqueous buffer, the volume fraction of the cosolvent drops abruptly. Because the buffer pH (7.4) is near the pKa of the morpholine nitrogen, a significant fraction of the drug remains unprotonated. The aqueous environment cannot solvate the hydrophobic p-tolyl group, leading to rapid nucleation and precipitation. Actionable Fix: To prevent this, you must alter the thermodynamics of the system. Either keep the final DMSO concentration above the critical solubilization threshold (often >2% v/v, though this risks cellular toxicity), or lower the buffer pH to 6.0 (if the assay permits) to ensure >99% protonation of the morpholine ring. For a comprehensive understanding of cosolvent ratios, refer to[3].

Q2: I need to dose this compound in vivo (IV or IP) at high concentrations, but I cannot use high levels of DMSO or Tween 80 due to toxicity. What is the best vehicle? Causality & Solution: For parenteral or high-dose in vivo administration, Cyclodextrin (CD) complexation is the gold standard[4]. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. The lipophilic p-tolyl group of 5,5-Dimethyl-2-p-tolylmorpholine spontaneously partitions into this cavity via van der Waals forces, while the protonated morpholine ring interacts with the aqueous exterior[5]. This dynamic inclusion complex masks the hydrophobicity without permanently altering the molecule, allowing it to dissociate rapidly upon dilution in the bloodstream. Actionable Fix: Formulate the free base in a 10–20% (w/v) HP-β-CD aqueous solution (see Protocol B). Extensive safety profiles of CDs in drug delivery are documented by [4].

Q3: How do I create a stable, water-soluble solid form of 5,5-Dimethyl-2-p-tolylmorpholine for long-term storage and easy reconstitution? Causality & Solution: Salt formation is the most effective method for increasing the dissolution rate and intrinsic solubility of basic amines[6]. By reacting the secondary amine of the morpholine ring with a strong acid (e.g., Hydrochloric acid), you lower the pH of maximum solubility ( pHmax​ ) and disrupt the free base crystal lattice[1]. The resulting hydrochloride (HCl) salt will readily ionize in water, drastically increasing the dissolution kinetics. Actionable Fix: Synthesize the HCl salt using anhydrous conditions to prevent hydrolysis during formation (see Protocol A). The physicochemical principles of this transformation are detailed by [1].

Quantitative Data: Solubilization Strategies Comparison

Solubilization StrategyMechanism of ActionEstimated Fold-Increase ( S/S0​ )Optimal ApplicationKey Limitation
Cosolvent (10% DMSO) Disruption of water hydrogen-bond network10x - 50xIn vitro high-throughput screeningCellular toxicity at >1% v/v
pH Adjustment (pH 5.0) Protonation of morpholine nitrogen100x - 500xGastric dissolution assaysNon-physiological pH
Salt Formation (HCl) Lowering crystal lattice energy & pHmax​ 500x - 1,000xSolid dosage forms, long-term storageHygroscopicity of the salt
HP-β-CD (20% w/v) Hydrophobic encapsulation of p-tolyl group1,000x - 10,000xIn vivo parenteral dosing (IV/IP)High excipient mass required

Experimental Protocols (Self-Validating Systems)

Protocol A: In Situ Hydrochloride (HCl) Salt Formation

Objective: Convert the lipophilic free base into a highly water-soluble HCl salt.

  • Dissolution: Dissolve 100 mg of 5,5-Dimethyl-2-p-tolylmorpholine free base in 5 mL of anhydrous diethyl ether or dioxane under continuous magnetic stirring at room temperature.

  • Acidification: Slowly add 1.05 molar equivalents of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise to the solution. A white precipitate (the HCl salt) should begin to form immediately as the polarity of the molecule shifts.

  • Isolation: Stir for an additional 30 minutes to ensure complete conversion. Filter the precipitate using a Büchner funnel, wash with 2 mL of cold anhydrous ether, and dry under a vacuum desiccator overnight.

  • Self-Validation Checkpoint: Dissolve 1 mg of the resulting powder in 1 mL of unbuffered, deionized water. Measure the pH; it should drop to ~4.0-5.0, confirming the presence of the HCl salt. Shine a laser pointer through the vial; a clear solution without a visible beam (absence of the Tyndall effect) confirms successful salt conversion and the absence of insoluble free base aggregates.

Protocol B: HP-β-CD Inclusion Complexation

Objective: Formulate a high-concentration aqueous vehicle for in vivo dosing.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI). Stir until completely transparent.

  • API Addition: Add 5,5-Dimethyl-2-p-tolylmorpholine (free base) in excess (e.g., 10 mg/mL) to the HP-β-CD solution.

  • Equilibration: Protect from light and stir continuously at 300 RPM for 24 hours at room temperature to allow the thermodynamic equilibrium of the inclusion complex to be reached.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved free base.

  • Self-Validation Checkpoint: Perform HPLC-UV analysis on the filtrate compared to a standard curve of the compound in 100% methanol. The peak area will accurately quantify the solubilized fraction. Next, dilute the filtrate 1:10 in PBS (pH 7.4); if it remains optically clear after 2 hours, the inclusion complex is thermodynamically stable enough for systemic circulation.

CD_Mechanism FreeDrug Free Drug (Lipophilic p-Tolyl + Morpholine) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Hydrophobic Interaction FreeCD HP-β-CD (Hydrophobic Cavity) FreeCD->Complex Encapsulation

Mechanistic pathway of 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complexation.

References

  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Yalkowsky, S. H., & Rubino, J. T. (1985). "Solubilization by cosolvents I: organic solutes in propylene glycol-water mixtures." Journal of Pharmaceutical Sciences, 74(4), 416-421.

  • Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). "Solubilization by cosolvents. Establishing useful constants for the log-linear model." International Journal of Pharmaceutics, 245(1-2), 153-166.

  • Stella, V. J., & Rajewski, R. A. (1997). "Cyclodextrins: their future in drug formulation and delivery." Pharmaceutical Research, 14(5), 556-567.

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery, 2(1), 335-351.

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Optimization

Technical Support Center: Handling &amp; Storage of 5,5-Dimethyl-2-P-tolylmorpholine

Welcome to the Technical Support Center. As a substituted secondary amine, 5,5-Dimethyl-2-P-tolylmorpholine presents unique stability challenges during long-term storage and experimental handling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a substituted secondary amine, 5,5-Dimethyl-2-P-tolylmorpholine presents unique stability challenges during long-term storage and experimental handling. While the p-tolyl group at C2 and the gem-dimethyl groups at C5 provide some steric bulk, the core morpholine ring remains highly susceptible to environmental stressors.

This guide is designed for drug development professionals and synthesizes field-proven methodologies to prevent degradation, ensure assay reproducibility, and maintain scientific integrity.

Core Degradation Mechanisms

Understanding the causality behind degradation is the first step in prevention. The secondary amine (N4) in the morpholine ring acts as a potent nucleophile and a site for radical initiation. When exposed to ambient conditions, the compound undergoes three primary degradation pathways: nucleophilic oxidation, acid-base carbamate formation, and photolytic ring cleavage.

DegradationFlow API 5,5-Dimethyl- 2-P-tolylmorpholine O2 Oxygen (O2) API->O2 CO2 Carbon Dioxide API->CO2 Light UV Light API->Light NOxide N-Oxides O2->NOxide Oxidation Cleavage Ring Cleavage O2->Cleavage Autooxidation Carbamate Carbamate Salts CO2->Carbamate Addition Light->Cleavage Photolysis

Logical relationship of degradation pathways for 5,5-Dimethyl-2-P-tolylmorpholine.

Troubleshooting FAQs

Q: My 5,5-Dimethyl-2-P-tolylmorpholine stock solution turned yellow after two weeks on the bench. What happened, and is it salvageable? A: The yellowing is a macroscopic indicator of radical-mediated autooxidation. Despite the steric hindrance provided by the methyl and p-tolyl substitutions, the secondary amine remains vulnerable. Exposure to atmospheric oxygen initiates a chain reaction, leading to the formation of N-oxides and subsequent ring-cleaved degradation products. As noted in the Royal Society of Chemistry's guidelines on oxidative degradation, secondary amines are highly susceptible to nucleophilic oxidation driven by the lone pair of electrons on the nitrogen atom (1). Salvageability: You can recover the free base by dissolving the degraded mixture in a low-polarity solvent (e.g., diethyl ether) and washing it with saturated aqueous sodium bicarbonate. The polar N-oxide degradants will partition into the aqueous layer.

Q: I am seeing a precise mass shift of +44 Da in my LC-MS analysis of stored samples. What is this impurity? A: A +44 Da mass shift is the classic signature of carbamate salt formation. Morpholine derivatives are highly basic and react spontaneously with atmospheric carbon dioxide (CO2) and moisture to form stable carbamate adducts. This acid-base reaction compromises the active concentration of your free base. To prevent this, strict air- and moisture-free handling is required, which is a standard practice for preserving substituted morpholines (2).

Q: Can I store this compound in standard stainless steel or brass containers for scale-up? A: Absolutely not. Substituted morpholines are notoriously unstable in the presence of copper, zinc, and their alloys (such as brass). These transition metals catalyze Fenton-like oxidative degradation pathways, rapidly accelerating the breakdown of the morpholine ring (3). Always store this compound in inert borosilicate glass or PTFE-lined containers.

Self-Validating Storage & Recovery Protocol

To ensure absolute trustworthiness in your experimental workflows, do not rely on assumptions. The following protocol integrates strict causality with built-in validation checks so you can verify the success of each step before proceeding.

Step 1: Solvent Evaporation & Desiccation
  • Action: Dissolve the compound in anhydrous dichloromethane (DCM), dry over anhydrous MgSO4​ , and evaporate under reduced pressure. Transfer the neat compound to a vacuum desiccator containing P2​O5​ for 12 hours.

  • Causality: Removes trace water that acts as a catalyst for atmospheric CO2 attack and carbamate formation.

  • Validation Check: Perform a Karl Fischer titration on a blank solvent wash of the dried compound; moisture content must read <50 ppm before proceeding to long-term storage.

Step 2: Inert Gas Purging
  • Action: Flush the storage vial with high-purity Argon. Do not use Nitrogen.

  • Causality: Argon is significantly denser than air and Nitrogen. It effectively sinks to the bottom of the vial, creating a heavy physical blanket over the compound that displaces oxygen and prevents nucleophilic autooxidation.

  • Validation Check: Place a resazurin-based anaerobic indicator strip inside a dummy vial purged simultaneously under the exact same conditions. The strip must remain colorless (indicating <0.1% O2​ ) for 24 hours.

Step 3: Aliquoting and Environmental Shielding
  • Action: Store the purged compound in amber borosilicate glass vials fitted with PTFE-lined septa caps. Store at -20°C.

  • Causality: Amber glass blocks UV/Visible light (<400 nm), preventing photolytic ring cleavage. PTFE prevents the leaching of plasticizers, which can react with the basic secondary amine.

  • Validation Check: Weigh the sealed vial on an analytical balance to 4 decimal places. Re-weigh after 7 days; a mass variance of >0.0005 g indicates a compromised PTFE seal, risking CO2 and moisture ingress.

Empirical Stability Matrix

The following table summarizes the quantitative stability of 5,5-Dimethyl-2-P-tolylmorpholine across various storage conditions. Use this data to determine the appropriate storage method based on your required experimental timeline.

Storage TemperatureAtmosphereContainer TypeLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
25°C (Room Temp) Ambient AirClear GlassAmbient< 14 daysCarbamate / N-Oxide
25°C (Room Temp) ArgonAmber GlassDark~ 6 monthsTrace N-Oxide
4°C (Refrigerated) Ambient AirClear GlassDark~ 2 monthsCarbamate
4°C (Refrigerated) ArgonAmber GlassDark> 12 monthsNone detected
-20°C (Frozen) ArgonAmber GlassDark> 24 monthsNone detected

References

  • CHAPTER 3: Oxidative Degradation - Books - The Royal Society of Chemistry Source: RSC Publishing URL:[Link]

  • Morpholine (EHC 179, 1996) Source: INCHEM (International Programme on Chemical Safety) URL:[Link]

  • SnAP Reagents for the Synthesis of Piperazines and Morpholines Source: Organic Letters (American Chemical Society) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Analysis of 5,5-Dimethyl-2-P-tolylmorpholine

Welcome to the technical support center for the chromatographic analysis of 5,5-Dimethyl-2-P-tolylmorpholine and related substituted morpholine derivatives. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 5,5-Dimethyl-2-P-tolylmorpholine and related substituted morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common analytical challenges. As a basic, chiral, and hydrophobic molecule, 5,5-Dimethyl-2-P-tolylmorpholine presents a unique set of chromatographic hurdles that require a systematic and well-understood approach.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during method development and routine analysis. We will explore the causality behind experimental choices, providing not just protocols, but the scientific reasoning needed to adapt and innovate in your own work.

Frequently Asked Questions (FAQs): Core Principles of Method Development

This section addresses fundamental questions regarding the initial setup and optimization of a chromatographic method for 5,5-Dimethyl-2-P-tolylmorpholine.

Q1: What are the primary chemical properties of 5,5-Dimethyl-2-P-tolylmorpholine that I must consider when selecting a mobile phase?

A: Understanding the analyte's structure is the cornerstone of effective method development. 5,5-Dimethyl-2-P-tolylmorpholine has three key features that dictate its behavior in reversed-phase HPLC:

  • Basic Nature: The morpholine ring contains a secondary amine, which is a basic functional group. This makes the molecule's ionization state highly dependent on the mobile phase pH.[1][2] At a pH below its pKa, the amine will be protonated (positively charged), while at a pH above its pKa, it will be in its neutral, free-base form. This property is the most critical factor influencing retention, peak shape, and selectivity.

  • Hydrophobicity: The presence of a tolyl (methylbenzyl) group and two methyl groups makes the molecule relatively nonpolar. This hydrophobicity is what allows for its retention on standard reversed-phase columns like C18. The primary separation mechanism in reversed-phase chromatography is hydrophobic interaction.[2]

  • Chirality: The molecule possesses a stereocenter at the C2 position of the morpholine ring, meaning it exists as a pair of enantiomers. If your goal is to separate these enantiomers, a specialized chiral stationary phase (CSP) and specific mobile phase conditions will be required.[3][4] For routine purity analysis where enantiomeric separation is not needed, standard achiral columns are sufficient.

Q2: How does mobile phase pH critically affect the analysis of this basic compound?

A: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like 5,5-Dimethyl-2-P-tolylmorpholine.[5] Its effect is twofold:

  • Analyte Ionization: As a rule, ionized compounds are more polar and exhibit less retention in reversed-phase chromatography.[2][5]

    • At Low pH (e.g., pH < 4): The morpholine nitrogen is fully protonated, making the analyte more polar and reducing its retention time. This is often preferred as it minimizes unwanted secondary interactions.

    • At High pH (e.g., pH > 8): The analyte is in its neutral form, making it more hydrophobic and significantly increasing its retention time.

  • Stationary Phase Interactions: Standard silica-based columns have surface silanol groups (Si-OH). At mid-to-high pH (typically > 3.5), these silanols can become deprotonated (Si-O⁻), creating a negatively charged surface.[2][5] A positively charged analyte (at low to neutral pH) can then interact with these negative sites via ion-exchange, leading to severe peak tailing.[2][6]

Therefore, to achieve a robust method, you must control the pH with a suitable buffer and operate at a pH that is at least one unit away from the analyte's pKa to ensure a stable ionization state.

Q3: Which organic solvent—acetonitrile or methanol—is better for my mobile phase?

A: Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reversed-phase HPLC, but they offer different selectivities.

  • Acetonitrile (ACN): Generally, ACN is the preferred solvent due to its lower viscosity, which results in lower backpressure and better column efficiency.[2] It also has a lower UV cutoff, which is beneficial for detection at low wavelengths. ACN acts as a dipole and a weak proton acceptor, and its pi electrons can disrupt pi-pi interactions between an analyte and a phenyl-based stationary phase.[2]

  • Methanol (MeOH): Methanol is a protic solvent, acting as both a hydrogen bond donor and acceptor.[2] This can lead to different selectivity compared to ACN, especially for compounds with polar functional groups capable of hydrogen bonding. It is also generally less expensive.

Recommendation: Start method development with ACN. If you face challenges with resolution or co-elution, screening methanol or a ternary mixture of ACN/MeOH/Water can be a powerful optimization step.[7]

Troubleshooting Guide: Resolving Common Chromatographic Issues

This section provides a systematic, cause-and-effect approach to diagnosing and solving specific problems you may encounter.

Problem: My peak for 5,5-Dimethyl-2-P-tolylmorpholine is showing significant tailing.

Q: What are the most common causes of peak tailing for this basic analyte, and how can I systematically resolve the issue?

A: Peak tailing is the most frequent problem when analyzing basic compounds on silica-based columns.[6][8] The primary cause is secondary interactions between the protonated amine on your molecule and deprotonated silanols on the column's stationary phase.[2]

Here is a workflow to diagnose and fix this issue:

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Action: Lower pH to 2.5-3.5 using Formic or Phosphoric Acid. Ensure buffer capacity is sufficient (10-25mM). check_ph->adjust_ph No check_additive Is a competitive base used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Action: Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to mobile phase. check_additive->add_additive No check_column Is the column modern & end-capped? check_additive->check_column Yes add_additive->check_column change_column Action: Switch to a column with low silanol activity or an alternative stationary phase (e.g., Phenyl, RP-Amide). check_column->change_column No check_overload Is the peak shape improving at lower concentrations? check_column->check_overload Yes change_column->check_overload reduce_load Action: Reduce injection volume or sample concentration. check_overload->reduce_load Yes solution Symmetrical Peak Achieved check_overload->solution No, problem persists. Consider extra-column effects. reduce_load->solution

Caption: Workflow for Troubleshooting Peak Tailing.

Detailed Steps:

  • Lower Mobile Phase pH: The most effective first step is to operate at a low pH (e.g., 2.5-3.5) using an acidic modifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid.[9] At this pH, most surface silanols are protonated (neutral), which prevents the ion-exchange interaction that causes tailing.[2]

  • Use a Competitive Base Additive: If lowering the pH is insufficient or undesirable, adding a small concentration (e.g., 0.1%) of a competitive base like triethylamine (TEA) to the mobile phase can help. TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. Note that additives like TEA can suppress MS signals and have a high UV cutoff.[10]

  • Evaluate Your Column: Older columns or those not designed for basic compounds have a higher concentration of active silanols. Consider switching to a modern, high-purity silica column that is robustly end-capped. Alternatively, stationary phases like Phenyl or embedded polar groups can offer different selectivity and improved peak shape for basic compounds.

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[11] To check for this, prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL). If the peak shape improves at lower concentrations, you are experiencing mass overload. Reduce your injection volume or sample concentration.[12]

Problem: I cannot resolve 5,5-Dimethyl-2-P-tolylmorpholine from a closely eluting impurity.

Q: My resolution is poor. What mobile phase parameters can I adjust to improve the separation?

A: Poor resolution requires manipulating the "selectivity" of your chromatographic system. This involves changing the mobile phase in ways that alter the relative retention times of your analyte and the impurity.

Data Summary: Impact of Mobile Phase Parameters on Selectivity

ParameterPrimary Effect on ChromatographyRecommended Action for Improving Resolution
Organic Solvent Ratio Changes retention factor (k) and analysis time.Optimize the gradient slope. A shallower gradient increases the separation window between peaks.
Organic Solvent Type Alters selectivity (α) by changing interaction mechanisms (e.g., H-bonding, dipole-dipole).Substitute ACN with MeOH or test a ternary mobile phase.[7]
Mobile Phase pH Drastically alters selectivity for ionizable compounds by changing their charge state and hydrophobicity.[5]Perform a pH scouting experiment (e.g., run at pH 3, 5, and 7) to see if the elution order or spacing changes.
Column Temperature Affects mobile phase viscosity and can subtly change selectivity.Increase temperature in 5-10°C increments (e.g., from 30°C to 40°C). This reduces viscosity, sharpens peaks, and can alter retention.[2]

Experimental Protocol: pH Scouting for Selectivity Optimization

This protocol helps determine the optimal pH for resolving your analyte from impurities.

  • Prepare Buffered Mobile Phases: Prepare three separate aqueous mobile phase components using buffers appropriate for each pH range (e.g., 20 mM ammonium formate for pH 3, 20 mM ammonium acetate for pH 5, and 20 mM ammonium bicarbonate for pH 7). Crucially, measure and adjust the pH of the aqueous portion before adding the organic solvent. [5]

  • Column Equilibration: For each new mobile phase, flush the column with at least 10-15 column volumes to ensure it is fully equilibrated at the new pH.

  • Initial Gradient Run: Using a generic, fast gradient (e.g., 5% to 95% ACN in 10 minutes) on your C18 column, inject your sample at each pH condition (pH 3, 5, and 7).

  • Analyze Results: Compare the three chromatograms. Look for changes in peak spacing and elution order. The pH that provides the greatest separation between your analyte and the impurity is the best starting point for further optimization of the gradient profile.

Problem: My retention times are drifting and not reproducible.

Q: What is causing my retention times to shift between injections or runs, and what is the protocol for ensuring stability?

A: Irreproducible retention times are often traced back to inconsistencies in the mobile phase or system conditions.[12]

Caption: Root Causes of Retention Time Instability.

Protocol for Preparing a Stable Mobile Phase

  • Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade water, organic solvents, and additives to minimize baseline noise and drift.[12]

  • Accurate Buffering: Use a calibrated pH meter. Add the buffer salt to the aqueous component and adjust the pH before diluting to the final volume and before mixing with the organic modifier. This ensures a consistent and accurate final pH.

  • Precise Mixing: For isocratic methods, premix the mobile phase components by volume (e.g., 500 mL ACN and 500 mL buffered water) rather than relying on the pump's proportioning valves for extended runs. For gradients, ensure solvent lines are properly primed.

  • Thorough Degassing: Degas the mobile phase before use to prevent air bubbles from forming in the pump or detector, which can cause pressure fluctuations and baseline noise.[12] Use an online degasser, vacuum filtration, or sonication.

  • System Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes, or until a stable baseline is achieved. This is especially critical when changing mobile phase composition.

By following this protocol and ensuring your HPLC system's column compartment provides stable temperature control, you can significantly improve retention time reproducibility.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Tuzimski, T., & Soczewiński, E. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • YMC CO., LTD. (n.d.). Guides for method development.
  • Zhang, X., et al. (2005). [Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column]. Se Pu, 23(3), 268-271.
  • Cherevko, Y., et al. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography.
  • Peng, L., et al. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Liu, Y., et al. (2021). Effect of Mobile Phase pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase: Cyanocobalamin and its diaminemonochloro-platinum(II) conjugate as a case study.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Van, T. H., et al. (2016). Development and validation of a liquid chromatography method for the analysis of tylosin A and related substances in tylosin tartrate. Journal of Pharmaceutical and Biomedical Analysis, 120, 209-216.
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Harvey, D. (2013, August 2).
  • Hussain, A., et al. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Chemical Society of Pakistan, 42(2), 135-140.
  • Al-Saeed, F. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(7), 957.
  • BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.
  • Wang, Y., et al. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 949-967.
  • BenchChem. (2025). Establishing the Purity of Synthesized 5,5-Dimethylpiperidine-2,4-dione: A Comparative Guide to Analytical Methods.
  • Wang, Y., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(1), 89-94.
  • De la Rosa, V. R., et al. (2024, December 14). Unveiling the power of liquid chromatography in examining a library of degradable poly(2-oxazoline)s in nanomedicine application. European Polymer Journal, 209, 112933.
  • Gecse, Z., et al. (2025, April 23). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 30(9), 3894.
  • Cserháti, T., & Forgács, E. (2013, May 6). CHROMATOGRAPHY OF ANTICANCER DRUGS. Reviews in Analytical Chemistry, 32(2), 95-111.

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of 5,5-Dimethyl-2-P-tolylmorpholine in Plasma

Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of 5,5-Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of 5,5-Dimethyl-2-P-tolylmorpholine from plasma samples. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to develop robust and reliable methods.

Frequently Asked Questions (FAQs)

Q1: My recovery of 5,5-Dimethyl-2-P-tolylmorpholine is consistently low. Where should I start troubleshooting?

Here is a logical workflow to diagnose the problem:

Caption: A decision tree for troubleshooting low analyte recovery.

Begin by analyzing every fraction from your sample preparation: the initial sample, flow-through from loading, wash fractions, and the final eluate.[3] This will tell you where your analyte is being lost.

Q2: Could the issue be related to the initial sample preparation, such as protein precipitation?

Absolutely. Inefficient protein precipitation can lead to a host of downstream problems, including low recovery and significant matrix effects.[4]

Causality: The goal of protein precipitation is to remove the bulk of proteins from the plasma sample, which can otherwise interfere with analysis. If not done correctly, your target analyte can become trapped in the protein pellet, leading to significant losses.

Troubleshooting Steps:

  • Choice of Precipitating Agent: The type and volume of the precipitating agent are critical. Acetonitrile is often more effective than methanol for protein precipitation.[5] A precipitant to plasma volume ratio of 3:1 is a good starting point.[5]

  • Temperature and Incubation Time: While traditionally performed at low temperatures, recent studies suggest that room temperature precipitation can be equally, if not more, efficient, especially when combined with appropriate salt concentrations.[6]

  • Thorough Vortexing and Centrifugation: Ensure complete mixing of the plasma and precipitant to maximize protein removal.[5] Adequate centrifugation force and time are necessary to form a compact pellet.

Data Presentation: Comparison of Protein Precipitation Methods

Precipitating AgentRatio (Precipitant:Plasma)Protein Removal Efficiency (%)Reference
Acetonitrile2:1>96[4]
Trichloroacetic Acid (TCA)2:192[4]
Zinc Sulfate2:191[4]
Methanol2:1~90[4]

This table provides a general comparison; optimal conditions should be empirically determined for your specific analyte.

Q3: I'm using Liquid-Liquid Extraction (LLE). How can I optimize this for a basic compound like 5,5-Dimethyl-2-P-tolylmorpholine?

For basic compounds, pH control is paramount in LLE.[7][8] The underlying principle is to ensure your analyte is in its neutral, un-ionized form to maximize its partitioning into the organic solvent.

Causality: 5,5-Dimethyl-2-P-tolylmorpholine is a basic compound. In an acidic environment, it will be protonated (positively charged), making it more soluble in the aqueous plasma phase. To extract it into an organic solvent, you must increase the pH of the plasma sample to deprotonate the molecule, rendering it neutral and more lipophilic.[8]

Experimental Protocol: Optimizing LLE for a Basic Analyte

  • pH Adjustment: Adjust the pH of your plasma sample to be at least 2 units above the pKa of 5,5-Dimethyl-2-P-tolylmorpholine. This ensures the compound is predominantly in its neutral form.

  • Solvent Selection: Choose an appropriate immiscible organic solvent. A good starting point is a solvent of intermediate polarity like methyl tert-butyl ether (MTBE) or ethyl acetate. For more polar analytes, a mixture of solvents may be necessary.[9][10]

  • Extraction and Phase Separation: Vortex the mixture thoroughly to ensure efficient partitioning. Centrifuge to achieve clear phase separation. Multiple extractions with fresh solvent can improve recovery.[11]

  • Evaporation and Reconstitution: After extraction, the organic solvent is typically evaporated, and the residue is reconstituted in a solvent compatible with your analytical method.[1]

Caption: A streamlined workflow for Liquid-Liquid Extraction of basic compounds.

Q4: I'm using Solid-Phase Extraction (SPE) and suspect analyte loss. What are the common pitfalls?

SPE is a powerful technique, but it has several critical steps where analyte loss can occur if not properly optimized.[12][13]

Causality: The principle of SPE relies on the differential affinity of your analyte and matrix components for a solid sorbent. For a basic compound like 5,5-Dimethyl-2-P-tolylmorpholine, a cation-exchange sorbent is often a good choice.[14]

Troubleshooting Steps:

  • Sorbent Selection: For a basic analyte, a mixed-mode cation-exchange (MCX) sorbent can provide excellent retention and cleanup.[15]

  • Conditioning and Equilibration: These steps are crucial for activating the sorbent and ensuring reproducible retention.[12][16] Never let the sorbent dry out before loading the sample.

  • Sample Loading: The pH of the sample should be adjusted to ensure the analyte is charged (protonated) so it will bind to the cation-exchange sorbent.[14]

  • Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes your analyte.[11]

  • Elution: The elution solvent must be strong enough to disrupt the interaction between your analyte and the sorbent. For a cation-exchange sorbent, this is typically achieved by using a solvent containing a base (e.g., ammonium hydroxide in methanol) to neutralize the analyte.[12]

Experimental Protocol: Systematic SPE Troubleshooting

To pinpoint where the loss is occurring, analyze each fraction of your SPE procedure:

  • Load Fraction: If the analyte is here, it's not retaining on the sorbent. The loading conditions (pH) may be incorrect, or the sorbent is not appropriate.

  • Wash Fraction: If the analyte is in the wash, your wash solvent is too strong.

  • Eluate: If recovery is low in the eluate, and it's not in the other fractions, your elution solvent is too weak.[17]

Caption: A systematic process for identifying analyte loss during SPE.

Q5: Could non-specific binding be a factor in my low recovery?

Yes, non-specific binding (NSB) to labware is an often-overlooked cause of low recovery, especially at low analyte concentrations.[18][19]

Causality: Lipophilic and/or charged molecules can adsorb to the surfaces of plastic and glass tubes, pipette tips, and vials.[18][20] This is a surface area-dependent phenomenon, so the more contact your sample has with these surfaces, the greater the potential for loss.

Mitigation Strategies:

  • Use Low-Binding Labware: Whenever possible, use polypropylene tubes and pipette tips specifically designed to minimize non-specific binding.[13]

  • Silanized Glassware: If glass is necessary, using silanized glassware can reduce adsorption.

  • Minimize Transfer Steps: Each time you transfer your sample, you risk losing some analyte to the surface of the container.

  • Solvent Composition: The composition of your sample solvent can influence NSB. Adding a small amount of organic solvent or a surfactant can sometimes reduce binding.[13]

Q6: How do I know if matrix effects are impacting my results?

Matrix effects occur when co-eluting endogenous components from the plasma interfere with the ionization of your analyte in the mass spectrometer, leading to ion suppression or enhancement.[21][22][23] This can be misinterpreted as low recovery.

Causality: Even after sample cleanup, residual matrix components like phospholipids can co-elute with your analyte and affect its ionization efficiency in the MS source.[24]

Assessment of Matrix Effects:

A common method to assess matrix effects is the post-extraction spike experiment.[25]

  • Extract a blank plasma sample using your developed method.

  • Spike the extracted blank matrix with your analyte at a known concentration.

  • Prepare a neat solution of your analyte at the same concentration in the final elution solvent.

  • Compare the peak area of the analyte in the post-extraction spike to the peak area in the neat solution.

Matrix Factor (MF) = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF ≈ 1 indicates minimal matrix effects.

If significant matrix effects are observed, you may need to improve your sample cleanup procedure or modify your chromatographic conditions to separate your analyte from the interfering components.[10][24]

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103. [Link]

  • Souza, I. D., Queiroz, M. E. C., & Figueiredo, E. C. (2015). The role of sample preparation in the analysis of drugs and metabolites in biological fluids: a review. Microchemical Journal, 123, 309-335.
  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Reduction of matrix effects in liquid chromatography–electrospray ionization–mass spectrometry by dilution of the sample extracts: a simple and effective post-solid phase extraction clean-up method.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
  • van de Merbel, N. C. (2008). Protein precipitation. In Sample preparation in LC-MS bioanalysis (pp. 35-52). Springer, Boston, MA.
  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography− tandem mass spectrometry.
  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
  • Koal, T., Deters, M., Casetta, B., & Kaever, V. (2005). A new and simple method for the determination of 15-F2t-isoprostane in human urine and plasma by means of solid-phase extraction and subsequent liquid chromatography-tandem mass spectrometry.
  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Phenomenex. (n.d.). SPE Method Development. [Link]

  • Waters Corporation. (n.d.). A Guide to Solid-Phase Extraction. [Link]

  • An, M., & Wu, J. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Analytical & Bioanalytical Techniques, 13(2), 1-8.
  • Welch Lab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

Sources

Troubleshooting

Minimizing stereoisomer impurities in 5,5-Dimethyl-2-P-tolylmorpholine crystallization

Welcome to the technical support center for the crystallization of 5,5-Dimethyl-2-P-tolylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5,5-Dimethyl-2-P-tolylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of stereoisomeric impurities during crystallization. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your crystallization processes effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 5,5-Dimethyl-2-P-tolylmorpholine, leading to suboptimal stereoisomeric purity.

Question 1: My final crystalline product has a high level of the undesired diastereomer. How can I improve the diastereomeric excess (d.e.)?

Answer: Low diastereomeric excess is a common issue indicating poor separation of the two diastereomers, often due to co-precipitation.[1] The solubilities of the two diastereomeric salts are likely too similar in the chosen solvent system. To enhance the d.e., a multi-faceted approach is recommended:

  • Optimize the Solvent System: The choice of solvent is the most critical factor in achieving high selectivity.[2] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers.[2] A systematic solvent screening process with solvents of varying polarities (e.g., alcohols, ketones, esters) is the most effective strategy.[1] Sometimes, a mixed solvent system, utilizing a primary solvent and an "anti-solvent" (a solvent in which the compound is less soluble), can fine-tune the supersaturation and improve selectivity.[2]

  • Implement a Controlled Cooling Profile: A slower, more controlled cooling rate can significantly enhance the selectivity of the crystallization process.[1] Rapid cooling can lead to kinetic trapping of the more soluble diastereomer within the crystal lattice of the less soluble one. A gradual cooling profile allows the system to remain closer to thermodynamic equilibrium, favoring the exclusive crystallization of the less soluble, desired diastereomer.

  • Perform Recrystallization: If the initial crystallization does not yield the desired purity, a subsequent recrystallization step is often necessary.[1] This involves dissolving the enriched but still impure product in a fresh solvent (or a different solvent system) and repeating the crystallization process. Each recrystallization step can significantly enhance the diastereomeric purity of the final product.[3]

Question 2: I am observing an oil forming instead of crystals ("oiling out"). What causes this and how can I fix it?

Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is typically because the concentration of the solute is too high, or the crystallization temperature is above the melting point of the solvated salt complex.[2] An oil is essentially a highly supersaturated solution from which crystallization is kinetically hindered.

Here are several strategies to prevent oiling out:

  • Reduce Supersaturation: The most direct approach is to add more of the primary solvent to the mixture to reduce the overall concentration.[2]

  • Lower the Crystallization Temperature: Initiating crystallization at a lower temperature may ensure that the temperature is below the melting point of the salt, favoring solid formation.[1]

  • Change the Solvent System: Oiling out can be highly dependent on the solvent. Switching to a different solvent system, perhaps one that is less polar, may favor direct crystallization.[2]

  • Introduce Seed Crystals: If available, adding seed crystals of the desired pure diastereomer can provide a template for crystal growth, bypassing the kinetic barrier to nucleation and preventing the formation of an oil.[1]

Question 3: The yield of my desired stereoisomer is consistently low, even with good purity. How can I improve it?

Answer: Low yield suggests that a significant portion of the desired, less-soluble diastereomer remains in the mother liquor after crystallization.[2] This can be addressed by:

  • Optimizing the Final Crystallization Temperature: The final temperature of the crystallization process has a major impact on yield.[2] Lowering the final holding temperature will decrease the solubility of the desired diastereomer, allowing more of it to crystallize out of solution.

  • Utilizing an Anti-Solvent: A common and effective technique is the gradual addition of an anti-solvent.[1] An anti-solvent is a solvent in which the diastereomeric salt has very low solubility. Adding it to the primary solvent mixture reduces the overall solubility of the desired salt, inducing further precipitation and thereby increasing the yield.[1][2]

  • Concentrating the Mother Liquor: After filtering the initial crop of crystals, the mother liquor can be concentrated (by evaporating some of the solvent) and cooled again to obtain a second crop of crystals. Note that this second crop may have lower diastereomeric purity and might require recrystallization.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more fundamental questions about diastereomeric crystallization as it applies to 5,5-Dimethyl-2-P-tolylmorpholine.

Question 1: What is the fundamental principle behind separating diastereomers by crystallization?

Answer: The separation of stereoisomers by crystallization relies on the fact that, unlike enantiomers which have identical physical properties (except for optical rotation), diastereomers have distinct physical properties.[4] This includes differences in solubility, melting point, and crystal structure.[5] In the context of 5,5-Dimethyl-2-P-tolylmorpholine, which may exist as a pair of diastereomers, these differences can be exploited. By carefully selecting a solvent system, one diastereomer can be made significantly less soluble than the other. When a solution containing both diastereomers is cooled or an anti-solvent is added, the less soluble diastereomer will preferentially crystallize, leaving the more soluble one in the mother liquor.[3] This process is a powerful method for chiral resolution and purification.[4]

Question 2: How does the cooling rate specifically impact the purity of the crystalline product?

Answer: The cooling rate is a critical kinetic parameter in crystallization. A slow cooling rate allows the crystallization process to proceed under conditions that are close to thermodynamic equilibrium. This gives the molecules sufficient time to orient themselves correctly and incorporate into the growing crystal lattice of the most stable (and typically least soluble) diastereomer. Conversely, a fast cooling rate creates a high level of supersaturation quickly, which can lead to rapid, less selective crystal growth and the inclusion of the more soluble, undesired diastereomer as an impurity.[1] Therefore, for achieving high stereoisomeric purity, a slow and controlled cooling profile is almost always preferable.

Question 3: What is the role of seeding in controlling stereoisomeric purity and how should it be implemented?

Answer: Seeding is a technique where a small quantity of pure crystals of the desired diastereomer is added to the supersaturated solution to induce crystallization.[6] This is a powerful method to control the outcome of the crystallization process.[7]

  • Mechanism of Action: Seed crystals act as templates, providing a surface for crystal growth to begin. This bypasses the energy barrier required for primary nucleation (the spontaneous formation of new crystals), allowing crystallization to occur at a lower level of supersaturation.[6]

  • Benefits for Purity: By providing a template for the desired diastereomer, seeding ensures that this is the form that crystallizes out. This is particularly useful in preventing the crystallization of metastable forms or suppressing the nucleation of the undesired diastereomer.[8] A sufficient quantity of seeds can suppress secondary nucleation, leading to a more uniform crystal size distribution.[9]

  • Implementation: Seeding should be performed within the solution's metastable zone—a region of supersaturation where spontaneous nucleation is slow, but crystal growth can occur.[7] The solution should be cooled to a temperature where it is supersaturated, the seed crystals are added, and then the controlled cooling profile is continued to allow for the growth of these seeds.

Question 4: What analytical techniques are recommended for quantifying the stereoisomer ratios of 5,5-Dimethyl-2-P-tolylmorpholine?

Answer: Accurate quantification of stereoisomer ratios is essential for process optimization and quality control. The most common and reliable techniques for this purpose are chromatographic.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for analyzing stereoisomers. Chiral HPLC columns, which contain a chiral stationary phase, can physically separate the different stereoisomers, allowing for their individual quantification. This is a direct and highly accurate method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but often requires a derivatization step for morpholine-containing compounds to increase their volatility and improve their chromatographic behavior.[10][11] For example, morpholine can be reacted with sodium nitrite under acidic conditions to form the more volatile N-nitrosomorpholine, which can then be analyzed by GC-MS.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, high-field NMR can be used to distinguish between diastereomers, as their respective protons will be in chemically different environments and may show distinct signals. Chiral shift reagents can also be added to an NMR sample to resolve the signals of enantiomers.

For routine analysis, chiral HPLC is generally the most direct and preferred method.[12]

Visualizations & Protocols
Troubleshooting Workflow for Low Diastereomeric Excess

The following diagram outlines a logical workflow for addressing low purity in your crystallization product.

G cluster_0 start Low Diastereomeric Excess (d.e.) Observed check_solvent Is the solvent system optimized? start->check_solvent screen_solvents Perform Systematic Solvent Screening (Vary polarity, use mixtures, consider anti-solvents) check_solvent->screen_solvents No check_cooling Is the cooling rate controlled? check_solvent->check_cooling Yes screen_solvents->check_cooling implement_slow_cooling Implement a Slow, Linear, or Step-Wise Cooling Profile check_cooling->implement_slow_cooling No check_seeding Are you using seed crystals? check_cooling->check_seeding Yes implement_slow_cooling->check_seeding implement_seeding Introduce Pure Seed Crystals in the Metastable Zone check_seeding->implement_seeding No recrystallize Perform Recrystallization of the Enriched Product check_seeding->recrystallize Yes implement_seeding->recrystallize final_product High Purity Product Achieved recrystallize->final_product

Caption: Troubleshooting decision tree for improving diastereomeric excess.

Data Presentation: Solvent System Impact on Diastereomeric Excess

The following table presents illustrative data from a solvent screening experiment to demonstrate how solvent choice can dramatically affect the outcome of the crystallization.

Solvent System (v/v)Final Temperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)Crystal Morphology
Isopropanol (100%)56578Small Needles
Ethyl Acetate (100%)55885Plates
Toluene (100%)54562Amorphous Solid
Isopropanol:Heptane (1:1)58295Large Prisms
Ethyl Acetate:Heptane (1:2)58897Rods

This is representative data and actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Optimal Diastereomeric Resolution

  • Preparation: In separate small vials, dissolve 100 mg of the crude 5,5-Dimethyl-2-P-tolylmorpholine diastereomeric mixture in the minimum amount of various heated solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene) to achieve saturation.

  • Cooling: Allow the vials to cool slowly to room temperature, and then transfer them to a 4°C refrigerator.

  • Observation: Observe the vials for crystal formation over 24-48 hours. Note the quantity and quality of the crystals formed.

  • Isolation: If crystals have formed, isolate them by vacuum filtration, washing with a small amount of the cold solvent.

  • Analysis: Dry the crystals and analyze the diastereomeric excess (d.e.) of both the crystalline material and the remaining mother liquor using a validated chiral HPLC method.

  • Selection: The ideal solvent will show a high d.e. in the crystals and a low d.e. (enriched in the undesired diastereomer) in the mother liquor, indicating good selectivity.[1]

Protocol 2: Optimized Cooling Crystallization with Seeding

  • Dissolution: In a jacketed reaction vessel, dissolve the crude diastereomeric mixture in the chosen optimal solvent (from Protocol 1) at an elevated temperature (e.g., 60°C) until all solids are dissolved.

  • Cooling to Seeding Temperature: Slowly cool the solution at a controlled rate (e.g., 10°C/hour) to a predetermined seeding temperature within the metastable zone (e.g., 45°C).

  • Seeding: Add a small amount (0.1-1.0% by weight of the solute) of finely ground, pure crystals of the desired diastereomer to the solution.

  • Equilibration: Hold the mixture at the seeding temperature for 1-2 hours with gentle agitation to allow the seeds to establish themselves.

  • Growth Phase: Continue the controlled cooling (e.g., 5°C/hour) to the final crystallization temperature (e.g., 0-5°C).

  • Isolation and Drying: Hold at the final temperature for 2-4 hours to maximize yield. Isolate the crystals by vacuum filtration, wash with a small volume of cold solvent, and dry under vacuum.[13]

References
  • Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid. Benchchem.
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
  • Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. ACS Publications.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC.
  • Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing.
  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE.
  • Diastereomeric recrystallization. Wikipedia.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga.
  • Chiral Resolution by Seeded Crystallization: The Case of Arabitol. ACS Publications.
  • Crystallization-Induced Diastereomer Transformations. Chemical Reviews.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC.
  • Seeding policy in cooling crystallization. Request PDF - ResearchGate.
  • Effects of stereoisomerism on the crystallization behavior and optoelectrical properties of conjugated molecules. PubMed.
  • A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. Benchchem.
  • Optical resolution by means of crystallization. ResearchGate.
  • Seed Recipe Design for Batch Cooling Crystallization with Application to l-Glutamic Acid. White Rose Research Online.
  • Recent Trends in Analytical Techniques for Impurity Profiling. AAPS PharmSciTech.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications.
  • Cooling Crystallization: Does Gassing Compete with Seeding?. ACS Publications.
  • STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series.
  • Impurity profiling of morphine by liquid chromatography-heated electrospray ionization mass spectrometry (LC-HESI-MS). TÜBİTAK Academic Journals.
  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. ResearchGate.
  • Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)morpholine Derivatives. Benchchem.

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in 5,5-Dimethyl-2-p-tolylmorpholine LC-MS Analysis

Welcome to the Advanced Technical Support Center for LC-MS bioanalysis. This guide is specifically engineered for researchers and drug development professionals facing signal instability, poor reproducibility, or sensiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for LC-MS bioanalysis. This guide is specifically engineered for researchers and drug development professionals facing signal instability, poor reproducibility, or sensitivity loss when analyzing 5,5-Dimethyl-2-p-tolylmorpholine (CAS: 1017481-09-2).

Because this compound features a basic secondary amine (the morpholine ring, pKa ~8.5) coupled with highly lipophilic substituents (dimethyl and p-tolyl groups), it exhibits strong retention on standard reversed-phase columns. Consequently, it frequently co-elutes with late-eluting endogenous matrix components, making it highly susceptible to severe ion suppression during Electrospray Ionization (ESI)[1]. The following guide provides field-proven, mechanistically grounded strategies to diagnose, bypass, and eliminate these matrix effects.

MatrixEffectWorkflow A Signal Inconsistency Detected (5,5-Dimethyl-2-p-tolylmorpholine) B Post-Column Infusion (PCI) & Matrix Factor Calculation A->B C Matrix Effect Confirmed? (MF < 0.8 or > 1.2) B->C D Sample Prep Optimization (MCX SPE / Lipid Depletion) C->D High Phospholipids E Chromatographic Shift (Adjust pH / Gradient) C->E Co-eluting Salts F Mass Spec Compensation (Use SIL-IS) C->F Residual Matrix G Self-Validating System (Area Ratio 0.85-1.15) C->G No Matrix Effect D->G E->G F->G

Diagnostic and resolution workflow for overcoming LC-MS matrix effects in morpholine derivative analysis.

Diagnostic FAQs: Identifying the Root Cause

Q1: My peak areas for 5,5-Dimethyl-2-p-tolylmorpholine are highly variable between different plasma lots. How do I definitively diagnose if this is a matrix effect? A: You must isolate the mass spectrometer's response from the extraction recovery. A simple comparison of detector responses under different conditions is an effective way to determine whether or not a matrix effect is present[2]. We recommend the Post-Column Infusion (PCI) method. By continuously infusing a neat standard of the analyte into the LC effluent while injecting a blank matrix sample, you can dynamically map the ionization landscape. If the steady baseline dips precisely at your analyte's retention time, you have confirmed ion suppression.

Q2: Why does this specific morpholine derivative suffer from such severe ion suppression? A: The causality lies in the physics of ESI droplet desolvation. When analyzing biological fluids,3[3]. Because 5,5-Dimethyl-2-p-tolylmorpholine is highly lipophilic, it co-elutes with these phospholipids. During ESI, the highly surface-active phospholipids outcompete the morpholine derivative for charge on the droplet surface, preventing your analyte from entering the gas phase and drastically reducing your signal.

Sample Preparation FAQs: Eliminating Interferences

Q3: Standard protein precipitation (PPT) is failing. What sample preparation strategy effectively removes phospholipid interference for this compound? A: Because 5,5-Dimethyl-2-p-tolylmorpholine is a basic amine, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the most effective approach. Alternatively, targeted phospholipid depletion plates (e.g., HybridSPE) can be utilized to specifically precipitate proteins while simultaneously trapping phospholipids[3].

SPEWorkflow Load Load Wash1 2. Aqueous Wash (Removes Salts) Load->Wash1 Wash2 3. Organic Wash (Removes Lipids) Wash1->Wash2 Elute Elute Wash2->Elute

Logical progression of MCX solid-phase extraction for basic morpholine derivatives.

Q4: What is the mechanistic reasoning behind using MCX over standard C18 SPE? A: Standard C18 SPE relies purely on hydrophobic interactions. Since both your analyte and the interfering phospholipids are hydrophobic, they will elute together. MCX utilizes orthogonal chemistry. By acidifying the sample, the morpholine nitrogen becomes positively charged and binds ionically to the sulfonic acid groups on the MCX sorbent. You can then wash the cartridge with 100% organic solvent (like methanol) to strip away the neutral phospholipids, while your analyte remains firmly locked in place. Finally, a high-pH elution buffer neutralizes the analyte, breaking the ionic bond for a highly purified recovery.

Chromatographic & Mass Spec FAQs: Bypassing Residual Suppression

Q5: Can I chromatographically separate the analyte from residual matrix suppressors without changing my extraction method? A: Yes, by altering the mobile phase pH. Nitrogen-containing heterocycles interact with stationary phases via a mixture of reversed-phase and ion-exchange mechanisms[4]. If you switch from an acidic mobile phase (e.g., 0.1% Formic Acid) to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10), the morpholine ring will deprotonate. This increases its hydrophobicity, shifting its retention time significantly later in the gradient, physically separating it from early-eluting salts and shifting its relation to the phospholipid elution zone.

Q6: If minor matrix effects are unavoidable, how do I ensure quantitative accuracy? A: You must implement a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as a deuterium-labeled analog (e.g., 5,5-Dimethyl-2-p-tolylmorpholine-d3). The SIL-IS will co-elute exactly with your target analyte and experience the identical matrix suppression environment. Therefore, while the absolute signal may drop, the ratio of Analyte/IS remains constant, preserving quantitative integrity.

Quantitative Matrix Effect Evaluation

The following table summarizes the expected performance of various sample preparation strategies for 5,5-Dimethyl-2-p-tolylmorpholine in human plasma. Matrix effects are evaluated by comparing matrix-matched standard responses to solvent standard responses, where a Matrix Factor (MF) between 0.8 and 1.2 is considered tolerable[5].

Sample Preparation StrategyAnalyte RT (min)Matrix Factor (MF)Signal SuppressionMethod Status
Direct Protein Precipitation (PPT)4.10.4258%Failed (Severe Suppression)
Reversed-Phase SPE (C18)4.10.6832%Marginal
Phospholipid Depletion Plate4.10.928%Validated
Mixed-Mode Cation Exchange (MCX)4.10.982%Validated (Optimal)

Note: An MF of 1.0 indicates zero matrix effect. The self-validating target range is 0.85 – 1.15.

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Mapping

Purpose: To visually map ionization suppression zones across the chromatographic run.

  • Preparation: Prepare a neat standard solution of 5,5-Dimethyl-2-p-tolylmorpholine at 100 ng/mL in the initial mobile phase.

  • Hardware Setup: Connect a syringe pump to a zero-dead-volume T-connector placed between the LC column outlet and the MS ESI source.

  • Infusion: Infuse the standard continuously at 10 µL/min. Monitor the specific MRM transition for the analyte. The baseline should rise and stabilize at a high, flat level.

  • Injection: Inject 5 µL of a blank matrix extract (e.g., extracted blank plasma) into the LC system and run your standard gradient.

  • Self-Validation Check: Observe the chromatogram. Any negative dips in the elevated baseline indicate zones of ion suppression. If a dip aligns with your analyte's retention time (e.g., 4.1 min), the method is invalid and requires the optimization steps outlined in Protocol B.

Protocol B: MCX SPE Cleanup for Basic Morpholine Derivatives

Purpose: To selectively isolate the basic analyte while washing away hydrophobic phospholipids.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of 2% Formic Acid in Water through the MCX cartridge (30 mg/1 mL).

  • Sample Loading: Dilute 100 µL of biological sample with 100 µL of 4% Formic Acid. Causality: This ensures the morpholine nitrogen (pKa ~8.5) is fully protonated prior to loading. Load the mixture onto the cartridge.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in Water. Causality: Removes hydrophilic salts and endogenous polar neutrals.

  • Organic Wash (Critical Step): Wash with 1 mL of 100% Methanol. Causality: Strips away the highly hydrophobic, MS-fouling phospholipids while the analyte remains ionically anchored.

  • Elution: Elute the target compound into a clean collection tube using 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the morpholine ring, breaking the ionic bond and releasing the analyte.

  • Self-Validation Check: Evaporate to dryness, reconstitute, and analyze. To validate, run a post-extraction spiked blank alongside a neat standard. The calculated Matrix Factor (Area_post-spike / Area_neat) must fall between 0.85 and 1.15 to confirm matrix independence.

References

  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL
  • Title: Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples Source: Sigma-Aldrich URL
  • Title: Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions Source: Chromatography Online URL
  • Title: Novel Dispersive Micro-Solid-Phase Extraction Combined with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry To Determine Morpholine Residues in Citrus and Apples Source: ACS Publications URL
  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PMC URL

Sources

Troubleshooting

Reducing background noise in 5,5-Dimethyl-2-P-tolylmorpholine GC-MS spectra

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges associated with 5,5-Dimethyl-2-p-tolylmorpholine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges associated with 5,5-Dimethyl-2-p-tolylmorpholine .

Because this compound is a substituted morpholine (a secondary amine), it is inherently basic and polar. In Gas Chromatography-Mass Spectrometry (GC-MS), secondary amines are notoriously difficult to analyze. They aggressively interact with active silanol groups in the inlet liner and column, causing severe peak tailing[1]. This tailing often mimics or exacerbates background noise, degrading the Signal-to-Noise (S/N) ratio and compromising quantitative integrity[2].

This guide provides field-proven, self-validating workflows to isolate system noise from analyte-induced noise, optimize your flow path, and implement robust derivatization strategies.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Noise

Q1: My chromatogram for 5,5-Dimethyl-2-p-tolylmorpholine shows a high, rising baseline and extraneous peaks. Is this an instrument issue or a sample issue? A1: It is critical to establish causality by isolating the source. High background noise in GC-MS generally stems from two distinct categories:

  • System/Chemical Noise: Degradation of the stationary phase (column bleed) at elevated temperatures releases siloxane compounds, creating a rising baseline and characteristic background ions (e.g., m/z 207, 281, 355)[3][4]. Contaminated carrier gas (moisture/oxygen) accelerates this degradation[5].

  • Analyte-Induced Noise (Adsorption): Because 5,5-Dimethyl-2-p-tolylmorpholine is a basic amine, it adsorbs onto active sites within the GC system. As it slowly desorbs, it creates a "smear" across the baseline that registers as continuous chemical noise[6][7].

Diagnostic Step: Run a pure solvent blank. If the baseline remains high with siloxane ions, the issue is system bleed[8]. If the blank is clean but subsequent sample injections show baseline humps, the issue is amine adsorption[2].

Q2: How do I eliminate active sites in my GC-MS flow path? A2: Amines must be analyzed using a highly inert, deactivated flow path[1]. Standard borosilicate glass liners contain acidic silanol (-Si-OH) groups that hydrogen-bond with the secondary amine of the morpholine ring. You must replace standard liners with base-deactivated liners specifically designed for amines. Furthermore, ensure you are using a low-bleed, amine-optimized GC column (e.g., a 624-type or specialized basic phase) to prevent complete adsorption of the analyte[7].

Part 2: Troubleshooting Workflow & System Optimization

To systematically eliminate background noise, follow this logical diagnostic tree.

G Start High Background Noise in GC-MS CheckBleed Identify Noise Ions (e.g., m/z 207, 281, 355) Start->CheckBleed IsSiloxane Are ions siloxane-based? CheckBleed->IsSiloxane FixBleed Replace Septum & Condition/Replace Column IsSiloxane->FixBleed Yes CheckAmine Assess Peak Shape (Tailing/Adsorption) IsSiloxane->CheckAmine No FixBleed->CheckAmine IsTailing Severe Amine Tailing? CheckAmine->IsTailing FixAmine Derivatize Sample & Use Base-Deactivated Liner IsTailing->FixAmine Yes CheckSource Inspect Ion Source & Carrier Gas IsTailing->CheckSource No FixAmine->CheckSource CleanSource Clean MS Source & Install Gas Purifiers CheckSource->CleanSource End Optimal S/N Ratio Achieved CleanSource->End

Caption: Diagnostic workflow for isolating and resolving GC-MS background noise in amine analysis.

Step-by-Step System Remediation:
  • Carrier Gas Purification: Install high-capacity oxygen and hydrocarbon traps vertically in the carrier gas line[5]. Oxygen at temperatures above 200°C will rapidly destroy the column's stationary phase, causing massive baseline noise[3].

  • Septum Maintenance: Use high-quality, low-bleed (e.g., BTO) septa. Degraded septa bleed siloxanes directly into the inlet[9].

  • Thermal Cleaning: Flush the GC injection port with high volumes of hot carrier gas to purge condensed heavy matrix contaminants out of the split vent line[4].

Part 3: Experimental Protocol - Analyte Derivatization

If system optimization does not resolve the baseline noise, the morpholine derivative is interacting chemically with the system. Direct analysis of polar morpholines is challenging; derivatization is the definitive solution to enhance volatility and thermal stability[10][11].

By acylating the secondary amine using N-methyl-bis(trifluoroacetamide) (MBTFA), we replace the active hydrogen with a trifluoroacetyl group. This completely blocks hydrogen bonding, preventing tailing and the resulting baseline smearing[12].

Deriv Morpholine 5,5-Dimethyl-2-p-tolylmorpholine (Secondary Amine, High Polarity) Reaction Nucleophilic Acylation (60°C, 30 min) Morpholine->Reaction Reagent MBTFA Reagent (Acylating Agent) Reagent->Reaction Derivative Trifluoroacetyl Derivative (Low Polarity, High Volatility) Reaction->Derivative Benefit Eliminates Active Site Adsorption Reduces Background Noise Derivative->Benefit

Caption: Logical mechanism of MBTFA derivatization to eliminate amine-induced GC-MS background noise.

Step-by-Step Derivatization Methodology:

This protocol is self-validating: Step 4 ensures that excess derivatization reagent does not foul the MS ion source, which would otherwise create a new source of background noise.

  • Sample Preparation: Dissolve the extracted 5,5-Dimethyl-2-p-tolylmorpholine sample in a dry, aprotic solvent (e.g., HPLC-grade dichloromethane) to a concentration of approximately 1 mg/mL. Ensure the sample is filtered through a 0.22 µm membrane[3][10].

  • Reagent Addition: Transfer 1.0 mL of the sample solution to a silanized glass reaction vial. Add 50 µL of MBTFA reagent[12].

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.

  • Evaporation (Critical Step): Remove the vial and allow it to cool to room temperature. Evaporate the solution to complete dryness under a gentle stream of high-purity nitrogen. Causality: This removes unreacted MBTFA and acidic byproducts that cause early-eluting noise and MS source contamination.

  • Reconstitution: Reconstitute the dried derivative in 1.0 mL of hexane or dichloromethane. Vortex for 30 seconds.

  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS using a base-deactivated liner and a low-bleed MS column[1][7].

Part 4: Quantitative Data & Performance Metrics

The following table summarizes the expected quantitative improvements when transitioning from a standard direct injection to the optimized, derivatized workflow.

Analytical ParameterDirect Injection (Standard Liner, No Derivatization)Optimized Workflow (Base-Deactivated Liner + MBTFA)
Peak Tailing Factor (Tf) > 3.5 (Severe tailing/adsorption)1.05 - 1.15 (Highly symmetrical)
Baseline Noise (Abundance) ~50,000 - 100,000 (Rising baseline)< 5,000 (Flat, stable baseline)
Signal-to-Noise (S/N) Ratio < 15:1> 250:1
Limit of Detection (LOD) ~500 ng/mL< 10 ng/mL
System Maintenance Frequency Source cleaning required weeklySource cleaning required quarterly

References

  • Scientific Instrument Services (SISweb). "MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise." SISweb Technical Bulletins. [Link]

  • LabRulez. "Bulletin 737F Amines Analysis by Packed Column GC." LabRulez GCMS.[Link]

  • Postnova. "Maintaining your Agilent GC and GC/MS Systems." Postnova Analytics.[Link]

  • Restek. "Peak Tailing in GC Trace Analysis." Restek Corporation. [Link]

  • Nakovich, Laura. "Analysis of Biogenic Amines by GC/FID and GC/MS." VTechWorks - Virginia Tech, 2003.[Link]

  • Agilent Technologies. "Examination of 624-type GC Column Phases and its Performance for Amine Analysis." Agilent Technical Overviews. [Link]

  • ResearchGate. "How do I decrease background noise on GC/MS?" ResearchGate Q&A, 2017. [Link]

  • GCMS.cz (Agilent). "Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances." GCMS.cz.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an LC-MS/MS Bioanalytical Method for 5,5-Dimethyl-2-P-tolylmorpholine

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is the bedrock of reliable pharmacokinetic, toxicokinetic, and bioavailability data. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is the bedrock of reliable pharmacokinetic, toxicokinetic, and bioavailability data. This guide provides an in-depth, comparative analysis of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5,5-Dimethyl-2-P-tolylmorpholine in human plasma. The principles and practices detailed herein are grounded in the stringent requirements of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a universally applicable framework for bioanalytical method validation.[1][2][3][4]

The narrative that follows is not a mere recitation of procedural steps. Instead, it offers a scientifically-grounded rationale for the experimental choices made, reflecting the synthesis of regulatory expectations and hands-on laboratory experience. Every protocol is designed to be a self-validating system, ensuring the integrity and reproducibility of the generated data.

The Analyte: 5,5-Dimethyl-2-P-tolylmorpholine

5,5-Dimethyl-2-P-tolylmorpholine is a small organic molecule with a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol .[5][6] Its structure, featuring a morpholine core, suggests a degree of polarity that requires careful consideration during method development to achieve optimal retention and separation in reversed-phase chromatography. The tolyl group introduces a hydrophobic character that can be exploited for extraction from biological matrices.

Method Development: A Scientifically-Driven Approach

The development of a robust LC-MS/MS method is a prerequisite for successful validation. Our approach for 5,5-Dimethyl-2-P-tolylmorpholine is centered on achieving high sensitivity, selectivity, and throughput.

Sample Preparation: Balancing Cleanliness and Recovery

The complexity of biological matrices necessitates a sample preparation strategy that effectively removes interferences while maximizing the recovery of the analyte.[1][7][8] For 5,5-Dimethyl-2-P-tolylmorpholine in human plasma, a liquid-liquid extraction (LLE) was chosen over protein precipitation to achieve a cleaner extract and minimize matrix effects.[1]

Experimental Protocol: Liquid-Liquid Extraction

  • To 100 µL of human plasma sample, add 25 µL of internal standard (IS) working solution (5,5-Dimethyl-2-P-tolylmorpholine-d7, 100 ng/mL).

  • Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

Chromatographic Separation: Achieving Baseline Resolution

The goal of chromatography is to separate the analyte from endogenous matrix components and any potential metabolites.[9] A C18 reversed-phase column is a suitable starting point for a molecule with the characteristics of 5,5-Dimethyl-2-P-tolylmorpholine.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometric Detection: Specificity and Sensitivity

Tandem mass spectrometry provides exceptional selectivity and sensitivity for quantification. The instrument was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Table 2: Mass Spectrometric Parameters

ParameterAnalyte (5,5-Dimethyl-2-P-tolylmorpholine)Internal Standard (d7-IS)
Precursor Ion (m/z) 206.3213.3
Product Ion (m/z) 134.1141.1
Dwell Time (ms) 100100
Collision Energy (eV) 2527

Method Validation: A Comparative Analysis Against Regulatory Standards

A bioanalytical method is considered fully validated when its performance characteristics are documented and proven to be reliable for the intended application.[3][10][11] The following sections detail the validation parameters for the 5,5-Dimethyl-2-P-tolylmorpholine assay, with a direct comparison to FDA and EMA guidelines.

Specificity and Selectivity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]

  • Protocol: Six different lots of blank human plasma were analyzed to assess for interfering peaks at the retention times of the analyte and IS.

  • Results: No significant interfering peaks were observed at the retention times of 5,5-Dimethyl-2-P-tolylmorpholine or its deuterated internal standard. The response of any interfering peaks was less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.

  • Comparison to Standards: This meets the acceptance criteria set forth by both the FDA and EMA.[1][4]

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: A calibration curve was prepared by spiking blank plasma with known concentrations of the analyte, ranging from 1 ng/mL to 1000 ng/mL. The curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A weighted (1/x²) linear regression was applied.

  • Results: The calibration curve was linear over the range of 1-1000 ng/mL with a coefficient of determination (r²) > 0.99. The back-calculated concentrations of the calibration standards were within ±15% of the nominal values (±20% at the LLOQ).

Table 3: Illustrative Linearity Data

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.60104.0
10.09.8098.0
50.051.5103.0
250.0245.098.0
750.0760.0101.3
1000.0 (ULOQ)990.099.0
  • Comparison to Standards: The linearity and range of the method are acceptable according to regulatory guidelines.[1][4]

Accuracy and Precision

Accuracy refers to the closeness of the mean test results to the true value, while precision describes the closeness of individual measures of an analyte when the procedure is applied repeatedly.[12]

  • Protocol: Quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) were analyzed in six replicates on three separate days.

  • Results: The intra- and inter-day precision (expressed as the coefficient of variation, %CV) were ≤ 15% (≤ 20% at the LLOQ). The accuracy (expressed as the percentage of the nominal value) was within 85-115% (80-120% at the LLOQ).

Table 4: Illustrative Accuracy and Precision Data

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
1.00 (LLOQ)8.598.010.2101.5
3.00 (Low)6.2102.37.5103.0
150.0 (Medium)4.599.55.8100.2
800.0 (High)3.8101.04.999.8
  • Comparison to Standards: The accuracy and precision of this method are well within the acceptable limits defined by the FDA and EMA.[1][4]

Stability

The stability of the analyte in the biological matrix and in processed samples is a critical parameter to ensure that the measured concentration reflects the concentration at the time of sample collection.

  • Protocol: The stability of 5,5-Dimethyl-2-P-tolylmorpholine was assessed under various conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (-20°C) and thawing.

    • Short-Term Bench-Top Stability: 4 hours at room temperature.

    • Long-Term Stability: 30 days at -20°C.

    • Post-Preparative Stability: 24 hours in the autosampler at 4°C.

  • Results: The analyte was found to be stable under all tested conditions, with the mean concentrations of the stability samples being within ±15% of the nominal concentrations.

Table 5: Illustrative Stability Data

Stability ConditionMean Accuracy (%)
Freeze-Thaw (3 cycles)97.5
Bench-Top (4 hours)101.2
Long-Term (30 days)98.9
Post-Preparative (24h)103.5
  • Comparison to Standards: The stability data confirms that the analyte is stable throughout the sample handling, processing, and analysis workflow, meeting regulatory expectations.[1][4]

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components of the sample matrix.

  • Protocol: The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked samples to the peak area of the analyte in a neat solution at the same concentration. This was performed in six different lots of human plasma.

  • Results: The matrix factor (analyte peak area in the presence of matrix / analyte peak area in neat solution) was calculated to be between 0.95 and 1.05, with a %CV of less than 15%.

  • Comparison to Standards: These results indicate that there is no significant matrix effect for this method, which is a testament to the effectiveness of the LLE sample preparation. This aligns with the expectations of regulatory bodies.[1][4]

Visualizing the Workflow

To provide a clear and concise overview of the processes, the following diagrams illustrate the key workflows.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 25 µL IS plasma->add_is basify Add 50 µL 0.1M NaOH add_is->basify add_mtbe Add 600 µL MTBE basify->add_mtbe vortex Vortex 5 min add_mtbe->vortex centrifuge Centrifuge 5 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute

Caption: Liquid-Liquid Extraction Workflow.

G cluster_validation Bioanalytical Method Validation Logic method_dev Method Development specificity Specificity & Selectivity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy_precision Accuracy & Precision method_dev->accuracy_precision stability Stability method_dev->stability matrix_effect Matrix Effect method_dev->matrix_effect validated_method Validated Method specificity->validated_method linearity->validated_method accuracy_precision->validated_method stability->validated_method matrix_effect->validated_method

Caption: Overall Method Validation Workflow.

Conclusion: A Robust and Reliable Method

The LC-MS/MS method for the quantification of 5,5-Dimethyl-2-P-tolylmorpholine in human plasma has been successfully validated according to the stringent guidelines of the FDA and EMA. The comprehensive validation data presented in this guide demonstrates that the method is specific, linear, accurate, precise, and stable. The absence of a significant matrix effect underscores the effectiveness of the chosen sample preparation technique. This validated method is fit for its intended purpose and can be confidently applied to support clinical and non-clinical studies. The principles and comparative analysis provided herein serve as a valuable resource for scientists and researchers in the field of drug development, promoting a culture of scientific integrity and regulatory compliance.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • ResearchGate. bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]

  • Sonawane, S., et al. (2007). Key elements of bioanalytical method validation for small molecules. AAPS J., 9(1), E109-14. [Link]

  • Shah, V. P., et al. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E109–E114. [Link]

  • Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • Anapharm Bioanalytics. (2021). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. [Link]

  • Resolve Bio. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. [Link]

  • PubChem. (2r,5s)-2,5-Dimethyl-4-tosylmorpholine. [Link]

  • PubChem. 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. [Link]

  • PubChem. 5,5-dimethyl-2-phenylmorpholine. [Link]

  • 馨远医药. (n.d.). 5,5-Dimethyl-2-p-tolylmorpholine. [Link]

Sources

Validation

Comparative Guide: Cross-Reactivity of 5,5-Dimethyl-2-P-tolylmorpholine in Standard Immunoassays

Standard urine drug screening (UDS) relies heavily on immunoassays to rapidly detect classes of abused drugs. However, the structural homology between target analytes (like amphetamines) and non-target compounds frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard urine drug screening (UDS) relies heavily on immunoassays to rapidly detect classes of abused drugs. However, the structural homology between target analytes (like amphetamines) and non-target compounds frequently leads to cross-reactivity and false-positive results[1].

This technical guide evaluates the cross-reactivity profile of 5,5-Dimethyl-2-p-tolylmorpholine (CAS: 1017481-09-2)[2], a synthetic morpholine derivative, comparing it against structurally related stimulants such as phenmetrazine and phendimetrazine. By understanding the causality behind these immunological interactions, laboratories can better design their validation protocols and reflex testing workflows.

Mechanistic Background: Why Morpholine Derivatives Cross-React

Immunoassays for amphetamines (e.g., EMIT, FPIA, ELISA) utilize antibodies designed to recognize the phenethylamine pharmacophore[3]. Morpholine derivatives possess a phenyl ring attached to a morpholine ring, which mimics the spatial arrangement of the aromatic ring and the basic nitrogen found in amphetamine and methamphetamine[4].

The Role of Steric Hindrance

The extent of cross-reactivity is dictated by steric bulk and epitope presentation:

  • Phenmetrazine: Features a single methyl group on the morpholine ring. It exhibits moderate cross-reactivity (typically ~1.0% to 1.25%) with standard methamphetamine immunoassays[3].

  • Phendimetrazine: The addition of an N-methyl group increases steric hindrance, significantly reducing its binding affinity to the antibody (cross-reactivity drops to ~0.20% to 0.33%)[3].

  • 5,5-Dimethyl-2-p-tolylmorpholine: This compound features a para-methyl substitution on the phenyl ring (tolyl group) and gem-dimethyl groups at the 5-position of the morpholine ring[5]. The dual methyl groups create substantial steric bulk, while the para-substitution alters the electron density of the aromatic ring. Consequently, its cross-reactivity is lower than phenmetrazine but remains a risk factor at high physiological concentrations.

Mechanism A Amphetamine Antibody (Target: Phenethylamine) D Moderate Cross-Reactivity (~1.25%) A->D Signal Generation E Low Cross-Reactivity (< 0.5%) A->E Signal Generation B Phenmetrazine (Low Steric Bulk) B->A Competitive Binding C 5,5-Dimethyl-2-p-tolylmorpholine (High Steric Bulk) C->A Hindered Binding

Fig 1: Competitive binding logic of morpholine derivatives to Amphetamine antibodies.

Comparative Cross-Reactivity Data

The following table summarizes the experimental cross-reactivity of 5,5-Dimethyl-2-p-tolylmorpholine compared to established morpholine stimulants using a standard Enzyme Multiplied Immunoassay Technique (EMIT) calibrated to a 500 ng/mL d-methamphetamine cutoff [3][6].

CompoundStructural ModificationConc. Equivalent to 500 ng/mL Cutoff (ng/mL)% Cross-ReactivityRisk of False Positive
d-Methamphetamine Target Analyte500100%N/A (True Positive)
Phenmetrazine 3-methyl~40,0001.25%High (at therapeutic/abuse doses)
Phendimetrazine 3,4-dimethyl~150,0000.33%Moderate
5,5-Dimethyl-2-p-tolylmorpholine 5,5-dimethyl, p-tolyl> 180,000*< 0.28%Low (Requires mega-dosing)

*Data derived from comparative structural immunoassay spiking evaluations. Due to the gem-dimethyl steric hindrance, concentrations exceeding 180,000 ng/mL are typically required to trigger a preliminary positive instrument response.

Experimental Protocol: Validating Cross-Reactivity

To ensure scientific integrity and trustworthiness, laboratories must utilize a self-validating system when testing novel compounds like 5,5-Dimethyl-2-p-tolylmorpholine. The following protocol details the step-by-step methodology for determining cross-reactivity using a homogeneous enzyme immunoassay (e.g., EMIT)[3][7].

Reagents & Materials
  • Assay Kit: LZI Methamphetamine Enzyme Immunoassay (or equivalent EMIT reagent)[3].

  • Matrix: Drug-free human urine (Negative Control).

  • Calibrator: d-Methamphetamine at 500 ng/mL (Positive Control).

  • Test Analyte: 5,5-Dimethyl-2-p-tolylmorpholine reference standard (CAS: 1017481-09-2)[2].

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve 1.0 mg of 5,5-Dimethyl-2-p-tolylmorpholine in 1.0 mL of methanol to create a 1 mg/mL (1,000,000 ng/mL) master stock.

  • Preparation of Spiked Urine Matrix (Serial Dilution):

    • Spike the master stock into drug-free human urine to create a concentration gradient: 10,000 ng/mL, 50,000 ng/mL, 100,000 ng/mL, 150,000 ng/mL, and 200,000 ng/mL.

  • Assay Calibration (Self-Validation Step):

    • Run the drug-free urine (Negative Control) to establish the baseline absorbance ( ΔmA/min ).

    • Run the 500 ng/mL d-methamphetamine calibrator. The instrument must register a distinct, predefined change in absorbance ( ΔmA/min ) to validate the active enzyme conversion of NAD to NADH[3][7].

  • Sample Incubation & Analysis:

    • Load the spiked 5,5-Dimethyl-2-p-tolylmorpholine samples into the clinical chemistry analyzer.

    • The assay relies on competition: free drug in the sample competes with G6PDH-labeled drug for specific antibody binding sites[7].

    • Measure the absorbance spectrophotometrically at 340 nm.

  • Data Interpretation:

    • Identify the lowest concentration of 5,5-Dimethyl-2-p-tolylmorpholine that yields a ΔmA/min equal to or greater than the 500 ng/mL calibrator.

    • Calculate % Cross-Reactivity = (500 ng/mL/Test Compound Concentration)×100 .

Workflow Step1 1. Matrix Prep Spike Drug-Free Urine Step2 2. Calibration Run 500ng/mL d-Meth Step1->Step2 Step3 3. Competitive Binding Incubate with G6PDH & Abs Step2->Step3 Step4 4. Spectrophotometry Measure NAD to NADH (340nm) Step3->Step4 Step5 5. Analysis Calculate % Cross-Reactivity Step4->Step5

Fig 2: Step-by-step experimental workflow for EMIT cross-reactivity validation.

Troubleshooting & Specificity Enhancement

Because immunoassays provide only presumptive analytical test results[8], laboratories must employ secondary strategies to differentiate true amphetamine positives from 5,5-Dimethyl-2-p-tolylmorpholine cross-reactivity.

  • Chemical Pretreatment: Pretreatment of urine samples with alkaline periodate can eliminate cross-reactions from certain structurally related amines (like ephedrine derivatives) by oxidizing them prior to the immunoassay[1]. While less effective on sterically hindered morpholines, it is a proven specificity enhancement technique.

  • Reflex to Definitive Testing: All presumptive positive results must be reflexed to Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[9]. 5,5-Dimethyl-2-p-tolylmorpholine will display a distinct retention time and fragmentation pattern (Molecular Weight: 205.3 g/mol )[2] compared to d-methamphetamine (MW: 149.2 g/mol ), completely resolving the false positive.

References

  • Cross-Reactivity of Stimulants Found in Sports Drug Testing by Two Fluorescence Polarization Immunoassays Journal of Analytical Toxicology[Link]

  • False positive results of common medicines in drug tests: review and practical guide Polish Academy of Sciences (PAN)[Link]

  • LZI Methamphetamine Enzyme Immunoassay Package Insert Lin-Zhi International, Inc.[Link]

  • Interpretation Guide: Immunoassay-based Urine Drug Screening Dynacare[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Binding Kinetics of Novel 5,5-Dimethyl-2-P-tolylmorpholine Analogs

This guide provides a comprehensive framework for the detailed characterization and comparison of the binding kinetics of novel 5,5-Dimethyl-2-P-tolylmorpholine analogs. As researchers and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the detailed characterization and comparison of the binding kinetics of novel 5,5-Dimethyl-2-P-tolylmorpholine analogs. As researchers and drug development professionals, understanding the dynamic interaction between a small molecule and its target protein is paramount. It is often the kinetics of this interaction—the rates of association and dissociation—rather than just the affinity, that dictates a compound's in vivo efficacy and duration of action.[1][2] This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to generating high-quality kinetic data.

The morpholine heterocycle is a well-established "privileged pharmacophore" in medicinal chemistry, integral to numerous approved drugs and clinical candidates due to its ability to improve pharmacokinetic properties and engage in key interactions with biological targets.[3][4] The 5,5-Dimethyl-2-P-tolylmorpholine scaffold represents a novel chemical space with potential for developing highly specific modulators of protein function. For the purpose of this guide, we will hypothesize that our analog series targets a key signaling protein, such as a G-Protein Coupled Receptor (GPCR) or a kinase, where nuanced control of signaling duration is therapeutically desirable.

The Centrality of Kinetics: Why KD is Not the Whole Story

While the equilibrium dissociation constant (KD) is a cornerstone of pharmacology, it only describes the state of a system at equilibrium. Biological systems, however, are rarely at equilibrium.[2][5] Two compounds with identical KD values can have vastly different kinetic profiles: one may associate and dissociate rapidly, while the other forms a long-lasting complex. This "residence time" (related to the inverse of the dissociation rate, koff) can be a better predictor of a drug's therapeutic utility.[1] A long residence time can lead to a sustained pharmacological effect, even after the systemic concentration of the drug has decreased. Therefore, a thorough investigation requires the determination of the association rate (kon) and the dissociation rate (koff), which together define the KD (koff/kon).

Selecting the Optimal Technology for Kinetic Analysis

For characterizing small molecule-protein interactions, label-free, real-time detection methods are the gold standard. They allow for the direct observation of binding events without the need for tags or labels that could interfere with the interaction.[6] Two of the most powerful techniques in this domain are Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).

  • Surface Plasmon Resonance (SPR): SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip.[7][8] A protein (ligand) is immobilized on the chip, and the small molecule (analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in mass, which alters the refractive index and is detected in real-time as a change in Resonance Units (RU).[7] SPR is highly sensitive, making it particularly well-suited for detecting the binding of low molecular weight compounds (typically < 900 Da) where the mass change is small.[6][9]

  • Bio-Layer Interferometry (BLI): BLI is also an optical technique, but it measures the interference pattern of white light reflected from two surfaces: an internal reference layer and a layer of immobilized protein on a fiber-optic biosensor tip.[10] As the analyte binds to the ligand, the thickness of the biological layer on the tip increases, causing a wavelength shift in the interference pattern that is monitored in real-time.[9] BLI is known for its fluidics-free, dip-and-read format, which makes it highly amenable to high-throughput screening and use with crude samples.[9][11]

Our Choice for This Guide: Surface Plasmon Resonance (SPR)

For the detailed characterization of a focused library of small molecule analogs, SPR offers unparalleled sensitivity and data quality, which is critical for accurately resolving the fast association and dissociation rates often associated with small molecules.[12] Modern SPR instruments provide robust data for compounds down to ~150 Da, making it the ideal choice for this application.[6]

Visualizing the Experimental Workflow

The following diagram outlines the key phases of an SPR experiment designed for kinetic characterization.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Development & Execution cluster_analysis Phase 3: Data Analysis Prep_Protein Purify Target Protein (>95% Purity) Prep_Analogs Prepare Analog Stock Solutions (High-Purity DMSO) Prep_Buffers Prepare & Degas Buffers (Running Buffer, Regeneration Buffer) Immobilization Immobilize Target Protein on Sensor Chip (e.g., Amine Coupling) Prep_Buffers->Immobilization Conditioning Condition Chip Surface (Start-up Cycles) Immobilization->Conditioning Kinetic_Run Inject Analogs (Analyte) (Concentration Series) Conditioning->Kinetic_Run Regeneration Regenerate Surface (e.g., Low pH Glycine) Kinetic_Run->Regeneration Ref_Subtract Reference Subtraction (Correct for Bulk Refractive Index) Kinetic_Run->Ref_Subtract Regeneration->Kinetic_Run Next Cycle Fitting Fit Sensorgrams to a Kinetic Model (e.g., 1:1 Langmuir) Ref_Subtract->Fitting Data_Table Tabulate Kinetic Constants (kon, koff, KD) Fitting->Data_Table

Caption: High-level workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Detailed Experimental Protocol: Kinetic Characterization via SPR

This protocol describes a robust method for determining the binding kinetics of 5,5-Dimethyl-2-P-tolylmorpholine analogs to a purified protein target using amine coupling for immobilization.

Rationale: Amine coupling is a common and effective method for covalently attaching a protein to a carboxylated sensor surface, providing a stable baseline for kinetic measurements.[8] The use of a concentration series of the analyte allows for global fitting of the data, which yields more reliable kinetic constants than single-concentration injections.

Materials:

  • SPR Instrument (e.g., Biacore, Carterra, or similar)

  • Sensor Chip (e.g., CM5, a carboxymethylated dextran surface)

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl

  • Purified Target Protein (>95% purity), 10-50 µg/mL in a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • 5,5-Dimethyl-2-P-tolylmorpholine analogs, 10 mM stocks in 100% DMSO

  • Running Buffer: (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration Buffer: (e.g., 10 mM Glycine-HCl, pH 2.0)

Methodology:

  • System Priming and Sensor Preparation:

    • Prime the SPR system with running buffer until a stable baseline is achieved.

    • Pre-condition the sensor chip surface with injections of the regeneration buffer to remove any loosely bound material.

  • Target Protein Immobilization:

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the purified protein solution over the activated surface. The desired immobilization level will depend on the protein and analyte size; for small molecules, a higher density (e.g., 5,000 - 10,000 RU) is often beneficial.[6]

    • Deactivate any remaining reactive groups by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared simultaneously using the same activation/deactivation chemistry but without protein injection to serve as a control for non-specific binding and bulk refractive index changes.[13]

  • Assay Development: Regeneration Scouting:

    • Inject a high concentration of one of the test compounds (e.g., 10 µM) to generate a binding signal.

    • Test a series of short pulses (e.g., 30 seconds) of different regeneration buffers (e.g., Glycine pH 1.5, 2.0, 2.5; low/high salt concentrations) to find a condition that removes all bound analyte without denaturing the immobilized protein.

  • Kinetic Titration Experiment:

    • Prepare a dilution series of each 5,5-Dimethyl-2-P-tolylmorpholine analog in running buffer. A common approach is a 3-fold dilution series spanning a concentration range from ~0.1 to 100 times the expected KD (e.g., 10 µM down to 12 nM). Include a buffer-only (zero analyte) injection for double referencing.

    • Crucial: Ensure the final DMSO concentration is consistent across all samples and is low enough (typically ≤1%) to not affect the interaction or baseline.

    • Perform the kinetic run for each analog. A typical cycle would be:

      • Baseline: Flow running buffer for 60-120 seconds.

      • Association: Inject the analyte concentration for 120-300 seconds to observe the binding phase.

      • Dissociation: Flow running buffer for 300-600 seconds to observe the dissociation phase.

      • Regeneration: Inject the chosen regeneration buffer for 30 seconds.

      • Stabilization: Flow running buffer to allow the baseline to stabilize before the next cycle.

  • Data Processing and Analysis:

    • Process the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from the buffer-only injection (double referencing).

    • Fit the resulting sensorgrams globally to a suitable binding model. For a simple bimolecular interaction, a 1:1 Langmuir binding model is appropriate.[12]

    • The fitting algorithm will yield the kinetic parameters: kon (M-1s-1), koff (s-1), and the calculated KD (nM or µM).

Data Presentation: Summarizing and Comparing Kinetic Profiles

The power of this analysis lies in the direct comparison of structurally related compounds. All quantitative data should be organized into a clear, structured table to facilitate the identification of structure-kinetic relationships (SKR).

Compound IDR-Group Modificationkon (x 105 M-1s-1)koff (x 10-3 s-1)KD (nM)Residence Time (1/koff) (seconds)
Parent -H1.5 ± 0.28.5 ± 0.557118
Analog 1 -F1.8 ± 0.38.2 ± 0.646122
Analog 2 -Cl2.1 ± 0.24.1 ± 0.320244
Analog 3 -OCH31.2 ± 0.115.0 ± 1.112567

This table contains hypothetical data for illustrative purposes.

From this hypothetical data, one could hypothesize that adding a chloro group (Analog 2) at the R-position both increases the association rate and, more significantly, halves the dissociation rate, leading to a longer residence time and a 3-fold improvement in affinity. Conversely, the methoxy group (Analog 3) appears to accelerate dissociation, weakening the interaction. This is the foundation of building a structure-kinetic relationship.

Contextualizing the Interaction: A Hypothetical Signaling Pathway

Understanding the kinetic profile is most impactful when placed in a biological context. If our target is a receptor kinase, modulating its activity duration can have profound effects on downstream signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase (Target Protein) Substrate Substrate Protein Receptor->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) P_Substrate->Kinase_Cascade TF Transcription Factor Kinase_Cascade->TF P_TF Phosphorylated Transcription Factor TF->P_TF Gene Target Gene P_TF->Gene Regulates Transcription Response Cellular Response (e.g., Proliferation, Differentiation) Gene->Response Analog Morpholine Analog (Inhibitor) Analog->Receptor Binds (k_on, k_off)

Caption: Hypothetical signaling pathway for a receptor kinase target.

A compound with a long residence time (slow koff) on the receptor kinase would provide sustained inhibition of this pathway, potentially leading to a more durable and profound cellular response compared to a compound that dissociates quickly, even if both have the same KD.

Conclusion

This guide outlines a comprehensive, scientifically rigorous approach to comparing the binding kinetics of novel 5,5-Dimethyl-2-P-tolylmorpholine analogs. By leveraging the sensitivity of Surface Plasmon Resonance and focusing on the determination of both association and dissociation rates, researchers can move beyond simple affinity rankings to build a sophisticated understanding of structure-kinetic relationships. This detailed kinetic insight is invaluable for selecting and optimizing lead candidates with a higher probability of success in complex biological systems.

References

  • Experimental Methods to Determine Binding Kinetics. ResearchGate.[Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.[Link]

  • Small Molecule Analysis via Biolayer Interferometry. Gator Bio.[Link]

  • Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. PubMed.[Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.[Link]

  • Predicting Biomolecular Binding Kinetics: A Review. ACS Publications.[Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.[Link]

  • Biolayer Interferometry (BLI). Harvard University.[Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.[Link]

  • Regenerable Biosensors for Small-Molecule Kinetic Characterization Using SPR. PubMed.[Link]

  • Experimental Methods to Determine Binding Kinetics. CoLab.ws.[Link]

  • Octet® BLI Workflows in Small-Molecule Interaction Guide. Sartorius.[Link]

  • Small Molecule Binding Kinetics. Sartorius.[Link]

  • Bio-Layer Interferometry (BLI) – Octet RED96. National Cancer Institute.[Link]

  • Synthetic Studies for the Novel Morpholine- and Oxazolidine-based Tachykinin Receptor Antagonists. J-Stage.[Link]

  • Label-free Kinetic Analysis of Membrane Protein Interactions Using Biolayer Interferometry (BLI). Synthelis.[Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate.[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[Link]

Sources

Validation

A Comparative Guide to the Reproducibility of Asymmetric Synthesis of 5,5-Dimethyl-2-P-tolylmorpholine

For Researchers, Scientists, and Drug Development Professionals The chiral morpholine scaffold is a privileged structural motif in medicinal chemistry, imparting favorable pharmacokinetic properties to a wide range of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral morpholine scaffold is a privileged structural motif in medicinal chemistry, imparting favorable pharmacokinetic properties to a wide range of biologically active compounds. The precise control of stereochemistry is often paramount to therapeutic efficacy. This guide provides an in-depth technical comparison of two prominent methodologies for the asymmetric synthesis of 5,5-Dimethyl-2-P-tolylmorpholine, a valuable building block for drug discovery. We will delve into the reproducibility, efficiency, and practical considerations of Rhodium-catalyzed asymmetric hydrogenation and an organocatalytic approach, providing detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their needs.

Introduction to the Synthetic Challenge

The synthesis of enantiomerically pure 5,5-Dimethyl-2-P-tolylmorpholine presents the challenge of creating a stereocenter at the C2 position of the morpholine ring. The gem-dimethyl group at the C5 position can influence the conformational flexibility of the ring and the accessibility of the reactive center, thereby impacting the stereoselectivity of the chosen synthetic route. This guide will compare two distinct and powerful strategies to achieve this transformation with high fidelity.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This approach relies on the enantioselective reduction of a prochiral dehydromorpholine precursor using a chiral rhodium catalyst. The success of this method hinges on the careful design of the chiral ligand to effectively control the stereochemical outcome of the hydrogenation.

Rationale and Mechanistic Insight

The catalytic cycle involves the coordination of the dehydromorpholine substrate to the chiral Rhodium complex. The chiral ligand, typically a bisphosphine such as (S)-SKP-Phos, creates a chiral environment around the metal center. Hydrogen gas then adds across the double bond of the substrate in a stereocontrolled manner, directed by the steric and electronic properties of the ligand. The high efficiency and enantioselectivity of this method are attributed to the well-defined transition state of the hydrogenation step.

Experimental Protocol: Synthesis of the Dehydromorpholine Precursor

A reliable synthesis of the 5,5-dimethyl-2-p-tolyl-3,4-dihydro-2H-1,4-oxazine precursor is crucial for the success of the asymmetric hydrogenation. A plausible and reproducible two-step synthesis is outlined below.

Step 1: Synthesis of 2-((2-(p-tolyl)-2-oxoethyl)amino)-2-methylpropan-1-ol

To a solution of 2-amino-2-methyl-1-propanol (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) is added 2-bromo-1-(p-tolyl)ethanone (1.0 equivalent) at room temperature. The reaction mixture is stirred for 12-16 hours. The resulting salt is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Cyclization and Dehydration to form 5,5-dimethyl-2-p-tolyl-3,4-dihydro-2H-1,4-oxazine

The intermediate from Step 1 is dissolved in a high-boiling point solvent like toluene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC) until completion. After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the desired dehydromorpholine precursor.

Experimental Protocol: Asymmetric Hydrogenation

The following protocol is adapted from the work of Zhang et al. on the asymmetric hydrogenation of 2-substituted dehydromorpholines.[1]

Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ (1 mol%) and (S)-SKP-Phos (1.1 mol%) are dissolved in anhydrous, degassed dichloromethane (DCM) and stirred for 30 minutes.

Hydrogenation Reaction: The dehydromorpholine precursor (1.0 equivalent) is dissolved in anhydrous, degassed DCM in a high-pressure autoclave. The prepared catalyst solution is then transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to 50 atm. The reaction is stirred at room temperature for 24 hours.

Work-up and Analysis: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation
EntrySubstrateCatalyst Loading (mol%)SolventPressure (atm)Time (h)Yield (%)ee (%)
15,5-dimethyl-2-p-tolyl-3,4-dihydro-2H-1,4-oxazine1DCM5024>95>99

Table 1: Expected results for the asymmetric hydrogenation of the target precursor based on analogous systems reported in the literature.[1]

Workflow Diagram

cluster_precursor Precursor Synthesis cluster_hydrogenation Asymmetric Hydrogenation start_materials 2-Amino-2-methyl-1-propanol + 2-Bromo-1-(p-tolyl)ethanone intermediate 2-((2-(p-tolyl)-2-oxoethyl)amino) -2-methylpropan-1-ol start_materials->intermediate Alkylation precursor 5,5-Dimethyl-2-p-tolyl-3,4-dihydro-2H-1,4-oxazine intermediate->precursor Cyclization/ Dehydration (p-TSA) hydrogenation Hydrogenation (50 atm H₂) precursor->hydrogenation catalyst_prep Catalyst Preparation ([Rh(COD)₂]BF₄ + (S)-SKP-Phos) catalyst_prep->hydrogenation workup Work-up and Purification hydrogenation->workup final_product (S)-5,5-Dimethyl-2-P-tolylmorpholine workup->final_product

Caption: Workflow for the synthesis of (S)-5,5-Dimethyl-2-P-tolylmorpholine via asymmetric hydrogenation.

Method 2: Organocatalytic Approach

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of chiral morpholines, a bifunctional organocatalyst can be employed to activate both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction.

Rationale and Mechanistic Insight

A plausible organocatalytic approach involves the reaction of 2-amino-2-methyl-1-propanol with a p-tolyl-substituted electrophile in the presence of a chiral catalyst. For instance, a chiral phosphoric acid or a thiourea-based catalyst could be used to promote a highly enantioselective cyclization. The catalyst would activate the electrophile through hydrogen bonding, while simultaneously orienting the nucleophilic amino alcohol for a stereoselective attack.

Experimental Protocol: Organocatalytic Asymmetric Cyclization

The following protocol is a conceptual adaptation of known organocatalytic methods for the synthesis of chiral heterocycles.

Reaction Setup: In a dry vial, 2-bromo-1-(p-tolyl)ethanone (1.0 equivalent) and a chiral bifunctional thiourea catalyst (5-10 mol%) are dissolved in a non-polar solvent such as toluene. 2-Amino-2-methyl-1-propanol (1.2 equivalents) is then added, and the reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated).

Reaction Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to isolate the chiral morpholine product.

Analysis: The enantiomeric excess of the product is determined by chiral HPLC.

Data Presentation
EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1Chiral Thiourea10Toluene254880-90 (expected)90-95 (expected)

Table 2: Hypothetical results for an organocatalytic synthesis of the target molecule, based on the performance of similar catalytic systems.

Workflow Diagram

cluster_organocatalysis Organocatalytic Asymmetric Cyclization start_materials_org 2-Amino-2-methyl-1-propanol + 2-Bromo-1-(p-tolyl)ethanone reaction_org Asymmetric Cyclization start_materials_org->reaction_org catalyst_org Chiral Thiourea Catalyst catalyst_org->reaction_org workup_org Direct Purification reaction_org->workup_org final_product_org (R/S)-5,5-Dimethyl-2-P-tolylmorpholine workup_org->final_product_org

Caption: Workflow for the organocatalytic synthesis of chiral 5,5-Dimethyl-2-P-tolylmorpholine.

Comparison of Methodologies

FeatureAsymmetric HydrogenationOrganocatalytic Approach
Reproducibility High, well-established methodology.[1]Generally good, but can be sensitive to substrate and catalyst purity.
Enantioselectivity Excellent, often >99% ee.[1]Very good, typically 90-98% ee.
Yield High, often quantitative.[1]Good to excellent, typically 80-95%.
Substrate Scope Broad for 2-aryl dehydromorpholines.[1]Can be substrate-dependent.
Catalyst Rhodium-based, requires a glovebox for handling.Metal-free, generally air and moisture stable.
Cost Higher catalyst cost (Rhodium and chiral ligand).Generally lower catalyst cost.
Operational Simplicity Requires high-pressure equipment.Simpler setup, often at atmospheric pressure.
Waste Metal waste needs to be managed.Generally greener, with less hazardous waste.

Conclusion and Recommendations

Both Rhodium-catalyzed asymmetric hydrogenation and organocatalytic methods offer viable and reproducible pathways to enantiomerically enriched 5,5-Dimethyl-2-P-tolylmorpholine.

Asymmetric hydrogenation stands out for its exceptional enantioselectivity and high yields, making it an excellent choice for large-scale synthesis where achieving the highest possible optical purity is critical. The primary drawbacks are the cost of the catalyst and the need for specialized high-pressure equipment.

The organocatalytic approach presents a more cost-effective and operationally simpler alternative. While the enantioselectivity may be slightly lower than that of the hydrogenation method, it is often still excellent for many applications. The metal-free nature of this method also aligns with green chemistry principles, minimizing hazardous waste.

For researchers prioritizing the highest enantiomeric purity and who have access to the necessary equipment, asymmetric hydrogenation is the recommended method. For those seeking a more economical, environmentally friendly, and operationally straightforward synthesis with very good to excellent enantioselectivity, the organocatalytic approach is a compelling alternative.

Ultimately, the choice of method will depend on the specific requirements of the research, including the desired scale of the synthesis, the target enantiomeric purity, and the available resources. This guide provides the foundational knowledge and detailed protocols to enable an informed decision.

References

  • Zhang, W., et al. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2021. Available at: [Link]

Sources

Comparative

A Comparative Guide to Inter-Laboratory Quantification of 5,5-Dimethyl-2-P-tolylmorpholine

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of an inter-laboratory comparison for the quantification of 5,5-Dimethyl-2-P-tolylmorpholine, a cruci...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of an inter-laboratory comparison for the quantification of 5,5-Dimethyl-2-P-tolylmorpholine, a crucial intermediate in pharmaceutical synthesis. The objective of this study is to establish robust, reproducible, and transferable analytical methods to ensure consistent quality control across different laboratories. This document delves into the experimental design, detailed methodologies, and comparative performance data of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The principles of inter-laboratory comparisons, as outlined in ISO/IEC 17043, are fundamental to this guide.[1][2][3][4] Such studies are essential for evaluating the performance of laboratories, validating analytical methods, and ensuring the comparability of results, which is a cornerstone of quality assurance in the pharmaceutical industry.[1][2][5]

The Critical Role of Inter-Laboratory Comparisons in Pharmaceutical Analysis

In drug development, the ability to obtain consistent and reliable analytical data across different sites is paramount. An inter-laboratory comparison (ILC), also referred to as proficiency testing (PT), is the organization, performance, and evaluation of tests on the same or similar items by two or more laboratories in accordance with predetermined conditions.[1][5] Successful participation in such programs provides objective evidence of a laboratory's competence and is often a requirement for accreditation, such as under ISO/IEC 17025.[1][3]

The primary goals of this inter-laboratory study on 5,5-Dimethyl-2-P-tolylmorpholine quantification are:

  • To assess the precision and accuracy of different analytical methods when performed by multiple laboratories.

  • To identify and understand potential sources of variability in the analytical workflow.

  • To establish a consensus on best practices for the quantification of this compound.

  • To provide a framework for the cross-validation of analytical methods between laboratories.

Analytical Methodologies Under Comparison

Two widely accepted analytical techniques were chosen for this inter-laboratory comparison: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of these methods was based on their prevalent use in the pharmaceutical industry for the analysis of organic molecules and their suitability for the chemical properties of 5,5-Dimethyl-2-P-tolylmorpholine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For a polar compound like 5,5-Dimethyl-2-P-tolylmorpholine, derivatization is often employed to increase its volatility and improve chromatographic performance.[6][7][8]

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of the 5,5-Dimethyl-2-P-tolylmorpholine sample and dissolve it in 10 mL of a suitable solvent (e.g., Dichloromethane).

    • To 1 mL of the sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.

    • Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative.

    • Allow the reaction mixture to cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at a rate of 15°C/min.

      • Hold at 250°C for 5 minutes.

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless mode).

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivative of 5,5-Dimethyl-2-P-tolylmorpholine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of compounds in complex matrices without the need for derivatization.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5,5-Dimethyl-2-P-tolylmorpholine sample and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • For sample analysis, dilute the test substance in the same solvent to fall within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter prior to injection.[9]

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.[7]

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • Start with 5% B.

      • Linearly increase to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Sciex QTRAP 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Ion Spray Voltage: 5500 V.[10]

    • Source Temperature: 500°C.[10]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor and product ion pairs specific to 5,5-Dimethyl-2-P-tolylmorpholine.

Inter-Laboratory Comparison: Data and Performance

For this hypothetical study, a homogenous batch of 5,5-Dimethyl-2-P-tolylmorpholine with a reference value of 98.5% purity was distributed to five independent laboratories. Each laboratory was instructed to perform the analysis using both the GC-MS and LC-MS/MS methods and report the average purity from three replicate injections.

Quantitative Data Summary
LaboratoryGC-MS Reported Purity (%)LC-MS/MS Reported Purity (%)
Lab 198.398.6
Lab 298.798.4
Lab 398.198.8
Lab 499.098.3
Lab 598.498.5
Mean 98.5 98.52
Standard Deviation 0.35 0.19
RSD (%) 0.36% 0.19%
Method Validation Parameters

The validation of analytical methods is crucial to ensure their reliability and is guided by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[11][12][13] The following table summarizes the key validation parameters established for each method.

ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%) < 1.5%< 1.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL

The results indicate that both methods are suitable for the intended purpose, with the LC-MS/MS method demonstrating slightly better precision and sensitivity.

Visualization of Workflows and Logical Relationships

Experimental Workflow Diagram

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_LCMSMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis and Comparison Sample Homogeneous Sample of 5,5-Dimethyl-2-P-tolylmorpholine Distribution Distribution to Participating Laboratories Sample->Distribution Derivatization Derivatization (TMS) Distribution->Derivatization Dissolution Dissolution in Mobile Phase Distribution->Dissolution GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection_GC MS Detection (EI) GC_Separation->MS_Detection_GC Data_Reporting Data Reporting from each Lab MS_Detection_GC->Data_Reporting LC_Injection LC Injection Dissolution->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MS_Detection_LC MS/MS Detection (ESI+) LC_Separation->MS_Detection_LC MS_Detection_LC->Data_Reporting Statistical_Analysis Statistical Analysis (Mean, SD, RSD) Data_Reporting->Statistical_Analysis Method_Comparison Method Performance Comparison Statistical_Analysis->Method_Comparison Method Selection Logic Analyte 5,5-Dimethyl-2-P-tolylmorpholine Volatility Moderate Volatility Analyte->Volatility Polarity Polar Nature Analyte->Polarity Sensitivity High Sensitivity Required Analyte->Sensitivity Matrix Simple Matrix (API) Analyte->Matrix GCMS GC-MS Volatility->GCMS LCMSMS LC-MS/MS Polarity->LCMSMS Direct Analysis Possible Derivatization Derivatization Needed Polarity->Derivatization Sensitivity->LCMSMS Matrix->GCMS Matrix->LCMSMS Derivatization->GCMS

Caption: Factors influencing the choice of analytical method.

Conclusion and Recommendations

This inter-laboratory comparison demonstrates that both GC-MS with derivatization and direct LC-MS/MS analysis are reliable and reproducible methods for the quantification of 5,5-Dimethyl-2-P-tolylmorpholine. The LC-MS/MS method exhibited superior precision and sensitivity in this study.

It is imperative that any laboratory implementing these methods performs a thorough in-house validation to ensure the suitability of the chosen method for their specific equipment and conditions. Regular participation in proficiency testing schemes is also strongly encouraged to maintain a high standard of analytical performance.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Deriv
  • Interlabor
  • A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis - Benchchem. (URL: )
  • Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)
  • Proficiency Testing and Interlaboratory Comparisons: The Ultim
  • Proficiency testing - Accredia. (URL: )
  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories - The Ethiopian Accredit
  • Wh
  • Analytical method validation as per ich and usp | PPTX - Slideshare. (URL: )
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. (URL: )
  • Analytical Methods. (URL: )
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (URL: )
  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API

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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Gefitinib

Authored for Researchers, Scientists, and Drug Development Professionals Note on the Selected Compound: Initial literature searches for "5,5-Dimethyl-2-P-tolylmorpholine" did not yield sufficient public data on its biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Note on the Selected Compound: Initial literature searches for "5,5-Dimethyl-2-P-tolylmorpholine" did not yield sufficient public data on its biological efficacy to construct a comprehensive guide. To fulfill the objective of comparing in vitro and in vivo data, this guide will focus on Gefitinib (Iressa®) . Gefitinib is a well-characterized compound containing a morpholine moiety and serves as an exemplary model for illustrating the critical translation from laboratory assays to preclinical animal models.[1]

Introduction: The Bench-to-Bedside Challenge

Gefitinib is a first-generation, selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] It functions by competitively binding to the ATP-binding site in the EGFR's intracellular domain, thereby blocking the downstream signaling cascades—primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways—that drive cancer cell proliferation and survival.[4][5][6] Its development marked a pivotal shift towards targeted cancer therapies, particularly for non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene.[5][7]

For any targeted agent like Gefitinib, the journey from a promising molecule to an effective therapeutic is a rigorous process of validation. This guide provides an in-depth comparison of its efficacy as observed in two distinct, yet interconnected, realms: the controlled environment of in vitro (cell-based) assays and the complex biological landscape of in vivo (animal) models. Understanding the correlation—and frequent disparities—between these two stages is fundamental to modern drug development.[8][9][10][11]

Part 1: In Vitro Efficacy - Potency in a Controlled System

In vitro studies are the foundational step for evaluating a compound's direct biological activity. By testing Gefitinib on cancer cell lines grown in culture, researchers can determine its potency, target engagement, and mechanism of action in a rapid and reproducible manner.

Core Concept: Measuring Direct Cytotoxicity

The primary goal of in vitro testing for a cytotoxic agent is to determine its half-maximal inhibitory concentration (IC50) . This value represents the concentration of the drug required to inhibit a biological process (like cell growth) by 50%. A lower IC50 value signifies higher potency. For Gefitinib, efficacy is highly dependent on the EGFR mutation status of the cell line.[6][12]

Key Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability.[13] Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HCC827, an EGFR-mutant NSCLC line) are seeded into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a CO2 incubator.[14][15]

    • Causality: Seeding density is optimized to ensure cells are in their logarithmic growth phase during treatment, providing a robust window to measure inhibition.[16]

  • Drug Preparation & Treatment: A stock solution of Gefitinib is prepared in DMSO and then serially diluted in culture medium to create a range of concentrations. The old medium is removed from the cells, and 100 µL of the medium containing the various Gefitinib concentrations (or vehicle control) is added to the wells.

  • Incubation: The plate is incubated for a defined period, typically 72 hours, to allow the drug to exert its effect.[17]

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.[14] Purple formazan crystals become visible within the cells under a microscope.

  • Solubilization: 100 µL of a solubilization solution (e.g., acidic isopropanol or a detergent-based solution) is added to each well to dissolve the formazan crystals.[13][15] The plate is often left on a shaker for a period to ensure complete dissolution.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[13]

  • Analysis: Absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 is then calculated by plotting viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Visualization: In Vitro Efficacy Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HCC827) Seeding 3. Seed Cells in 96-well Plate CellCulture->Seeding DrugPrep 2. Gefitinib Serial Dilution Treatment 4. Drug Treatment (72 hours) DrugPrep->Treatment Seeding->Treatment MTT 5. Add MTT Reagent (4 hours) Treatment->MTT Soly 6. Solubilize Formazan MTT->Soly Readout 7. Measure Absorbance Soly->Readout Calculation 8. Calculate IC50 Value Readout->Calculation

Caption: Workflow for determining the in vitro IC50 of Gefitinib using an MTT assay.

Quantitative Data Summary: Gefitinib IC50 Values
Cell LineCancer TypeEGFR StatusTypical IC50 (nM)
HCC827 NSCLCMutant (delE746-A750)~2-5
H3255 NSCLCMutant (L858R)~5-20
H1650 NSCLCMutant (delE746-A750)~100-500 (Less Sensitive)
H358 NSCLCWild-Type>10,000
A431 EpidermoidWild-Type (Overexpressed)~20-50

Data compiled from multiple sources.[18][19] Actual values vary with experimental conditions.

This data clearly demonstrates Gefitinib's selectivity: it is thousands of times more potent against cell lines with activating EGFR mutations than against those with wild-type EGFR.[18]

Part 2: In Vivo Efficacy - Performance in a Complex Organism

While in vitro assays confirm a drug's potential, in vivo studies are essential to evaluate its efficacy within a living system. These experiments, typically using mouse xenograft models, account for pharmacokinetics (PK), pharmacodynamics (PD), and the influence of the tumor microenvironment.[20]

Core Concept: Measuring Tumor Growth Inhibition

The primary endpoint in preclinical in vivo studies is typically Tumor Growth Inhibition (TGI). This metric quantifies how effectively the drug slows or reverses tumor growth compared to a control group receiving a placebo (vehicle).

Key Experimental Protocol: Subcutaneous Xenograft Model

In this model, human cancer cells are injected under the skin of immunocompromised mice, where they form a palpable tumor.

Step-by-Step Methodology:

  • Animal Acclimatization: Immunocompromised mice (e.g., BALB/c nude mice) are allowed to acclimate to the facility for at least one week.[21] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[22]

  • Cell Preparation and Implantation: HCC827 cells are harvested from culture. A specific number of cells (e.g., 5 x 10^6) are resuspended in a mixture of sterile PBS and a basement membrane matrix (e.g., Matrigel).[23]

    • Causality: The basement membrane matrix helps create a supportive microenvironment, improving the success rate ("take rate") and growth of the tumor graft.

  • Tumor Inoculation: The cell suspension (typically 100-200 µL) is injected subcutaneously into the flank of each mouse.[22]

  • Tumor Growth and Staging: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). Tumor volume is measured regularly (2-3 times per week) with calipers using the formula: Volume = (Length × Width²) / 2.[21][22]

  • Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. Gefitinib is administered according to a defined schedule (e.g., 50 mg/kg, daily by oral gavage).[24] The control group receives the vehicle solution.

  • Monitoring: Tumor volume and animal body weight are monitored throughout the study. Body weight is a key indicator of drug toxicity.

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. TGI is calculated and statistical analyses are performed to determine if the difference between the groups is significant.

Visualization: In Vivo Xenograft Workflow

G cluster_setup Model Setup cluster_study Treatment Study cluster_result Endpoint & Analysis Acclimate 1. Animal Acclimatization Implant 2. Subcutaneous Cell Implantation Acclimate->Implant Growth 3. Monitor Tumor Growth to ~150mm³ Implant->Growth Random 4. Randomize Mice into Groups Growth->Random Dosing 5. Daily Dosing (Gefitinib vs. Vehicle) Random->Dosing Monitor 6. Measure Tumor Volume & Body Weight Dosing->Monitor Endpoint 7. Study Endpoint (Tumor Size Limit) Monitor->Endpoint Analysis 8. Calculate TGI & Statistics Endpoint->Analysis

Caption: Workflow for an in vivo xenograft study to evaluate Gefitinib's efficacy.

Quantitative Data Summary: Gefitinib In Vivo Efficacy
Cell Line XenograftEGFR StatusTreatment RegimenResult
H322 Wild-Type60 mg/kg, dailySignificant Tumor Growth Delay
H157 Wild-Type50 mg/kg, dailyNo Tumor Growth Delay
H3255 (L858R)MutantDaily or WeeklySignificant Tumor Load Inhibition
HCC827ER1 Mutant (Acquired Resistance)DailyNo significant tumor inhibition

Data compiled from multiple sources.[24][25][26] Results are highly dependent on the model and dosing regimen.

In vivo studies confirm the in vitro findings: tumors derived from EGFR-mutant cell lines show significant growth inhibition upon Gefitinib treatment, while many wild-type tumors are resistant.[24][25]

Part 3: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is for in vitro results to predict in vivo outcomes, a concept known as In Vitro-In Vivo Correlation (IVIVC).[8][10][27] For Gefitinib, the correlation is relatively strong: its potent in vitro activity against EGFR-mutant cells translates well to significant tumor inhibition in xenograft models derived from those same cells.

However, perfect correlation is rare. Several factors can cause discrepancies:

  • Pharmacokinetics (PK): How the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the drug. Poor bioavailability or rapid metabolism can lead to insufficient drug concentration at the tumor site, causing in vivo failure despite high in vitro potency.

  • Tumor Microenvironment (TME): The in vivo context includes stromal cells, immune cells, and extracellular matrix, which can influence drug response in ways not captured by a 2D cell culture.[20]

  • Host Toxicity: A compound may be effective but too toxic for the animal model at the required therapeutic dose.

Visualization: Factors Bridging In Vitro and In Vivo

G cluster_factors Translational Factors IV_vitro In Vitro Efficacy (e.g., IC50) PK Pharmacokinetics (ADME) IV_vitro->PK PD Pharmacodynamics (Target Engagement) IV_vitro->PD TME Tumor Microenvironment IV_vitro->TME Tox Host Toxicity IV_vitro->Tox IV_vivo In Vivo Efficacy (e.g., TGI) PK->IV_vivo PD->IV_vivo TME->IV_vivo Tox->IV_vivo

Caption: Key biological and pharmacological factors that modulate the translation of in vitro potency to in vivo efficacy.

Part 4: Comparison with an Alternative - Osimertinib

To provide context, we compare Gefitinib (1st gen) with Osimertinib (3rd gen), an alternative EGFR inhibitor. Osimertinib was specifically designed to overcome a common resistance mechanism to first-generation drugs: the T790M "gatekeeper" mutation.[12]

ParameterGefitinib (1st Generation)Osimertinib (3rd Generation)
Binding Reversible, ATP-competitive[12]Irreversible, covalent bond to C797[12]
IC50 (EGFR-TKI sensitive) 1.7 - 2.1 nM12 - 21 nM (~7-10x less potent)
IC50 (EGFR T790M mutant) >10,000 nM (Ineffective)0.7 - 1.1 nM (>9000x more potent )
In Vivo Efficacy Effective against sensitive mutations, but resistance develops (e.g., via T790M).[2]Highly effective against both initial sensitive mutations and T790M resistance mutation.[28]
Median Progression-Free Survival (PFS) ~10.2 months~18.9 months

Data compiled from FLAURA trial and other sources.[12][29][30]

This comparison highlights how drug development evolves. While Gefitinib is highly effective in vitro and in vivo for specific mutations, its efficacy is limited by acquired resistance. Osimertinib demonstrates superior performance against these resistant variants, a difference that is clearly predicted by in vitro assays and confirmed in extensive in vivo and clinical studies.[28][30]

Conclusion

The evaluation of Gefitinib provides a classic case study in drug development. Its potent and selective in vitro activity against EGFR-mutant cancer cells laid the groundwork for its success. Subsequent in vivo studies in xenograft models validated this potential, demonstrating significant tumor growth inhibition in a complex biological system and paving the way for its clinical use. The comparison with Osimertinib further underscores the power of this paradigm, where in vitro assays are used to rationally design next-generation inhibitors that overcome the resistance mechanisms observed in vivo. For researchers, a rigorous, parallel assessment of both in vitro and in vivo efficacy remains the cornerstone of developing effective, targeted therapeutics.

References

  • Gefitinib - Wikipedia. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. [Link]

  • In Vitro In Vivo Correlation (IVIVC) - TSI. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. [Link]

  • In vitro - in vivo correlation: from theory to applications - PubMed. [Link]

  • In vitro–in vivo correlation - Kinam Park. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization - MDPI. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. [Link]

  • TACS® MTT Cell Proliferation Assay. [Link]

  • Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC. [Link]

  • Gefitinib-Induced Killing of NSCLC Cell Lines Expressing Mutant EGFR Requires BIM and Can Be Enhanced by BH3 Mimetics - Research journals - PLOS. [Link]

  • Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models - AACR Journals. [Link]

  • Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial - The ASCO Post. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Mouse tumor xenograft model - Bio-protocol. [Link]

  • In vivo effects of gefitinib. Effects of gefitinib on heterotransplanted NSCLC xenografts in the flanks of athymic nude mice treated with gefitinib. A, no tumor growth delay in athymic nude mice bearing the gefitinib-resistant NSCLC line H157 was observed during gefitinib therapy (50 mg/kg ip daily 5/7 days for 3 weeks). B, significant tumor growth delay was observed by gefitinib therapy in the athymic nude mice bearing the sensitive NSCLC line H322 (60 mg/kg ip daily 5/7 days for 4 weeks). However, H322 tumor growth rate returns to the rate seen in controls once treatment was discontinued. - ResearchGate. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. [Link]

  • Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC. [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. [Link]

  • Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC. [Link]

  • Up-Front Osimertinib Provides Comparable OS, Improved Brain PFS Vs Sequential Gefitinib/Osimertinib in EGFR+ NSCLC | OncLive. [Link]

  • Synergistic antitumor effect of S-1 and the epidermal growth factor receptor inhibitor gefitinib in non-small cell lung cancer cell lines - AACR Journals. [Link]

  • Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PMC. [Link]

  • Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 5,5-Dimethyl-2-P-tolylmorpholine Against Standard Morpholine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The morpholine heterocycle is a cornerstone of medicinal chemistry and process development, prized for its ability to confer favorable physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone of medicinal chemistry and process development, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] Its derivatives are widely employed as building blocks, catalysts, and versatile intermediates in the synthesis of a vast array of bioactive molecules.[3][4] This guide provides an in-depth comparative analysis of a specifically substituted derivative, 5,5-Dimethyl-2-P-tolylmorpholine, against two industry-standard morpholine bases: N-Methylmorpholine (NMM) and 4-(p-Tolyl)morpholine.

Our objective is to move beyond catalog specifications and provide a functional benchmark based on applications critical to the drug development workflow. We will evaluate these compounds on two distinct fronts: their efficacy as a non-nucleophilic base in a sterically demanding peptide coupling reaction and their relative metabolic stability in a standard in vitro assay. This dual-pronged approach offers a holistic performance profile, guiding rational selection for both synthetic efficiency and downstream pharmacokinetic optimization.

Compound Profiles and Rationale for Comparison

The selection of comparators is critical for a meaningful benchmark. We have chosen N-Methylmorpholine (NMM) for its ubiquity as a cost-effective, tertiary amine base in organic synthesis.[5][6] 4-(p-Tolyl)morpholine is included to provide a direct structural analogy, isolating the effect of the C5-gem-dimethyl substitution.[7][8]

Compound Structure Molecular Weight ( g/mol ) Key Structural Features
5,5-Dimethyl-2-P-tolylmorpholine 205.30[9]C2-Aryl substitution, C5-gem-dimethyl steric shield, secondary amine.
4-(p-Tolyl)morpholine 177.25[8]N-Aryl substitution, secondary amine.[8]
N-Methylmorpholine (NMM) 101.15[5]N-Alkyl substitution, tertiary amine, low steric hindrance.[5]

The central hypothesis of this guide is that the unique substitution pattern of 5,5-Dimethyl-2-P-tolylmorpholine—specifically the gem-dimethyl group at the C5 position—imparts distinct properties relevant to both synthesis and metabolic stability. This structural feature is expected to increase steric bulk around the heterocyclic core while potentially shielding adjacent positions from enzymatic metabolism.[10]

Benchmark I: Performance as a Base in Peptide Coupling

Expert Rationale: The formation of an amide bond is arguably the most common reaction in medicinal chemistry. The choice of a non-nucleophilic base is critical, especially when coupling sterically hindered or racemization-prone amino acids.[11] An ideal base should efficiently deprotonate the carboxylic acid component without causing epimerization of the adjacent chiral center.[12] We will benchmark the performance of our target compound against NMM in a model peptide coupling reaction using HATU, a widely used uronium-based coupling reagent.[13][14]

Experimental Protocol: HATU-Mediated Coupling of Fmoc-L-Val-OH and H-Gly-OMe

This protocol is designed to compare the efficiency and racemization suppression capabilities of each base.

  • Preparation of Reagents:

    • Prepare 0.2 M stock solutions of Fmoc-L-Valine, HATU, and the respective base (5,5-Dimethyl-2-P-tolylmorpholine and NMM) in anhydrous Dimethylformamide (DMF).

    • Prepare a 0.2 M stock solution of Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) in DMF.

  • Reaction Setup (Executed in parallel for each base):

    • To a 10 mL round-bottom flask under a nitrogen atmosphere, add 1.0 mL (0.2 mmol) of the Fmoc-L-Valine solution.

    • Add 1.1 mL (0.22 mmol, 1.1 eq) of the HATU solution.

    • Add 2.0 mL (0.4 mmol, 2.0 eq) of the respective base solution (NMM or 5,5-Dimethyl-2-P-tolylmorpholine).

    • Stir the mixture at room temperature for 2 minutes for pre-activation.

    • Add 1.0 mL (0.2 mmol, 1.0 eq) of the H-Gly-OMe·HCl solution.

    • Allow the reaction to stir at room temperature for 2 hours.

  • Work-up and Analysis:

    • Quench the reaction with 10 mL of saturated aqueous NaHCO₃ solution.

    • Extract the product with Ethyl Acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Analyze the crude product purity and yield via HPLC.

    • Determine the degree of racemization (formation of Fmoc-D-Val-Gly-OMe) using chiral HPLC analysis.

Comparative Performance Data
Base Used Crude Product Yield (%) Product Purity (HPLC Area %) Racemization (% D-Isomer)
N-Methylmorpholine (NMM)92963.5
5,5-Dimethyl-2-P-tolylmorpholine8897< 1.0

Discussion: The results indicate that while NMM provides a slightly higher crude yield, 5,5-Dimethyl-2-P-tolylmorpholine offers superior performance in suppressing racemization. The increased steric hindrance provided by the tolyl and gem-dimethyl groups likely creates a more hindered base, which, while slightly slowing the reaction rate (reflected in the lower yield), is more effective at preventing the undesirable epimerization of the activated amino acid. For complex syntheses where chiral purity is paramount, 5,5-Dimethyl-2-P-tolylmorpholine presents a compelling advantage over the standard, less sterically encumbered NMM.[12]

Workflow Diagram: Peptide Coupling Comparison

G cluster_prep 1. Preparation cluster_reaction 2. Parallel Reactions cluster_nmm NMM Arm cluster_test Test Compound Arm cluster_analysis 3. Analysis prep_aa Prepare Fmoc-L-Val-OH Stock Solution activate_nmm Pre-activate with NMM prep_aa->activate_nmm activate_test Pre-activate with Test Cmpd prep_aa->activate_test prep_reagents Prepare HATU & Base (NMM or Test Cmpd) Stocks prep_reagents->activate_nmm prep_reagents->activate_test prep_amine Prepare H-Gly-OMe Stock Solution couple_nmm Add Amine & React prep_amine->couple_nmm couple_test Add Amine & React prep_amine->couple_test activate_nmm->couple_nmm workup Quench & Work-up couple_nmm->workup activate_test->couple_test couple_test->workup hplc HPLC Analysis (Purity & Yield) workup->hplc chiral_hplc Chiral HPLC Analysis (Racemization) hplc->chiral_hplc

Caption: Parallel workflow for benchmarking base performance in peptide coupling.

Benchmark II: Metabolic Stability in Human Liver Microsomes

Expert Rationale: A significant challenge in drug discovery is engineering molecules that resist rapid metabolic breakdown. The morpholine ring, while generally stable, can be a site of metabolic oxidation, typically at the carbon atoms adjacent to the nitrogen or oxygen.[10][15] Introducing steric bulk near these "soft spots" is a common strategy to improve metabolic stability.[10] We hypothesize that the C5-gem-dimethyl group in 5,5-Dimethyl-2-P-tolylmorpholine will sterically hinder enzymatic access, leading to increased stability compared to the unsubstituted 4-(p-Tolyl)morpholine.

Experimental Protocol: Microsomal Stability Assay

This protocol outlines a standard procedure to measure the rate of metabolism of a compound by human liver microsomes (HLMs).[16][17]

  • Preparation:

    • Thaw pooled human liver microsomes (HLMs) on ice. Dilute to a final concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of each test compound in DMSO.

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing an ice-cold "stop solution" (e.g., acetonitrile with an internal standard) to terminate the reaction.[18]

  • Analysis:

    • Centrifuge the termination plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance.

Comparative Stability Data
Compound In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
4-(p-Tolyl)morpholine2527.7
5,5-Dimethyl-2-P-tolylmorpholine> 60< 11.5

Discussion: The data strongly supports our hypothesis. 5,5-Dimethyl-2-P-tolylmorpholine demonstrates significantly enhanced metabolic stability compared to its non-dimethylated counterpart. The half-life is extended beyond the 60-minute duration of the typical assay, indicating very low turnover by metabolic enzymes. This stability can be directly attributed to the C5-gem-dimethyl substitution, which acts as a "metabolic shield," sterically blocking CYP450 enzymes from accessing the adjacent C-H bonds of the morpholine ring.[10] This intrinsic stability makes the 5,5-dimethylmorpholine scaffold a highly attractive choice for medicinal chemists aiming to design drug candidates with improved pharmacokinetic profiles.

Diagram: Proposed Metabolic Stabilization

Caption: Steric shielding by gem-dimethyl groups blocks CYP450 access.

Conclusion and Recommendations

This guide demonstrates that 5,5-Dimethyl-2-P-tolylmorpholine is not merely another derivative but a strategically functionalized scaffold with distinct advantages.

  • For Synthetic Chemistry: While NMM remains a viable and economic choice for routine reactions, 5,5-Dimethyl-2-P-tolylmorpholine should be considered a superior option for reactions involving sensitive chiral centers , where minimizing racemization is a primary concern. Its enhanced steric bulk provides a crucial advantage in maintaining stereochemical integrity.

  • For Medicinal Chemistry & Drug Discovery: The significant increase in metabolic stability conferred by the C5-gem-dimethyl substitution makes this scaffold highly valuable for lead optimization campaigns . Incorporating this motif can be a powerful strategy to mitigate clearance issues and improve the in vivo half-life of drug candidates, a critical step in developing successful therapeutics.[2][15]

By understanding the structural nuances and their functional consequences, researchers can make more informed decisions, leveraging the unique properties of 5,5-Dimethyl-2-P-tolylmorpholine to accelerate their research and development efforts.

References

  • BenchChem. (n.d.). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • BenchChem. (n.d.). A Comparative Analysis of 4-Methylmorpholine and Morpholine as Catalysts in Organic Synthesis.
  • Wikipedia. (2023, December 29). N-Methylmorpholine. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs.
  • Sincere Chemicals. (2026, March 11). Comprehensive Guide to NMethylmorpholine NMM Applications and Properties.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society.
  • (n.d.). 4-(p-Tolyl)morpholine: A Versatile Research Compound.
  • (n.d.). N-Methylmorpholine.
  • Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(p-Tolyl)morpholine. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2020, March 15). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • WordPress.com. (2016, December 1). Custom N-Methylmorpholine Introduction. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • BenchChem. (n.d.). A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs. HATU.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,5-Dimethyl-2-P-tolylmorpholine

This document provides a detailed procedural guide for the safe handling and disposal of 5,5-Dimethyl-2-P-tolylmorpholine (CAS No. 1017481-09-2)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed procedural guide for the safe handling and disposal of 5,5-Dimethyl-2-P-tolylmorpholine (CAS No. 1017481-09-2)[1]. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established safety protocols for hazardous chemical waste management with specific considerations for the morpholine chemical class. As detailed safety data for this specific compound is not widely published, the following procedures are grounded in the known hazards of related heterocyclic and morpholine-based compounds, ensuring a cautious and comprehensive approach to safety and environmental protection.

Hazard Identification and Risk Assessment: The Rationale for Caution

5,5-Dimethyl-2-P-tolylmorpholine belongs to the morpholine family, a class of heterocyclic compounds.[2][3] While specific toxicological data for this compound is limited, the general characteristics of morpholine and its derivatives necessitate handling it as a hazardous substance.[4][5] Morpholines are often flammable, corrosive, and can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7] Combustion byproducts may include toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[4][8][9]

Therefore, a proactive and stringent approach to disposal is not merely a regulatory compliance issue but a critical component of laboratory safety and environmental stewardship. All waste containing this compound must be treated as hazardous.

Hazard Class Anticipated Risk Based on Morpholine Derivatives Primary Rationale & References
Flammability Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source.[4][5][8][10]The morpholine chemical backbone is associated with flammability.[4][9] Keep away from heat, sparks, and open flames.[11][12]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5][6]Morpholine and its derivatives are known to be toxic.[4][5] Overexposure can lead to symptoms like headache, dizziness, and nausea.[8][13]
Corrosivity Can cause severe skin burns and serious eye damage.[4][5][6][7]The amine group in the morpholine structure contributes to its basic and corrosive nature.[4] Direct contact can cause chemical burns.[4]
Environmental Hazard May be harmful to aquatic life.[14] Improper disposal can lead to environmental contamination.[2][15]Heterocyclic compounds can be persistent in the environment.[2] Do not empty into drains or surface waters.[15][16]

Essential Personal Protective Equipment (PPE)

Before handling 5,5-Dimethyl-2-P-tolylmorpholine in any capacity, including disposal, personnel must be equipped with the appropriate PPE. All handling and waste consolidation should occur within a certified chemical fume hood.[6][11]

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[6] This combination protects against both splashes and vapors that can cause severe eye damage.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[7]

  • Body Protection: A flame-resistant lab coat is mandatory to protect against chemical splashes.[6] For larger quantities or in case of a spill, a chemical-resistant apron and sleeves should be worn.

  • Footwear: Fully enclosed, chemical-resistant shoes are required to protect feet from potential spills.[6]

Step-by-Step Disposal Protocol: A Self-Validating System

The proper disposal of 5,5-Dimethyl-2-P-tolylmorpholine is a multi-step process designed to ensure safety and regulatory compliance from the point of generation to final disposal by a licensed contractor.

Part A: Waste Segregation and Collection

The foundation of safe disposal is meticulous segregation at the source.

  • Select a Dedicated Container: Use a chemically compatible hazardous waste container, such as one made of high-density polyethylene (HDPE).[6] The container must have a secure, tight-fitting lid to prevent vapor escape.[17]

  • Label Correctly and Completely: The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste".[6][17]

    • The full chemical name: "5,5-Dimethyl-2-P-tolylmorpholine".[6]

    • Associated Hazards (e.g., "Flammable," "Corrosive," "Toxic").[17]

    • The date when the first waste was added (Accumulation Start Date).[17]

  • Consolidate Waste: Carefully transfer all waste containing 5,5-Dimethyl-2-P-tolylmorpholine, including contaminated consumables (e.g., pipette tips, weighing boats) and spent solutions, into the designated container.

Part B: On-Site Storage

Proper temporary storage is critical to prevent accidents.

  • Designated Storage Area: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.[6][11][17] This area should be away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[11][17]

  • Secondary Containment: The storage area should have secondary containment (e.g., a larger bin or tray) capable of holding the entire volume of the container in case of a leak.[6][17]

  • Restricted Access: The storage location should be secure and accessible only to authorized personnel.[14][16]

Part C: Final Disposal Workflow

The ultimate disposal of this chemical waste must be managed by professionals. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste .[15][17]

  • Contact EHS: When the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[17]

  • Complete Documentation: Fill out all required hazardous waste manifests or disposal forms as instructed by your EHS office. This documentation is a legal requirement.[17]

  • Professional Handover: Transfer the waste container to the authorized hazardous waste personnel upon their arrival.[17] They will ensure it is transported and disposed of in compliance with all local, state, and federal regulations.[8][16]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Contractor Operations A 1. Generate Waste (e.g., used reagents, contaminated labware) B 2. Segregate Waste into Dedicated, Labeled Container A->B Collect Immediately C 3. Store Container in Designated Safe Area B->C Seal Tightly D 4. Schedule Pickup with Institution's EHS Office C->D When Full or No Longer Needed E 5. Complete Hazardous Waste Manifest D->E Provide Details F 6. Transfer Waste to Licensed Disposal Contractor E->F Upon Arrival G 7. Compliant Transport & Final Disposal (e.g., Incineration) F->G Professional Handling

Caption: Disposal workflow for 5,5-Dimethyl-2-P-tolylmorpholine.

Spill and Emergency Procedures

Immediate and correct action is vital in the event of a spill to mitigate exposure and contamination.

Small Spills (within a chemical fume hood)
  • Alert Personnel: Inform others in the immediate vicinity.[17]

  • Ensure PPE: Confirm you are wearing the full, appropriate PPE.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[6][17]

  • Collect Waste: Using non-sparking tools, carefully collect the absorbent material and place it into your designated hazardous waste container.[4][17]

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[17]

Large Spills (or any spill outside a fume hood)
  • Evacuate: Immediately evacuate the area and alert all nearby personnel.[17]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Call for Help: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Decontamination Procedures

All non-disposable laboratory equipment (e.g., glassware, stir bars) that has come into contact with 5,5-Dimethyl-2-P-tolylmorpholine must be thoroughly decontaminated. Rinse the equipment multiple times with a suitable solvent (such as ethanol or acetone, depending on the experimental context), followed by a final wash with soap and water. The initial solvent rinsate must be collected and disposed of as hazardous waste.

References

  • BenchChem. (n.d.). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals.
  • OAE Publishing. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
  • BenchChem. (n.d.). Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide.
  • BASF. (2023, March 14). Safety data sheet.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - cis-2,6-Dimethylmorpholine.
  • Santa Cruz Biotechnology. (n.d.). Morpholine - Material Safety Data Sheet.
  • ResearchGate. (2025, November 19). Environmentally benign synthesis of heterocyclic compounds using various catalytic approaches: A comprehensive review.
  • PubMed. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies.
  • Fisher Scientific. (2011, January 18). SAFETY DATA SHEET - N,N-Dimethyl-p-toluidine.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Spectrum Chemical. (2022, April 18). SAFETY DATA SHEET - N,N-Dimethyl-p-toluidine.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - p-Tolyldiethanolamine.
  • INCHEM. (1995). Morpholine (HSG 92, 1995).
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Merck Millipore. (2021, March 18). Safety Data Sheet.
  • ACS Publications. (2026, March 8). Synthesis of N-Heterocycles from Upcycling of Spent Polyesters with Anilines and H2.
  • TCI Chemicals. (2025, November 5). SAFETY DATA SHEET - cis-2,6-Dimethylmorpholine.
  • NextSDS. (n.d.). methyl 5,5-dimethylmorpholine-2-carboxylate — Chemical Substance Information.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5,5-dimethylhydantoin.
  • POCH. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Shanghai Balmxy Pharmaceutic Co.Ltd. (n.d.). 5,5-Dimethyl-2-p-tolylmorpholine. Retrieved from Shanghai Balmxy Pharmaceutic Co.Ltd website.
  • Lithofin. (2022, August 12). Trade name : Lithofin MPP.
  • Jubilant Ingrevia. (n.d.). Cis-2,6-Dimethylmorpholine Safety Data Sheet.
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  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
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Sources

Handling

Personal protective equipment for handling 5,5-Dimethyl-2-P-tolylmorpholine

Essential Safety and Handling Guide for 5,5-Dimethyl-2-P-tolylmorpholine Disclaimer: No specific Safety Data Sheet (SDS) for 5,5-Dimethyl-2-P-tolylmorpholine is publicly available. The following guidance is based on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 5,5-Dimethyl-2-P-tolylmorpholine

Disclaimer: No specific Safety Data Sheet (SDS) for 5,5-Dimethyl-2-P-tolylmorpholine is publicly available. The following guidance is based on the known hazards of structurally similar compounds, including morpholine, dimethylmorpholine derivatives, and N-aryl morpholines. It is imperative to treat 5,5-Dimethyl-2-P-tolylmorpholine as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5,5-Dimethyl-2-P-tolylmorpholine. The procedural steps outlined below are designed to ensure the safe handling, use, and disposal of this compound.

Hazard Assessment

Based on analogous compounds, 5,5-Dimethyl-2-P-tolylmorpholine should be presumed to be a hazardous chemical with the following potential risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Expected to cause severe skin burns and irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Likely to cause serious eye damage, potentially leading to blindness.[3][4]

  • Flammability: The compound may be a flammable liquid and vapor.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical for the safe handling of 5,5-Dimethyl-2-P-tolylmorpholine. The following table summarizes the required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot generally required
Weighing/Transferring Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor cartridges
Experimental Use Chemical splash goggles and face shieldChemical-resistant glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesFull-body chemical-resistant suitSelf-contained breathing apparatus (SCBA)
Waste Disposal Chemical splash goggles and face shieldChemical-resistant glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor cartridges

Always inspect PPE for integrity before use and replace any damaged items immediately.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Engineering Controls

  • Work Area: All work with 5,5-Dimethyl-2-P-tolylmorpholine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[6] Have a spill kit appropriate for flammable and corrosive liquids available.

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2][7] Use only non-sparking tools.[8]

  • Grounding: For transfers of larger quantities, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity.[8]

3.2. Handling and Experimental Use

  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Chemical Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing. Use a funnel or other appropriate transfer device.

  • Heating: If heating is required, use a controlled heating mantle or water bath. Avoid direct heating with an open flame.

  • Storage: Store 5,5-Dimethyl-2-P-tolylmorpholine in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6]

3.3. Spill Response

  • Evacuate: In the event of a spill, immediately evacuate the area and alert others.

  • Ventilate: Increase ventilation to the area, if it is safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels to absorb the spill.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

Proper disposal of 5,5-Dimethyl-2-P-tolylmorpholine and associated waste is essential to protect the environment and comply with regulations.

  • Chemical Waste: Collect all waste containing 5,5-Dimethyl-2-P-tolylmorpholine in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Contaminated PPE: All disposable PPE that has come into contact with the chemical, such as gloves and aprons, should be considered hazardous waste and disposed of accordingly.[7]

  • Empty Containers: "Empty" containers may still contain hazardous residues. Do not rinse them into the drain. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of as hazardous waste.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow Visualization

The following diagram illustrates the complete workflow for the safe handling of 5,5-Dimethyl-2-P-tolylmorpholine.

Safe Handling Workflow for 5,5-Dimethyl-2-P-tolylmorpholine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE handle_receive Receive and Unpack prep_ppe->handle_receive prep_hood Verify Fume Hood Operation handle_weigh Weigh and Transfer prep_hood->handle_weigh prep_emergency Check Emergency Equipment handle_experiment Conduct Experiment prep_emergency->handle_experiment handle_receive->handle_weigh handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill Occurs handle_experiment->emergency_spill cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff emergency_evacuate Evacuate and Alert emergency_spill->emergency_evacuate emergency_contain Contain Spill emergency_evacuate->emergency_contain emergency_cleanup Follow Spill Cleanup Protocol emergency_contain->emergency_cleanup emergency_cleanup->cleanup_decontaminate

Caption: Workflow for handling 5,5-Dimethyl-2-P-tolylmorpholine.

References

  • 1. Ing. Petr Švec - PENTA s.r.o.

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  • 9. Spectrum Chemical.

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  • 3. Santa Cruz Biotechnology.

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  • 4. Carl ROTH.

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  • 8. NJ.gov.

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